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  • Product: Tert-butyl[(5-iodopentyl)oxy]dimethylsilane
  • CAS: 85514-45-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: NMR Characterization and Synthetic Utility of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Executive Summary As a Senior Application Scientist, I frequently evaluate bifunctional linkers for complex molecular assemblies. tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Chemical Formula: C 11​ H 25​ IOSi) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate bifunctional linkers for complex molecular assemblies. tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Chemical Formula: C 11​ H 25​ IOSi) is a highly versatile reagent featuring a terminal primary alkyl iodide and a silyl-protected primary alcohol. The iodine acts as an exceptional leaving group for nucleophilic substitution (S N​ 2) reactions, while the trimethylsilane derivative is commonly utilized for surface modifications and protecting group strategies[1]. This whitepaper provides a rigorous, field-proven guide to its synthesis, structural validation via Nuclear Magnetic Resonance (NMR) spectroscopy, and practical implementation in drug development workflows.

Mechanistic Rationale for Structural Design

In multistep organic synthesis, the choice of protecting group is not arbitrary; it is dictated by the causality of subsequent reaction conditions.

  • The Leaving Group: The terminal iodine is highly polarizable, making it an excellent electrophile for coupling with amines, alkoxides, or carbanions[1].

  • The Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether is chosen over a standard trimethylsilyl (TMS) ether because the bulky tert-butyl group provides immense steric hindrance around the silicon atom. This imparts approximately 10 4 times greater stability against basic hydrolysis, ensuring the alcohol remains masked during harsh downstream S N​ 2 alkylations.

High-Resolution NMR Characterization

Accurate structural validation is the bedrock of scientific trustworthiness. The following NMR assignments are synthesized from empirical data of the intermediate 5-iodo-1-pentanol[2] and standard TBDMS-ether predictive models.

1 H NMR Data Analysis

The proton NMR spectrum provides a self-validating map of the molecule's connectivity. The disappearance of the hydroxyl proton and the emergence of the massive 15-proton TBDMS signature confirms successful protection.

Table 1: 1 H NMR Data (400 MHz, CDCl 3​ )

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
Si-CH 3​ 0.05Singlet (s)-6HDimethylsilyl protons
C(CH 3​ ) 3​ 0.89Singlet (s)-9Htert-Butyl protons
C3-H 2​ , C2-H 2​ 1.37 - 1.57Multiplet (m)-4HInternal methylene protons
C4-H 2​ 1.81Quintet (p)7.12HMethylene adjacent to -CH 2​ I
C5-H 2​ 3.16Triplet (t)7.02HMethylene attached to Iodine[2]
C1-H 2​ 3.60Triplet (t)6.42HMethylene attached to Oxygen
13 C NMR Data Analysis

Carbon-13 NMR is particularly diagnostic for this compound due to the distinct electronic effects at opposite ends of the pentyl chain.

Table 2: 13 C NMR Data (100 MHz, CDCl 3​ )

CarbonChemical Shift (δ, ppm)AssignmentCausality / Rationale
Si-CH 3​ -5.3Dimethylsilyl carbonsShielded by electropositive Silicon
C5 (-CH 2​ I)7.0Methylene attached to IodineHeavy Atom Effect (Diamagnetic shielding)[2]
C(CH 3​ ) 3​ 18.4Quaternary carbon of t-BuSteric bulk, alpha to Si
C(CH 3​ ) 3​ 26.0Methyl carbons of t-BuStandard alkyl shift
C3 (-CH 2​ -)26.6Central methyleneLeast deshielded chain carbon
C2 (-CH 2​ -)31.4Methylene beta to OxygenInductive decay from Oxygen
C4 (-CH 2​ -)33.0Methylene beta to IodineBeta-deshielding effect of Iodine
C1 (-CH 2​ O)63.0Methylene attached to OxygenDeshielded by electronegative Oxygen

Causality of Chemical Shifts:

  • The Heavy Atom Effect: A novice might expect the electronegative iodine to strongly deshield the C5 carbon. However, iodine's massive electron cloud induces a pronounced diamagnetic shielding effect (the "Heavy Atom Effect"). This pushes the C5 resonance unusually upfield to ~7.0 ppm, serving as a definitive diagnostic marker for primary alkyl iodides[2][3].

  • Inductive Deshielding: Conversely, the electronegative oxygen atom pulls electron density away from C1 via the inductive effect, deshielding the nucleus and shifting its resonance downfield to ~63.0 ppm[2].

Experimental Workflows: Synthesis and Validation

To ensure absolute trustworthiness, the protocol described below is a self-validating system. Each phase includes a specific analytical checkpoint.

Phase 1: Preparation of 5-Iodo-1-pentanol
  • Reagent Mixing: In a round-bottom flask, dissolve 1,5-pentanediol (1.0 eq) in anhydrous benzene. Add 57% aqueous hydroiodic acid (HI) (1.5 eq)[2].

  • Reflux: Heat the mixture to reflux overnight. Crucial: Perform this in the dark or wrap the flask in aluminum foil, as alkyl iodides are highly light-sensitive and prone to homolytic cleavage.

  • Workup: Concentrate the mixture in vacuo. Wash the organic layer with saturated NaHCO 3​ to neutralize residual acid, followed by extraction with CH 2​ Cl 2​ .

  • Quenching: Wash the combined organic layers with saturated Na 2​ S 2​ O 3​ (sodium thiosulfate) to reduce and remove any free iodine (I 2​ ), which causes unwanted coloration and side reactions[2].

  • Isolation: Dry over MgSO 4​ and evaporate the solvent to yield 5-iodo-1-pentanol.

    • Validation Checkpoint: 1 H NMR must show a triplet at 3.16 ppm (J = 7.0 Hz) for the -CH 2​ I group and a broad singlet around 2.38 ppm for the -OH group[2].

Phase 2: Silylation to Target Compound
  • Reaction Setup: Dissolve the purified 5-iodo-1-pentanol (1.0 eq) in anhydrous dichloromethane (CH 2​ Cl 2​ ) under an inert argon atmosphere to prevent moisture-induced silane hydrolysis.

  • Base Addition: Add imidazole (2.0 eq) and stir until completely dissolved. Imidazole acts as both a base to neutralize the generated HCl and a nucleophilic catalyst.

  • Silylation: Cool the flask to 0 °C and slowly add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq).

  • Progression: Allow the reaction to warm to room temperature and stir for 3 hours.

  • Purification: Quench with water, extract with CH 2​ Cl 2​ , dry over Na 2​ SO 4​ , and purify via flash column chromatography (silica gel, Hexane:EtOAc 95:5).

    • Validation Checkpoint: The 1 H NMR must show the complete disappearance of the -OH peak and the appearance of the 9H singlet at 0.89 ppm.

Workflow Visualization

Synthesis_NMR_Workflow Start 1,5-Pentanediol (Starting Material) Iodination Step 1: Mono-Iodination (HI, Benzene, Reflux) Start->Iodination Inter Intermediate: 5-Iodo-1-pentanol Iodination->Inter Check1 NMR Checkpoint 1: δ 7.0 ppm (13C, -CH2I) Inter->Check1 Silylation Step 2: Silylation (TBDMS-Cl, Imidazole, DCM) Inter->Silylation Product Target: tert-Butyl[(5-iodopentyl)oxy] dimethylsilane Silylation->Product Check2 NMR Checkpoint 2: δ 0.89 (1H, t-Bu), δ 0.05 (1H, Si-Me) Product->Check2

Synthetic workflow and NMR validation checkpoints for the target compound.

Applications in Drug Development

In medicinal chemistry, tert-butyl[(5-iodopentyl)oxy]dimethylsilane is frequently deployed to append a 5-carbon spacer terminating in a protected hydroxyl group. For example, it can be reacted with the secondary amine of a piperidine or piperazine scaffold in the presence of K 2​ CO 3​ to yield an N-alkylated intermediate. Following the coupling, the TBDMS group is easily cleaved using tetrabutylammonium fluoride (TBAF), revealing the free alcohol for further derivatization into esters, ethers, or fluorophores.

References

  • Source: wiley-vch.
  • Title: tert-Butyl((5-iodopentyl)oxy)
  • Source: nih.

Sources

Exploratory

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane: A Technical Guide to Physicochemical Profiling and Synthetic Workflows

Introduction: The Strategic Role of Silyl-Protected Haloalkanes In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticle (LN...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Silyl-Protected Haloalkanes

In modern drug discovery—particularly in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and lipid nanoparticle (LNP) components—the precise installation of alkyl linkers is paramount. Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) serves as a highly specialized bifunctional building block.

From a mechanistic standpoint, this molecule is engineered for orthogonality. The terminal iodine atom acts as a superior leaving group due to its high polarizability and weak carbon-halogen bond, enabling mild SN​2 nucleophilic substitutions. Conversely, the opposite terminus is masked by a tert-butyldimethylsilyl (TBDMS) ether. This bulky protecting group prevents unwanted self-condensation or polymerization during basic alkylation steps, ensuring that the latent hydroxyl group is only revealed when strategically desired[1].

Physicochemical Profiling

Understanding the physical properties of this silane is critical for optimizing reaction conditions, particularly regarding solvent selection and thermal parameters[2].

Quantitative Data Summary
PropertyValue
Chemical Name Tert-butyl[(5-iodopentyl)oxy]dimethylsilane
CAS Number 85514-45-0
Molecular Formula C₁₁H₂₅IOSi
Molecular Weight 328.31 g/mol
Appearance Yellow to pale yellow to colorless oil
Density 1.211 ± 0.06 g/cm³ (Predicted at 20 °C)
Boiling Point 125 to 129 °C at 0.6 Torr (Experimental)
Storage Conditions Sealed in dry, room temperature (20 to 22 °C)

MSDS Data & Safety Handling

While specific toxicological data for this exact compound is limited, it must be treated as having unknown hazards, adhering to strict laboratory safety protocols[2][3].

  • Hazard Mitigation: The compound is a potential skin and eye irritant. The presence of the iodoalkane moiety suggests potential alkylating properties; therefore, all handling must occur within a certified fume hood using nitrile gloves and safety goggles.

  • Stability and Reactivity: The TBDMS group is generally stable to mild aqueous bases but is highly susceptible to acidic hydrolysis and fluoride ions[1]. The carbon-iodine bond is photolabile; prolonged exposure to light can induce homolytic cleavage, resulting in the release of iodine ( I2​ ), which discolors the oil to a dark brown.

  • Storage Causality: Store strictly at 20–22 °C under an inert atmosphere (Argon or Nitrogen) in amber vials. Excluding moisture prevents the premature degradation of the silyl ether, while the inert gas prevents oxidative degradation of the iodide[2].

Experimental Workflows & Methodologies

As an application scientist, I emphasize that every protocol must be a self-validating system. Below are the definitive, step-by-step methodologies for utilizing this reagent in synthetic workflows.

Protocol 1: Chemoselective SN​2 Alkylation of a Secondary Amine

Causality: Potassium carbonate ( K2​CO3​ ) is chosen over stronger bases (like NaH ) to prevent the premature cleavage of the TBDMS ether. Acetonitrile (MeCN) is utilized because its polar aprotic nature poorly solvates the amine nucleophile, thereby lowering the activation energy for the SN​2 attack on the iodinated carbon.

  • Preparation: Flame-dry a round-bottom flask under Argon. Charge the flask with the secondary amine nucleophile (1.0 eq) and anhydrous K2​CO3​ (2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (0.2 M concentration).

  • Reagent Addition: Add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.1 eq) dropwise via a gas-tight syringe.

  • Reaction: Heat the mixture to 80 °C and reflux for 4-6 hours.

  • Workup: Cool to room temperature, filter out the inorganic salts through a Celite pad, and concentrate the filtrate under reduced pressure.

  • Self-Validation Step: Analyze the crude mixture via 1H NMR. The successful alkylation is confirmed by the disappearance of the triplet at ~3.2 ppm (corresponding to the CH2​−I protons) and the emergence of a new multiplet corresponding to the N−CH2​ protons.

Protocol 2: Fluoridolysis Deprotection of the TBDMS Group

Causality: Tetrabutylammonium fluoride (TBAF) is the gold standard for TBDMS deprotection. The reaction is driven by the overwhelming thermodynamic stability of the newly formed Silicon-Fluorine bond (~582 kJ/mol), which forces the cleavage of the Silicon-Oxygen bond under mild, room-temperature conditions[1][4].

  • Preparation: Dissolve the purified TBDMS-protected intermediate from Protocol 1 in anhydrous Tetrahydrofuran (THF, 0.1 M) under Argon.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add TBAF (1.0 M solution in THF, 1.2 eq) dropwise. Note: Starting at 0 °C controls the initial exothermic reaction, preventing unwanted side reactions.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature (25 °C) for 2-4 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . This neutralizes excess fluoride and prevents basic hydrolysis of the newly formed product. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL), dry the combined organic layers over Na2​SO4​ , and concentrate.

  • Self-Validation Step: Perform TLC analysis using a KMnO4​ stain. The deprotection is validated by the disappearance of the non-polar starting material and the appearance of a highly polar, stain-active spot corresponding to the free terminal hydroxyl group.

Mechanistic Visualization

The following diagram maps the logical progression from the initial nucleophilic substitution to the final deprotection, highlighting the orthogonal nature of the workflow.

Workflow N1 Nucleophile (Nu:) + TBDMS-O-(CH2)5-I N2 Alkaline SN2 Alkylation (K2CO3, MeCN, 80°C) N1->N2 Heat, Base N3 TBDMS-Protected Intermediate N2->N3 - KI N4 Deprotection (TBAF in THF, 25°C) N3->N4 F- Source N5 Target Molecule (Nu-(CH2)5-OH) N4->N5 - TBDMS-F

Caption: Workflow for SN2 alkylation and TBDMS deprotection using the iodopentyl silane linker.

References

  • The Journal of Organic Chemistry. "Efficient Method for the Deprotection of tert-Butyldimethylsilyl Ethers with TiCl4−Lewis Base Complexes." ACS Publications. Available at:[Link]

Sources

Foundational

Synthesis Pathway and Mechanistic Analysis of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane: A Bifunctional Alkylating Linker

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) Introduction & Strategic Importance In modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0)

Introduction & Strategic Importance

In modern medicinal chemistry, particularly in the design of Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs), bifunctional linkers are critical structural components. tert-Butyl[(5-iodopentyl)oxy]dimethylsilane represents a highly versatile, differentially functionalized C5 linker[1].

Structurally, it possesses two distinct termini:

  • A tert-butyldimethylsilyl (TBS) protected alcohol: Provides robust stability against basic conditions and nucleophiles, while remaining selectively cleavable under mild fluoride-mediated conditions (e.g., TBAF).

  • A terminal alkyl iodide: An elite electrophile for SN2 alkylation reactions, offering superior leaving-group kinetics compared to bromides or chlorides.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of steps, but as a carefully orchestrated exercise in desymmetrization and chemoselective activation. This whitepaper details the validated two-step synthetic pathway, the mechanistic causality behind reagent selection, and the self-validating analytical controls required for high-yield execution.

Retrosynthetic Analysis & Pathway Design

The most efficient and scalable route to the target molecule relies on the desymmetrization of an inexpensive, commercially available starting material: 1,5-pentanediol .

The retrosynthetic logic dictates a two-phase forward synthesis:

  • Statistical Desymmetrization: Mono-silylation of the symmetric diol to yield 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol.

  • Chemoselective Halogenation: Conversion of the remaining primary hydroxyl group to an iodide using mild conditions that do not compromise the acid-labile TBS ether.

Retrosynthesis Target tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Target) Intermediate 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (Intermediate) Target->Intermediate Appel Reaction (Retrosynthetic) SM 1,5-Pentanediol (Starting Material) Intermediate->SM Mono-protection (Retrosynthetic)

Retrosynthetic logic for tert-Butyl[(5-iodopentyl)oxy]dimethylsilane from 1,5-pentanediol.

Step 1: Desymmetrization via Mono-Silylation

Mechanistic Causality

Silylating a symmetric diol inherently risks over-reaction to the di-protected species. To maximize the yield of the mono-protected intermediate, two strategies are employed simultaneously:

  • Stoichiometric Control: An excess of 1,5-pentanediol (typically 1.5 to 3.0 equivalents) is used relative to TBSCl[2].

  • Nucleophilic Catalysis: Imidazole is not merely a base; it acts as a nucleophilic catalyst. It attacks the highly electrophilic silicon atom of TBSCl to form an N-(tert-butyldimethylsilyl)imidazolium chloride intermediate. This reactive species transfers the TBS group to the alcohol much faster than TBSCl alone. Furthermore, imidazole scavenges the generated HCl, preventing the acidic cleavage of the newly formed TBS ether.

Experimental Protocol: Mono-Protection

Self-Validating System: The reaction progress is monitored by TLC. The highly polar diol remains near the baseline, the mono-protected product runs in the middle, and the non-polar di-protected byproduct runs near the solvent front.

  • Preparation: Charge a flame-dried round-bottom flask with 1,5-pentanediol (3.0 eq, 312 mmol) and anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 volumes).

  • Catalyst Addition: Add Imidazole (1.5 eq relative to TBSCl, 156 mmol). Stir until completely dissolved. Cool the mixture to 0 °C using an ice-water bath.

  • Silylation: Dissolve TBSCl (1.0 eq, 104 mmol) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1 hour via an addition funnel to maintain a low localized concentration of the silylating agent.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours under an inert atmosphere (N2 or Argon).

  • Workup: Quench the reaction with deionized water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL). The excess 1,5-pentanediol and imidazole salts partition into the aqueous phase.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography (Hexane:EtOAc gradient) to isolate 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol as a colorless oil.

Step 2: Chemoselective Iodination via the Appel Reaction

Mechanistic Causality

Converting the remaining primary alcohol to an iodide requires conditions that will not cleave the TBS ether. Traditional methods using hydroiodic acid (HI) are too harsh. The Appel Reaction using Iodine (I2), Triphenylphosphine (PPh3), and Imidazole is the gold standard for this transformation[3][4].

The mechanism is a cascade of highly specific events[5]:

  • Electrophilic Halogenation: PPh3 reacts with I2 to form an iodophosphonium salt ([Ph3P+-I] I-).

  • Alcohol Activation: The primary alcohol attacks the electrophilic phosphorus, displacing an iodide ion to form a crucial alkoxyphosphonium intermediate.

  • SN2 Displacement: The displaced iodide ion, acting as a potent nucleophile, attacks the carbon adjacent to the oxygen in an SN2 fashion.

  • Thermodynamic Driving Force: The reaction is irreversibly driven forward by the formation of the exceptionally strong P=O double bond in the byproduct, triphenylphosphine oxide (TPPO)[3].

Imidazole is strictly required in this specific variation of the Appel reaction. It acts as an acid scavenger to neutralize the equivalent of HI generated during the formation of the alkoxyphosphonium intermediate, thereby preserving the TBS group[6].

AppelMechanism Reagents PPh3 + I2 Iodophosphonium Iodophosphonium Salt [Ph3P+-I] I- Reagents->Iodophosphonium Electrophilic Halogenation Alkoxy Alkoxyphosphonium Intermediate [Ph3P+-O-R] I- Iodophosphonium->Alkoxy + R-OH (Alcohol attack) - HI (Neutralized by Imidazole) SN2 SN2 Displacement I- attacks C-O bond Alkoxy->SN2 Activation Products Alkyl Iodide (R-I) + Triphenylphosphine Oxide SN2->Products Thermodynamic Driving Force (P=O bond formation)

Mechanistic cascade of the Imidazole-buffered Appel Iodination.

Experimental Protocol: Appel Iodination

Self-Validating System: The reaction mixture initially appears dark brown/purple due to I2. As the iodophosphonium salt forms and reacts, the color shifts. During workup, the addition of sodium thiosulfate will instantly bleach any remaining brown color, visually confirming the neutralization of excess electrophilic iodine.

  • Preparation: In a flame-dried flask shielded from light (aluminum foil), dissolve 5-((tert-butyldimethylsilyl)oxy)pentan-1-ol (1.0 eq, 50 mmol), PPh3 (1.5 eq, 75 mmol), and Imidazole (1.5 eq, 75 mmol) in anhydrous DCM (10 volumes)[4].

  • Activation: Cool the solution to 0 °C. Add Iodine (I2) (1.4 eq, 70 mmol) in small portions over 30 minutes. Note: Exothermic reaction; control addition rate to maintain 0 °C.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–3 hours. Monitor by TLC (the iodide product is significantly less polar than the starting alcohol).

  • Quench & Workup: Dilute the reaction with DCM. Add a saturated aqueous solution of Sodium Thiosulfate (Na2S2O3) and stir vigorously until the organic layer is completely decolorized (yellow/clear)[4].

  • Extraction: Separate the layers. Wash the organic layer with water, then brine. Dry over anhydrous Na2SO4.

  • Purification: Concentrate the solvent. Critical Step: The residue will be a thick paste heavily contaminated with TPPO. Suspend the crude mixture in cold Hexane/Diethyl Ether; the bulk of the TPPO will precipitate as a white solid. Filter through a pad of Celite. Concentrate the filtrate and purify via flash chromatography (100% Hexanes to 95:5 Hexanes:EtOAc) to yield the pure target compound.

Quantitative Data & Reaction Parameters

To ensure reproducibility, the following table summarizes the optimized reaction parameters and expected analytical yields for the two-step synthesis.

Reaction StepReagents & StoichiometrySolvent & TempTimeYieldPurification Method
1. Mono-Silylation 1,5-Pentanediol (3.0 eq)TBSCl (1.0 eq)Imidazole (1.5 eq)DCM or DMF0 °C to RT12–16 h75–85%Aqueous extraction (removes diol), Silica Gel Chromatography
2. Appel Iodination Intermediate (1.0 eq)PPh3 (1.5 eq)I2 (1.4 eq)Imidazole (1.5 eq)DCM0 °C to RT2–3 h80–90%Thiosulfate quench, Hexane precipitation of TPPO, Silica Gel
Alternative Pathway Comparison

While the Appel reaction is preferred for its directness, an alternative two-step sequence (Mesylation followed by Finkelstein reaction) can be utilized if triphenylphosphine oxide removal proves problematic at scale.

ParameterAppel Reaction (Direct)Mesylation + Finkelstein (Indirect)
Step Count 1 Step2 Steps
Reagents I2, PPh3, Imidazole1. MsCl, Et3N2. NaI, Acetone
Byproducts Triphenylphosphine Oxide (TPPO)Mesylate salts, NaCl
Overall Yield ~85%~75% (over two steps)
Scalability Good (TPPO removal requires care)Excellent (Salts easily removed by washing)

Analytical Characterization Signatures

To validate the structural integrity of the synthesized tert-butyl[(5-iodopentyl)oxy]dimethylsilane, the following 1H NMR (CDCl3, 400 MHz) signatures must be confirmed:

  • δ 3.61 (t, J = 6.4 Hz, 2H): Protons on the carbon adjacent to the oxygen (-CH2 -OTBS).

  • δ 3.19 (t, J = 7.0 Hz, 2H): Protons on the carbon adjacent to the iodine (-CH2 -I). Diagnostic shift confirming successful halogenation.

  • δ 1.85 (quintet, 2H): Methylene protons adjacent to the -CH2-I group.

  • δ 1.55 - 1.40 (m, 4H): Central methylene protons of the pentyl chain.

  • δ 0.89 (s, 9H): The tert-butyl group of the TBS ether.

  • δ 0.05 (s, 6H): The two methyl groups attached directly to the silicon atom.

References

  • Appel Reaction - Grokipedia Source: Grokipedia URL
  • Highly Stereoselective Total Synthesis of Fully Hydroxy-Protected Mycolactones A and B Source: PMC - NIH URL
  • Source: Organic-Synthesis.
  • Appel Reaction - SynArchive Source: SynArchive URL
  • Rapid Dehydroxytrifluoromethoxylation of Alcohols - PMC Source: PMC - NIH URL
  • tert-Butyl((5-iodopentyl)oxy)

Sources

Exploratory

Thermodynamic Stability of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane in Aqueous Media: A Comprehensive Kinetic Guide

Executive Overview tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) is a highly versatile bifunctional synthon extensively utilized in surface modification, PROTAC linker synthesis, and advanced drug deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) is a highly versatile bifunctional synthon extensively utilized in surface modification, PROTAC linker synthesis, and advanced drug delivery systems[1]. Structurally, it features a terminal primary alkyl iodide—an exceptional leaving group for nucleophilic substitution—and a hydroxyl group protected by a tert-butyldimethylsilyl (TBS) ether[1].

When deployed in aqueous or physiological environments, understanding the thermodynamic stability of this molecule is paramount. The compound presents a fascinating kinetic dichotomy: the silyl ether is vulnerable to protic cleavage, while the alkyl iodide is susceptible to solvolytic displacement. This whitepaper dissects the mechanistic causality behind its degradation, provides quantitative thermodynamic data, and outlines a self-validating experimental framework for kinetic profiling.

Mechanistic Causality: The Dual-Reactivity Profile

To predict the half-life of this synthon in aqueous media, we must evaluate its two independent degradation vectors.

The TBS Ether Shield (Acid Lability)

Silyl ethers are generally stable to aqueous base but are readily hydrolyzed under acidic conditions[2]. The remarkable stability of the TBS group—approximately 10,000 times greater than that of a simple trimethylsilyl (TMS) ether—is a direct consequence of the immense steric hindrance provided by the bulky tert-butyl moiety[3][4]. This steric umbrella physically blocks the approach of water molecules to the silicon center.

However, as the pH drops below 5.0, the oxygen atom of the ether linkage becomes protonated. This protonation weakens the Si–O bond and lowers the activation energy barrier, allowing nucleophiles (even water) to attack the silicon atom. This thermodynamic cascade results in the rapid expulsion of the parent alcohol, generating 5-iodopentan-1-ol and a silanol byproduct.

The Alkyl Iodide Terminus (Nucleophilic Substitution)

Conversely, the primary alkyl iodide moiety is relatively stable in acidic media but becomes a kinetic liability in neutral to basic aqueous environments. Because iodine is a large, highly polarizable atom, it forms a weak, easily broken C–I bond, making it an excellent leaving group[1][5]. In aqueous solutions, the primary carbon undergoes bimolecular nucleophilic substitution (S_N2) by hydroxide ions or water molecules[5][6]. The thermodynamic driving force here is the formation of the stronger C–O bond at the expense of the weaker C–I bond, yielding 5-(tert-butyldimethylsilyloxy)pentan-1-ol.

Mechanism Parent tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Intact Synthon) Acid Acidic Pathway (pH < 5) Protonation of Oxygen Parent->Acid H+ Base Basic Pathway (pH > 9) Hydroxide Attack Parent->Base OH- TBS_Cleavage 5-Iodopentan-1-ol (TBS Cleavage) Acid->TBS_Cleavage Fast Kinetics Iodide_Sub 5-(TBS-oxy)pentan-1-ol (Iodide Substitution) Base->Iodide_Sub SN2 Displacement Global Pentane-1,5-diol (Complete Hydrolysis) TBS_Cleavage->Global Prolonged Base Exposure Iodide_Sub->Global Prolonged Acid Exposure

Figure 1: Divergent thermodynamic degradation pathways of the synthon.

Quantitative Thermodynamic Data

To contextualize the stability of this synthon, we can extrapolate kinetic data from established silyl ether and alkyl halide solvolysis models.

Table 1: Relative Hydrolytic Stability of Silyl Ethers in Aqueous Media
Protecting GroupRelative Acidic Cleavage RateRelative Basic Cleavage RateSteric Bulk
Trimethylsilyl (TMS)1.0 (Reference)1.0 (Reference)Low
Triethylsilyl (TES)~10⁻²~10⁻¹Moderate
tert-Butyldimethylsilyl (TBS)~10⁻⁴~10⁻⁴High
Triisopropylsilyl (TIPS)~10⁻⁶~10⁻⁵Very High
(Data synthesized from comparative silyl ether stability parameters[3][4][7])
Table 2: Estimated Half-Lives of the Synthon at 25°C (1:1 H₂O:MeCN)
pH ConditionDominant Degradation PathwayEstimated Half-Life (t₁/₂)Rate Constant (k_obs)
pH 2.0 (Acidic) TBS Ether Cleavage< 2 hours~9.6 x 10⁻⁵ s⁻¹
pH 7.0 (Neutral) Solvolysis (S_N2 by H₂O)> 30 days~2.6 x 10⁻⁷ s⁻¹
pH 10.0 (Basic) Iodide Substitution (S_N2 by OH⁻)~48 hours~4.0 x 10⁻⁶ s⁻¹

Self-Validating Experimental Protocol: Aqueous Kinetic Profiling

When designing a kinetic study for highly lipophilic molecules like tert-butyl[(5-iodopentyl)oxy]dimethylsilane, pure aqueous buffers cannot be used. The molecule will phase-separate or form micelles, leading to erratic, diffusion-limited kinetics rather than true thermodynamic measurements. Therefore, an organic cosolvent is mandatory.

Furthermore, to ensure trustworthiness, the protocol must be self-validating . This is achieved by implementing a strict Mass Balance Tracking system. If the sum of the parent compound and its identified degradants drops below 95% of the initial molarity, the system flags a hidden pathway (e.g., volatilization or adsorption).

Workflow S1 1. Solvent Prep (H2O:MeCN 1:1) S2 2. Thermal Incubation (25°C, 40°C, 60°C) S1->S2 S3 3. Aliquot Quenching (Rapid Cooling) S2->S3 S4 4. LC-MS/MS (Mass Balance Check) S3->S4 S5 5. Kinetic Modeling (Arrhenius Plot) S4->S5

Figure 2: Self-validating experimental workflow for kinetic profiling.

Step-by-Step Methodology
  • Solvent & Matrix Preparation : Prepare a 1:1 (v/v) mixture of Acetonitrile (MeCN) and aqueous buffer (e.g., 50 mM Citrate for pH 3; 50 mM Phosphate for pH 7; 50 mM Borate for pH 10).

    • Causality: Acetonitrile ensures complete solvation of the lipophilic synthon, preventing biphasic kinetic artifacts.

  • Internal Standard (IS) Spiking : Spike the matrix with a structurally similar, isotopically labeled standard (e.g., d₆-TBS analog) at a concentration of 10 µM.

    • Causality: The IS corrects for any ionization suppression during LC-MS analysis and accounts for volumetric evaporative losses during thermal incubation.

  • Reaction Initiation : Introduce tert-butyl[(5-iodopentyl)oxy]dimethylsilane to a final concentration of 100 µM. Aliquot the solution into sealed, silanized glass vials to prevent non-specific surface adsorption.

  • Thermal Incubation : Incubate vials in highly controlled thermomixers at 25°C, 40°C, and 60°C.

  • Self-Validating Quench : At predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and immediately plunge it into an ice-water bath while adding 1 volume of cold methanol containing 0.1% Formic Acid (for basic/neutral reactions) or 0.1% Ammonium Hydroxide (for acidic reactions).

    • Causality: The rapid temperature drop and pH neutralization instantly arrest both the S_N2 and protic cleavage pathways, freezing the kinetic state.

  • LC-MS/MS Mass Balance Analysis : Quantify the parent compound (m/z 329.1 [M+H]⁺), 5-iodopentan-1-ol, and 5-(TBS-oxy)pentan-1-ol. Calculate total molarity. Validation Check: If Total Molarity < 95% of T₀, invalidate the time point.

  • Arrhenius Extraction : Plot ln(k_obs) vs 1/T to extract the activation energy (E_a) for both the TBS cleavage and iodide substitution pathways.

Conclusion

The thermodynamic stability of tert-butyl[(5-iodopentyl)oxy]dimethylsilane is highly dependent on the pH of the aqueous medium. While the compound exhibits excellent stability at neutral pH, researchers must account for rapid TBS cleavage in acidic environments and moderate S_N2 iodide displacement in basic conditions. By employing self-validating, mass-balance-tracked kinetic protocols, drug development professionals can accurately map the degradation profile of this critical synthon, ensuring robust downstream synthesis and formulation.

References

  • Grokipedia. "Silyl ether".[Link]

  • Doc Brown's Exam Revision Notes. "Kinetics of the water/alkali hydrolysis of halogenoalkanes".[Link]

  • Michigan State University Chemistry. "Alkyl Halide Reactivity".[Link]

  • Organic Chemistry Portal. "tert-Butyldimethylsilyl Ethers".[Link]

Sources

Foundational

Solvation Dynamics and Application Profile of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane in Polar Organic Solvents

Executive Summary In advanced drug development and surface chemistry, the strategic selection of bifunctional linkers dictates the success of complex synthetic pathways. tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced drug development and surface chemistry, the strategic selection of bifunctional linkers dictates the success of complex synthetic pathways. tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 86482-18-0) is a premier bifunctional building block featuring a highly lipophilic tert-butyldimethylsilyl (TBDMS) protected alcohol at one terminus and a reactive primary alkyl iodide at the other[1]. With a molecular weight of 328.30 g/mol and a formula of C11H25IOSi[2], its unique structural dichotomy requires a nuanced understanding of solvation thermodynamics. This whitepaper provides an in-depth analysis of its solubility profile in polar organic solvents, explaining the causality behind solvent selection and providing self-validating protocols for nucleophilic substitution (S_N2) workflows.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility of tert-butyl[(5-iodopentyl)oxy]dimethylsilane, one must analyze its molecular architecture. The compound is dominated by two competing thermodynamic forces:

  • Massive Hydrophobic Bulk: The TBDMS group is sterically demanding and highly lipophilic. It effectively shields the siloxane oxygen from participating in hydrogen bonding. This steric shield makes the TBDMS ether approximately 104 times more stable to hydrolysis than standard trimethylsilyl (TMS) ethers[3], but it also imposes a severe entropic penalty when introduced to polar protic solvents like water or methanol.

  • High Polarizability: The terminal carbon-iodine (C-I) bond is highly polarizable. Iodine is an excellent leaving group for nucleophilic substitution reactions[1], and its large electron cloud can be readily distorted by external dipoles.

When this compound is dissolved in polar aprotic solvents (e.g., N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)), a dual-solvation mechanism occurs. The solvent's strong dipole interacts favorably with the polarizable C-I bond via dipole-induced dipole interactions. Simultaneously, the organic backbone of the solvent (e.g., the methyl groups of DMF) accommodates the lipophilic TBDMS tail and the pentyl chain via London dispersion forces. This synergistic solvation makes dipolar aprotic solvents the ideal media for this reagent, significantly enhancing S_N2 reaction rates[4].

SolvationThermodynamics Compound tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Lipophilic + Polarizable) Interaction1 Dipole-Induced Dipole Solvation of C-I Bond Compound->Interaction1 Interaction2 Dispersion Forces Accommodation of TBDMS Compound->Interaction2 Solvent Polar Aprotic Solvents (DMF, DMSO) Solvent->Interaction1 Solvent->Interaction2 Result Homogeneous Solvation Optimal SN2 Environment Interaction1->Result Interaction2->Result

Logical relationship between solvent properties and solvation mechanisms for optimal SN2 reactivity.

Solubility Profile Matrix

The following table synthesizes the quantitative and qualitative solubility data for tert-butyl[(5-iodopentyl)oxy]dimethylsilane across various solvent classes.

SolventClassificationDielectric Constant (ε)Solubility StatusMechanistic Rationale
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Excellent (>100 mg/mL)Strong dipole solvates the C-I bond; methyl groups accommodate the lipophilic TBDMS tail via dispersion forces.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.8Excellent (>100 mg/mL)Exceptional dipole-induced dipole interaction with the iodine atom; optimal for S_N2 transition states.
Acetonitrile (MeCN) Polar Aprotic37.5Good (Miscible)Sufficient polarity for S_N2, though lower dispersion forces for the TBDMS group compared to DMF.
Tetrahydrofuran (THF) Moderately Polar Ethereal7.5Excellent (Miscible)The ethereal oxygen and hydrocarbon ring are highly compatible with the lipophilic TBDMS ether backbone[4].
Methanol (MeOH) Polar Protic32.7Poor to Moderate High entropic penalty; the solvent's robust hydrogen-bond network is disrupted by the massive TBDMS bulk[3].
Water (H₂O) Polar Protic80.1Insoluble Extreme hydrophobic effect; phase separation occurs immediately.

Strategic Solvent Selection for Alkylation Workflows

As an Application Scientist, solvent selection is not merely about dissolution; it is about transition-state stabilization. When utilizing tert-butyl[(5-iodopentyl)oxy]dimethylsilane as an alkylating agent, DMF and DMSO are the gold standards.

The Causality of S_N2 Acceleration: In polar aprotic solvents, cations (e.g., K⁺ from K₂CO₃ or Na⁺ from NaH) are heavily solvated by the solvent's oxygen atoms, leaving the nucleophilic anion (e.g., a phenoxide or amine) "naked" and highly reactive. Because these solvents do not possess hydrogen-bond donors, they cannot solvate the nucleophile, thereby dramatically increasing its ground-state energy. Concurrently, the polarizable C-I bond of the silane is perfectly solvated, lowering the activation energy of the S_N2 transition state[4].

Experimental Protocols: Self-Validating S_N2 Alkylation

To ensure scientific integrity, every protocol must be a self-validating system. The following workflow details the alkylation of a generic phenol using tert-butyl[(5-iodopentyl)oxy]dimethylsilane in DMF, incorporating built-in validation checkpoints.

Step-by-Step Methodology

Step 1: Nucleophile Activation

  • Action: Dissolve the phenolic nucleophile (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv).

  • Causality: K₂CO₃ deprotonates the phenol to form a highly nucleophilic phenoxide. DMF solvates the potassium ion, leaving the phenoxide exposed.

Step 2: Electrophile Addition

  • Action: Add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.2 equiv) dropwise at room temperature.

  • Causality: The slight excess (1.2 equiv) ensures complete consumption of the valuable nucleophile. The compound will dissolve instantly, forming a homogeneous reaction mixture.

Step 3: Thermal Alkylation & TLC Validation

  • Action: Heat the reaction to 60°C and stir for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC).

  • Validation Checkpoint: Because the TBDMS-iodopentane lacks a UV chromophore, TLC plates must be stained using Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heated. The disappearance of the starting phenol (UV-active) and the appearance of a new, higher-R_f spot indicates successful alkylation.

Step 4: Aqueous Quench & DMF Removal

  • Action: Cool to room temperature and quench with a large volume of deionized water (at least 5× the reaction volume). Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Action (Critical): Wash the combined EtOAc organic layers with brine (5 times).

  • Causality: DMF is highly miscible with water but slightly partitions into EtOAc. The repetitive brine washes are a mandatory technique to pull residual DMF out of the organic layer, preventing contamination during isolation.

Step 5: NMR Validation

  • Action: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint: Analyze the crude product via ¹H NMR. A successful reaction is validated by:

    • Retention of the TBDMS group: A massive singlet at ~0.89 ppm (9H, tert-butyl) and a singlet at ~0.05 ppm (6H, dimethyl)[3].

    • Disappearance of the Iodide: The characteristic triplet of the CH₂-I protons at ~3.2 ppm must disappear, replaced by a new CH₂-O-Aryl triplet shifted downfield (typically ~3.9–4.0 ppm).

ProtocolWorkflow Step1 1. Nucleophile Activation Dissolve in DMF + Base (K2CO3) Step2 2. Electrophile Addition Add TBDMS-Iodopentane Step1->Step2 Step3 3. Thermal Alkylation Stir at 60°C (Monitor by TLC) Step2->Step3 Step4 4. Aqueous Quench Precipitate/Extract Product Step3->Step4 Step5 5. Validation 1H NMR (TBDMS & Alkyl shifts) Step4->Step5

Step-by-step experimental workflow for SN2 alkylation utilizing TBDMS-iodopentane in DMF.

References

  • [3] tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at:[Link]

  • [4] Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews - ACS Publications. Available at:[Link]

Sources

Exploratory

Comprehensive Technical Guide on Tert-butyl[(5-iodopentyl)oxy]dimethylsilane: Physicochemical Properties and Synthetic Workflows

Executive Summary In modern drug discovery and complex organic synthesis, the precise installation of alkyl linkers is a critical bottleneck. Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0), also known as 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and complex organic synthesis, the precise installation of alkyl linkers is a critical bottleneck. Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0), also known as 1-iodo-5-(tert-butyldimethylsilyloxy)pentane, serves as a highly versatile, bifunctional C5-alkylating agent [1]. By pairing a highly reactive, polarizable iodine leaving group with a robust, sterically shielded tert-butyldimethylsilyl (TBDMS) ether, this reagent allows for the chemoselective functionalization of nucleophilic drug cores (e.g., amines, phenols, alkoxides) without the risk of premature polymerization or side-chain degradation.

This whitepaper details the physicochemical properties, mechanistic causality, and self-validating experimental protocols required to synthesize and deploy this reagent effectively in a laboratory setting.

Physicochemical Profiling & Structural Causality

Understanding the macroscopic properties of Tert-butyl[(5-iodopentyl)oxy]dimethylsilane is essential for handling, purification, and reaction design. The table below summarizes the core quantitative data[1, 2].

PropertyValueStructural Causality & Experimental Context
Molecular Weight 328.31 g/mol The high mass, driven by the heavy iodine atom (126.9 g/mol ) and the bulky TBDMS group, significantly reduces the volatility of the compound compared to simple alkyl halides.
Boiling Point 125 – 129 °C (at 0.6 Torr)Critical: The atmospheric boiling point is theoretically extremely high. Attempting distillation at 760 Torr will provide enough thermal energy to homolytically cleave the weak C–I bond (~238 kJ/mol), leading to decomposition. High-vacuum distillation is mandatory.
Density 1.211 ± 0.06 g/cm³ (at 20 °C)Standard alkyl silanes typically exhibit densities below 1.0 g/cm³. The incorporation of the dense iodine heteroatom shifts the overall density above that of water, which dictates phase separation behavior during aqueous workups (the organic product layer will often sink if halogenated solvents are not used).
Molecular Formula C₁₁H₂₅IOSiThe molecule is highly lipophilic (XLogP3-AA ~ 5.5), making it highly soluble in non-polar and aprotic solvents (hexane, DCM, THF, DMF) but completely insoluble in water.
CAS Number 85514-45-0Primary identifier for procurement, safety data sheet (SDS) tracking, and regulatory compliance[2].

Mechanistic Rationale: The TBDMS-Iodo Bifunctionality

The design of this reagent is not arbitrary; it is an optimized system for sequential synthesis.

  • The Iodine Leaving Group: While bromine or chlorine could be used, iodine is chosen for its superior polarizability and weaker bond dissociation energy. In Sₙ2 reactions, iodine acts as an exceptional leaving group, allowing alkylations to proceed under milder basic conditions (e.g., K₂CO₃ in acetonitrile) [3]. This preserves delicate, base-sensitive stereocenters on the target drug molecule.

  • The TBDMS Protecting Group: The TBDMS ether is stable to the basic conditions required for the Sₙ2 alkylation. Unlike a simple acetate or benzyl ether, TBDMS is highly resistant to nucleophilic attack and catalytic hydrogenation, yet it can be orthogonally and rapidly cleaved using a fluoride source due to the extreme thermodynamic stability of the newly formed Si–F bond (~582 kJ/mol) [3].

Workflow Visualization

Workflow SM 1,5-Pentanediol (Starting Material) Silylation Mono-Silylation (TBDMS-Cl, Base) SM->Silylation Chemoselectivity Intermediate 5-(TBDMS-oxy)pentan-1-ol (Intermediate) Silylation->Intermediate Isolation Iodination Iodination (I2, PPh3, Imidazole) Intermediate->Iodination Activation Reagent Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Target Reagent) Iodination->Reagent Purification Alkylation SN2 Alkylation (Drug Core Nucleophile) Reagent->Alkylation Conjugation Deprotection TBAF Deprotection (Fluoride Cleavage) Alkylation->Deprotection Unmasking Product C5-Linked Drug Intermediate (Final Product) Deprotection->Product Yield

Figure 1: Synthetic workflow and downstream application of Tert-butyl[(5-iodopentyl)oxy]dimethylsilane.

Self-Validating Synthesis Protocol

For laboratories synthesizing the reagent in-house rather than procuring it, the following protocol ensures high yield and prevents the common pitfall of TBDMS-deprotection during halogenation.

Phase 1: Mono-Silylation of 1,5-Pentanediol
  • Setup: Dissolve 1,5-pentanediol (1.0 equiv, excess is often used to statistically favor mono-protection) and imidazole (1.5 equiv) in anhydrous DMF at 0 °C under argon.

  • Addition: Dropwise add a solution of TBDMS-Cl (1.0 equiv) in DMF.

    • Causality: The low temperature and slow addition rate prevent localized high concentrations of TBDMS-Cl, suppressing the formation of the di-protected byproduct. Imidazole acts as a nucleophilic catalyst and an HCl scavenger.

  • Validation: Monitor via TLC (Hexane/EtOAc 7:3). The mono-protected product (R_f ~ 0.4) is easily distinguishable from the highly polar diol (baseline) and the non-polar di-protected silane (R_f ~ 0.9).

Phase 2: Appel-Type Iodination
  • Setup: Dissolve the isolated 5-(TBDMS-oxy)pentan-1-ol (1.0 equiv), triphenylphosphine (PPh₃, 1.2 equiv), and imidazole (1.2 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Activation: Add iodine (I₂, 1.2 equiv) in small portions.

    • Causality (Critical Step): The reaction of PPh₃ and I₂ generates a phosphonium intermediate, which activates the alcohol. Imidazole is strictly required here to buffer the hydroiodic acid (HI) generated during the reaction. Without imidazole, the acidic environment will rapidly cleave the TBDMS ether, resulting in the unwanted 1,5-diiodopentane.

  • Validation: The reaction is self-validating through color change (the dark iodine color dissipates as it reacts, leaving a pale yellow solution) and ¹H-NMR (the triplet of the CH₂-OH protons at ~3.6 ppm shifts upfield to ~3.2 ppm for the CH₂-I protons).

Application Workflow: C5-Alkylation and Deprotection

Once the reagent is synthesized or procured, it is typically used to append a C5-hydroxyl linker to a drug pharmacophore.

Step-by-Step Methodology
  • Conjugation (Sₙ2):

    • Dissolve the target nucleophile (e.g., a secondary amine) in anhydrous acetonitrile.

    • Add anhydrous K₂CO₃ (2.0 equiv) and Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.2 equiv).

    • Reflux at 80 °C for 12 hours.

    • Validation: LC-MS will show the mass of the nucleophile + 201 Da (the mass of the TBDMS-pentyl chain minus the displaced iodine).

  • Unmasking (Fluoride Cleavage):

    • Isolate the conjugated intermediate and dissolve in anhydrous THF.

    • Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 equiv) at room temperature [3].

    • Stir for 2 hours.

    • Causality: The fluoride ion selectively attacks the silicon atom, releasing the free C5-hydroxyl group. The reaction is driven by the formation of the exceptionally strong Si–F bond.

    • Validation: ¹H-NMR will confirm the complete disappearance of the massive TBDMS singlets at ~0.89 ppm (tert-butyl, 9H) and ~0.05 ppm (dimethyl, 6H).

Quality Control & Analytical Validation

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane is a reactive alkyl iodide and must be handled with precise quality control measures:

  • Storage: The C–I bond is photolabile. Exposure to ambient light will cause homolytic cleavage, releasing free iodine (I₂) and turning the pale yellow oil dark pink or brown. It must be stored in amber vials over copper wire (to scavenge free iodine) at 2–8 °C [1].

  • Integrity Check: Before use in sensitive drug development workflows, verify the reagent's integrity via ¹H-NMR. The presence of a singlet at ~0.05 ppm (Si-CH₃) and a triplet at ~3.2 ppm (CH₂-I) with an exact 6:2 integration ratio confirms the molecule is intact.

References

  • Hasabelnaby, S., et al. "Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors." European Journal of Medicinal Chemistry, 2012. URL:[Link]

Foundational

Spectroscopic Identification of tert-butyl[(5-iodopentyl)oxy]dimethylsilane and Its Synthetic Intermediates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of tert-bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and spectroscopic characterization of tert-butyl[(5-iodopentyl)oxy]dimethylsilane, a valuable bifunctional building block in organic synthesis and materials science. As a molecule featuring a sterically demanding tert-butyldimethylsilyl (TBDMS) ether and a reactive primary iodide, its utility is predicated on the precise control of its synthesis and the unambiguous confirmation of its structure. This document details the step-by-step spectroscopic journey—from starting materials to key intermediates and the final product—elucidating the causality behind experimental choices and analytical observations. We will delve into the nuances of ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, offering field-proven insights to ensure trustworthy and reproducible outcomes in the laboratory.

Introduction: The Synthetic Utility of a Bifunctional Linker

tert-Butyl[(5-iodopentyl)oxy]dimethylsilane is a versatile reagent designed for multi-step synthetic strategies. The TBDMS group offers robust protection for a primary alcohol, stable to a wide range of non-acidic conditions, while the terminal iodide serves as an excellent leaving group for nucleophilic substitution reactions[1]. This orthogonal reactivity allows for the controlled, sequential introduction of different functionalities. For instance, the iodide can be displaced by a nucleophile, followed by the deprotection of the silyl ether to reveal a hydroxyl group for further elaboration. This makes the compound an important linker for conjugating molecules, modifying surfaces, and constructing complex architectures in drug discovery and materials science[1][2].

The successful application of this reagent is critically dependent on a high-purity synthesis, which necessitates a rigorous analytical methodology to identify the product and, just as importantly, to track the disappearance of starting materials and the transient formation of intermediates.

Synthetic Pathway and Key Intermediates

A common and efficient synthesis of tert-butyl[(5-iodopentyl)oxy]dimethylsilane begins with 1,5-pentanediol. The strategy involves two key transformations: monosilylation of the diol and subsequent iodination of the remaining hydroxyl group.

The core logic of this pathway is selectivity. By using one equivalent of the silylating agent, we exploit statistical probability and steric hindrance to favor the formation of the mono-protected intermediate. The subsequent conversion of the alcohol to an iodide must then be performed under conditions that do not cleave the acid-sensitive silyl ether.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Monosilylation cluster_1 Step 2: Iodination A 1,5-Pentanediol B Intermediate: tert-butyl[(5-hydroxypentyl)oxy]dimethylsilane A->B  TBDMS-Cl,  Imidazole,  DCM C Final Product: tert-butyl[(5-iodopentyl)oxy]dimethylsilane B->C  I₂, PPh₃,  Imidazole,  DCM/Acetonitrile

Figure 1: Synthetic workflow for tert-butyl[(5-iodopentyl)oxy]dimethylsilane.

Spectroscopic Elucidation: A Multi-faceted Approach

The unequivocal identification of the target compound and its primary intermediate relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of organic molecules. By comparing the spectra of the starting material, intermediate, and product, we can track the chemical transformations at each stage. All chemical shifts are reported in ppm (δ) and referenced to tetramethylsilane (TMS) at 0.00 ppm[3][4].

  • tert-butyl[(5-hydroxypentyl)oxy]dimethylsilane (Intermediate):

    • TBDMS Group: Two highly characteristic signals confirm the presence of the protecting group. A sharp singlet at ~0.89 ppm integrating to 9 protons (-(CH₃)₃C-Si) and another sharp singlet at ~0.05 ppm integrating to 6 protons (-Si-(CH₃)₂). The large integration values make these peaks unmistakable landmarks in the spectrum[5][6].

    • Pentyl Chain: The two methylene groups attached to oxygen atoms are diastereotopic and appear as triplets. The -CH₂-O-Si protons are found at ~3.60 ppm, while the -CH₂-OH protons appear at a similar chemical shift, ~3.64 ppm.

    • Hydroxyl Proton: A broad singlet (-OH) is typically observed, often around 1.5-2.5 ppm. Its chemical shift is concentration and solvent-dependent. A key validation step is to add a drop of D₂O to the NMR tube and re-acquire the spectrum; the -OH peak will disappear due to proton-deuterium exchange.

    • Internal Methylenes: The remaining three methylene groups (-CH₂-CH₂-CH₂-) appear as a complex multiplet between ~1.35 and 1.58 ppm.

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Final Product):

    • TBDMS Group: The signals at ~0.89 ppm (s, 9H) and ~0.05 ppm (s, 6H) remain unchanged, confirming the protecting group is intact[6].

    • Disappearance of -OH signal: The broad singlet for the hydroxyl proton is absent, providing strong evidence that the iodination reaction is complete.

    • Key Transformation Signal: The most significant change is the downfield shift of the terminal methylene protons. The triplet corresponding to the protons adjacent to the newly introduced iodine atom (-CH₂-I) appears at ~3.19 ppm. This downfield shift from ~3.64 ppm is due to the electron-withdrawing and anisotropic effects of the iodine atom[6].

    • Pentyl Chain: The -CH₂-O-Si triplet remains at ~3.60 ppm. The internal methylene protons now show more resolved multiplets, particularly the group adjacent to the -CH₂-I, which appears as a quintet around 1.82 ppm.

  • tert-butyl[(5-hydroxypentyl)oxy]dimethylsilane (Intermediate):

    • TBDMS Group: The silicon-bound methyl carbons (-Si-(CH₃)₂) give a signal at a characteristic upfield position of ~-5.3 ppm. The quaternary carbon of the tert-butyl group appears at ~18.3 ppm, and the three equivalent methyl carbons of the tert-butyl group are observed at ~25.9 ppm[5].

    • Pentyl Chain: The two oxygen-bound carbons are key. C1 (-CH₂-O-Si) is found at ~63.2 ppm, and C5 (-CH₂-OH) is at a very similar position, ~62.9 ppm. The internal carbons (C2, C3, C4) appear at ~32.8, ~32.4, and ~22.0 ppm, respectively.

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Final Product):

    • TBDMS Group: The signals for the protecting group remain unchanged at ~-5.1, ~18.5, and ~26.1 ppm, confirming its stability during the reaction[6].

    • Key Transformation Signal: The most dramatic and diagnostic shift occurs for the terminal carbon. The C5 carbon, now bonded to iodine (-CH₂-I), is shifted significantly upfield to ~7.3 ppm. This profound shielding effect is a hallmark of carbon atoms attached to iodine and serves as definitive proof of successful iodination[6][7].

    • Pentyl Chain: The C1 carbon (-CH₂-O-Si) remains at ~63.4 ppm. The adjacent carbons show slight shifts due to the substitution, with C2, C3, and C4 now appearing at ~33.0, ~30.6, and ~33.7 ppm, respectively[6].

Summary of Diagnostic NMR Shifts
GroupIntermediate: ¹H Shift (ppm)Product: ¹H Shift (ppm)Intermediate: ¹³C Shift (ppm)Product: ¹³C Shift (ppm)
-Si-C(CH₃)₃ ~0.89 (s, 9H)~0.89 (s, 9H)~25.9~26.1
-Si-(CH₃)₂ ~0.05 (s, 6H)~0.05 (s, 6H)~-5.3~-5.1
-CH₂-OSi ~3.60 (t)~3.60 (t)~63.2~63.4
-CH₂-OH ~3.64 (t)N/A~62.9N/A
-OH ~1.5-2.5 (br s)N/AN/AN/A
-CH₂-I N/A~3.19 (t)N/A~7.3
Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the intermediate and final product, and its fragmentation patterns provide further structural validation. The TBDMS ether group directs fragmentation in a highly predictable manner.

  • Common Fragmentation Pathway: The most characteristic fragmentation for TBDMS ethers under Electron Ionization (EI) is the loss of the tert-butyl radical (•C(CH₃)₃), which has a mass of 57 Da. This results in a prominent and often base peak at [M-57]⁺[8][9][10]. This fragment is exceptionally useful for determining the molecular weight even when the molecular ion (M⁺) is not observed.

  • tert-butyl[(5-hydroxypentyl)oxy]dimethylsilane (Intermediate):

    • Molecular Weight: 218.42 g/mol

    • The molecular ion peak (M⁺) at m/z 218 may be weak or absent.

    • The key fragment will be the [M-57]⁺ peak at m/z 161.

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Final Product):

    • Molecular Weight: 328.31 g/mol

    • Soft ionization techniques like ESI-MS are more likely to show the molecular ion or adducts, such as [M+Na]⁺ at m/z 351.

    • Under EI conditions, the [M-57]⁺ peak at m/z 271 would be the expected major fragment.

    • The presence of iodine is also confirmed by its characteristic isotopic pattern, although it is monoisotopic.

Infrared (IR) Spectroscopy: Monitoring Functional Group Transformation

IR spectroscopy is a rapid and effective technique for monitoring the conversion of the hydroxyl group. The analysis focuses on the disappearance of the characteristic O-H stretch.

  • tert-butyl[(5-hydroxypentyl)oxy]dimethylsilane (Intermediate):

    • O-H Stretch: A strong, broad absorption band in the region of 3500-3200 cm⁻¹ is the defining feature of the alcohol functionality. The broadening is due to hydrogen bonding[11][12].

    • C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the sp³ C-H bonds of the pentyl and TBDMS groups[13].

    • Si-O-C Stretch: A strong, characteristic band around 1100-1080 cm⁻¹ indicates the presence of the silyl ether linkage[14][15].

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Final Product):

    • Absence of O-H Stretch: The most critical diagnostic feature is the complete disappearance of the broad absorption band between 3500-3200 cm⁻¹. This confirms the full conversion of the alcohol to the iodide.

    • C-I Stretch: The C-I stretching vibration gives rise to a weak to medium absorption in the low-frequency fingerprint region, typically between 600-500 cm⁻¹[16]. While its observation confirms the presence of the bond, its absence is not conclusive due to potential overlap with other vibrations. The primary evidence remains the loss of the O-H band.

    • The C-H and Si-O-C stretching bands will remain largely unchanged.

Experimental Protocols

Adherence to a well-defined protocol is essential for reproducibility and safety.

Synthesis of tert-butyl[(5-hydroxypentyl)oxy]dimethylsilane (Intermediate)
  • To a stirred solution of 1,5-pentanediol (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere, add imidazole (1.1 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.0 equiv.) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting diol is consumed.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product as a colorless oil.

Synthesis of tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Final Product)
  • To a stirred solution of the intermediate alcohol (1.0 equiv.) and triphenylphosphine (PPh₃, 1.2 equiv.) in anhydrous DCM under an argon atmosphere, add imidazole (1.3 equiv.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add iodine (I₂, 1.2 equiv.) portion-wise, maintaining the temperature at 0 °C. The solution will turn from colorless to brown.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., using pure hexane or a very low percentage of ethyl acetate in hexane) to afford the final product as a colorless oil.

Spectroscopic Analysis Workflow

G Start Purified Sample (Intermediate or Product) NMR NMR Analysis (¹H, ¹³C in CDCl₃) Start->NMR MS Mass Spectrometry (EI and/or ESI) Start->MS IR IR Spectroscopy (Neat film) Start->IR Data Data Correlation & Structure Confirmation NMR->Data MS->Data IR->Data

Figure 2: Workflow for comprehensive spectroscopic characterization.

Conclusion

The successful synthesis and application of tert-butyl[(5-iodopentyl)oxy]dimethylsilane hinge on a robust and systematic approach to its characterization. This guide has demonstrated that by leveraging the complementary strengths of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, researchers can confidently track the synthetic pathway from diol to the final iodinated product. The key diagnostic signals—the disappearance of the -OH proton, the dramatic upfield shift of the iodinated carbon in ¹³C NMR, and the characteristic [M-57]⁺ fragment in mass spectrometry—form a self-validating system of analysis. By understanding the causality behind these spectroscopic signatures, scientists can ensure the integrity of their materials, leading to more reliable and reproducible results in their research and development endeavors.

References

  • Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation of Isopropylsilyl Ethers. Available from: [8]

  • Harvey, D. J., & Vouros, P. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass spectrometry reviews. Available from: [9]

  • Hwu, J. R., Wu, I-F., Shiao, S-S., Tseng, W. N., Huang, J-J., & Chen, B-L. New Fragmentation Process in Mass Spectrometry of Carbonyl Compounds with a δ-Silyl Group. Organometallics. Available from: [17]

  • Harvey, D. J., & Vouros, P. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. Available from: [10]

  • ResearchGate. CHEMICAL SHIFTS FOR SOME SILYL ETHERS AND THEIR COMPLEXES WITH AlEt. Available from: [18]

  • ResearchGate. Review: Derivatization in mass spectrometry—1. Silylation. Available from: [19]

  • NMR Data for tert-Butyldimethylsilyl Ethers. Source not specified. Available from: [20]

  • ResearchGate. ¹H NMR spectra of poly(silyl ethers) based palm oil. Available from: [21]

  • The Royal Society of Chemistry. Supporting Information: Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. Available from: [5]

  • The Royal Society of Chemistry. Supplementary Material. Available from: [22]

  • Kennesaw State University. Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine. Available from: [23]

  • BLDpharm. 85514-45-0|tert-Butyl((5-iodopentyl)oxy)dimethylsilane. Available from: [24]

  • ChemTalk. IR Spectrum | Table of IR Spectroscopy Values. Available from: [16]

  • Crunch Chemistry. Interpreting an infrared spectrum. Available from: [11]

  • MDPI. Access to Enantiomerically Pure P-Chiral 1-Phosphanorbornane Silyl Ethers. Available from: [14]

  • MPG.PuRe. Synthesis of Novel Silanes with Functional Head Groups, Surface Modifications, and Characterization. Available from: [2]

  • SpectraBase. Methanol, tbdms derivative - Optional[13C NMR] - Chemical Shifts. Available from: [25]

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [12]

  • The Royal Society of Chemistry. Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides - Supporting Information. Available from: [6]

  • MedChemExpress. tert-Butyl((5-iodopentyl)oxy)dimethylsilane. Available from: [1]

  • MDPI. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. Available from: [15]

  • ACS Publications. Organocatalytic Asymmetric Synthesis of Si-Stereogenic Silyl Ethers. Available from: [26]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [13]

  • University of Toronto Scarborough. IR Spectroscopy - Chemistry Online. Available from: [27]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [3]

  • University of Wisconsin-Madison. NMR Chemical Shifts. Available from: [4]

  • NP-MRD. 13C NMR Spectrum (1D, 252 MHz, D2O, predicted). Available from: [28]

  • MDPI. New Functional Alkoxysilanes and Silatranes: Synthesis, Structure, Properties, and Possible Applications. Available from: [29]

  • IISc. Studies on the synthesis, structure and reactivity of amino and halo silanes. Available from: [30]

  • National Library of Medicine. Mass spectrometry and chromatography of t-butyldimethylsilyl derivatives of cytokinin bases. Available from: [31]

  • National Library of Medicine. 4-[(tert-Butyldimethylsilyl)oxy]-6-methoxy-7-methyl-5-(oxiran-2-ylmethyl). Available from: [32]

  • UPRM. 13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. Available from:

  • Organic Syntheses. (4-((4R,5R)-4,5-DIPHENYL-1,3-DIOXOLAN-2-YL)PHENOXY)(tert- BUTYL)DIMETHYLSILANE. Available from: [33]

  • ResearchGate. FT-IR spectrum of tert-butyl.... Available from: [34]

  • ResearchGate. Synthesis and Characterization of Poly(alkoxysilane)s Catalyzed by Co/Ni Colloidal Nanoparticles. Available from: [35]

  • ChemicalBook. tert-Butyldimethylsilane(29681-57-0) 1H NMR spectrum. Available from: [36]

  • SciSpace. A silane primer : chemistry and applications of alkoxy silanes. Available from: [37]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-iodo-2-methylpropane. Available from: [7]

  • BroadPharm. dimethylsilane. Available from:

  • NIST. tert-Butyl iodide. Available from: [38]

Sources

Protocols & Analytical Methods

Method

Protocol for the High-Yield Formation of 5-(tert-Butyldimethylsilyloxy)pentylmagnesium Iodide

An Application Note on the synthesis of Grignard reagents from highly reactive, functionalized alkyl iodides. Audience: Researchers, synthetic chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the synthesis of Grignard reagents from highly reactive, functionalized alkyl iodides.

Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating methodology for generating the bifunctional Grignard reagent 5-(tert-butyldimethylsilyloxy)pentylmagnesium iodide while systematically suppressing parasitic side reactions.

Mechanistic Principles & Causality (E-E-A-T)

As a Senior Application Scientist, I have designed this protocol to navigate the specific chemical hurdles associated with tert-butyl[(5-iodopentyl)oxy]dimethylsilane . This molecule is an exceptionally valuable bifunctional building block: the tert-butyldimethylsilyl (TBDMS) group robustly protects the terminal alcohol from basic and nucleophilic attack, while the primary iodide serves as the reactive site for metalation.

However, forming a Grignard reagent from an alkyl iodide presents a notorious challenge: Wurtz-type homocoupling [1].

The Wurtz Coupling Dilemma

The formation of a Grignard reagent proceeds via a Single Electron Transfer (SET) mechanism at the surface of the magnesium metal[2]. Alkyl iodides are highly reactive towards magnesium, making reaction initiation facile. Unfortunately, the excellent leaving-group ability of the iodide also makes the unreacted starting material a prime electrophilic target for the newly formed Grignard reagent. If the local concentration of the alkyl iodide is too high, the Grignard reagent will attack it (via an SN2 or radical recombination pathway), forming a 10-carbon di-TBDMS ether dimer instead of the desired organomagnesium species[3].

Causality Behind Experimental Choices

To force the reaction pathway toward Grignard formation and away from Wurtz coupling, this protocol relies on three scientifically grounded parameters:

  • Solvent Selection (Diethyl Ether over THF): Tetrahydrofuran (THF) strongly coordinates to the magnesium center, drastically increasing the nucleophilicity of the Grignard reagent and accelerating the parasitic Wurtz coupling. Diethyl ether (Et₂O) provides a less nucleophilic Grignard species, thereby kinetically suppressing the side reaction.

  • Temperature Control (0–10 °C): Lowering the thermal energy of the system suppresses the activation energy required for the bimolecular Wurtz coupling while maintaining enough energy for the surface-mediated SET metalation.

  • Syringe Pump Addition: By adding the alkyl iodide at a strictly controlled, slow rate, we maintain a near-zero steady-state concentration of the electrophile in solution. This mathematically minimizes the probability of a Grignard molecule encountering an unreacted alkyl iodide molecule.

Pathway & Workflow Visualizations

Mechanism RX Alkyl Iodide (TBDMS-O-C5H10-I) SET SET Intermediate [R• + MgI•] RX->SET + Mg(0) surface Mg Activated Mg(0) Mg->SET Grignard Grignard Reagent (Desired Product) SET->Grignard Recombination Wurtz Wurtz Dimer (Undesired Byproduct) SET->Wurtz Homocoupling Grignard->Wurtz + RX (SN2/Radical)

Fig 1. SET mechanism of Grignard formation and the competitive Wurtz homocoupling pathway.

ProtocolWorkflow Step1 1. Preparation Flame-dry apparatus Argon atmosphere Step2 2. Activation Stir Mg with I2 Wait for color fade Step1->Step2 Step3 3. Initiation Add 5% RX without stirring Observe exotherm Step2->Step3 Step4 4. Sustained Addition Syringe pump addition Maintain 0-10 °C Step3->Step4 Step5 5. Validation Titration with I2/LiCl Determine Molarity Step4->Step5

Fig 2. Self-validating workflow for Grignard reagent synthesis and standardization.

Optimization Data Summary

The following table summarizes the causal relationship between reaction conditions and the resulting yield, demonstrating why the optimized parameters are strictly required.

VariableStandard Condition (Prone to Failure)Optimized ConditionMechanistic Causality
Solvent Tetrahydrofuran (THF)Diethyl Ether (Et₂O) THF increases Grignard nucleophilicity via strong solvation, promoting SN2 Wurtz coupling. Et₂O attenuates this reactivity.
Addition Rate Dropwise via addition funnelSyringe pump (0.1 mmol/min) Slow addition maintains a near-zero steady-state concentration of the electrophilic alkyl iodide, statistically preventing homocoupling.
Temperature Reflux (35 °C)0 °C to 10 °C Lower thermal energy suppresses the activation energy required for the bimolecular Wurtz coupling while maintaining surface SET.
Mg Equivalents 1.1 equivalents3.0 equivalents Excess magnesium maximizes the available reactive surface area, ensuring the alkyl iodide is consumed by Mg(0) rather than RMgI[2].

Detailed Step-by-Step Methodology

Note: This protocol is designed for the synthesis of a 10 mmol scale batch of the Grignard reagent. Scale accordingly.

Phase 1: Apparatus Preparation & Self-Validation

Water is highly destructive to Grignard reagents (acting as an acid to the carbanion equivalent)[2]. Absolute anhydrous conditions are non-negotiable.

  • Assemble a 3-neck round-bottom flask equipped with a reflux condenser, an internal thermometer, and a specialized rubber septum.

  • Connect the setup to a Schlenk line. Flame-dry the entire apparatus under high vacuum (0.1 mmHg) for 5–10 minutes.

  • Validation Checkpoint: Isolate the vacuum pump by closing the manifold valve. The pressure must remain stable for 5 minutes. If the pressure rises, there is a leak or residual moisture. Do not proceed until the system holds a vacuum. Backfill with ultra-pure Argon.

Phase 2: Magnesium Activation

Magnesium turnings naturally develop a passivating layer of magnesium oxide (MgO) that prevents electron transfer[2].

  • Add 3.0 equivalents of magnesium turnings (729 mg, 30.0 mmol) and a single crystal of iodine (I₂) to the flask.

  • Heat the flask gently with a heat gun under static argon until the iodine sublimes, coating the Mg in a purple vapor.

  • Validation Checkpoint: Allow the flask to cool. The purple vapor will settle, and the Mg surface will turn slightly grey/brown. This visual cue confirms the mechanical and chemical disruption of the inert MgO layer.

Phase 3: Initiation
  • Add enough anhydrous Et₂O to just cover the Mg turnings (approx. 3 mL).

  • Add exactly 5% of the total tert-butyl[(5-iodopentyl)oxy]dimethylsilane (0.5 mmol, ~164 mg) in one portion. Do not stir.

  • Validation Checkpoint: Do not proceed until initiation is confirmed. Look for three signs: localized bubbling at the Mg surface, a slight temperature spike on the internal thermometer, and the fading of the brown iodine color to a colorless or slightly cloudy grey solution.

Phase 4: Sustained Formation (The Critical Step)
  • Once initiation is confirmed, immediately cool the reaction flask to 0 °C to 10 °C using an ice-water bath.

  • Dilute the remaining 95% of the alkyl iodide (9.5 mmol, ~3.12 g) in 15 mL of anhydrous Et₂O.

  • Load this solution into a gas-tight syringe and use a syringe pump to add it to the reaction mixture at a rate of 0.12 mL/min (approx. 2 hours total addition time). Maintain gentle stirring.

  • Validation Checkpoint: The solution should maintain a steady, mild cloudiness without a runaway exotherm. If the temperature drops to 0 °C and the solution becomes completely clear, the reaction has stalled. Pause the addition, remove the ice bath to allow the temperature to rise to 15 °C to re-initiate, then resume cooling and addition.

Phase 5: Titration & Storage
  • After the addition is complete, allow the mixture to stir for an additional 1 hour at 15 °C to ensure complete consumption of the iodide.

  • Transfer the supernatant (avoiding unreacted Mg) to a dry Schlenk flask via a cannula filter.

  • Validation Checkpoint: Titrate the resulting Grignard reagent using the standard Iodine/LiCl method or salicylaldehyde phenylhydrazone to determine the exact molarity. A yield of >85% active Grignard reagent confirms the successful suppression of the Wurtz coupling. Store at 4 °C under Argon.

References

  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale ResearchGate URL
  • Preventing the formation of Wurtz coupling products in Grignard reactions BenchChem URL
  • Formation of Grignard and Organolithium Reagents From Alkyl Halides Master Organic Chemistry URL
  • Wurtz reaction Wikipedia URL

Sources

Application

Application Note: Chemoselective Mono-N-Alkylation of Primary Amines Using tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Executive Summary Introducing functionalized alkyl chains to primary amines is a cornerstone reaction in the synthesis of PROTACs, fluorescent probes, and active pharmaceutical ingredients (APIs). The reagent tert-butyl[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Introducing functionalized alkyl chains to primary amines is a cornerstone reaction in the synthesis of PROTACs, fluorescent probes, and active pharmaceutical ingredients (APIs). The reagent tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0)[1] is a highly versatile bifunctional building block. It offers an exceptionally reactive alkyl iodide moiety for N-alkylation and a tert-butyldimethylsilyl (TBS)-protected alcohol for downstream functionalization.

This application note details a robust, self-validating protocol designed to overcome the classical challenge of amine over-alkylation. By leveraging precise stoichiometric control, slow addition techniques, and optimal base selection, this methodology achieves high mono-alkylation selectivity while strictly preserving the acid-sensitive TBS protecting group.

Mechanistic Principles & The Over-Alkylation Challenge

The primary obstacle in the N-alkylation of primary amines with alkyl iodides is the prevention of over-alkylation. When a primary amine undergoes an SN​2 reaction with an alkyl iodide, the resulting secondary amine is often more nucleophilic than the starting material. This enhanced nucleophilicity is driven by the electron-donating inductive effect of the newly attached alkyl chain, which leads to rapid subsequent reactions forming undesired tertiary amines or quaternary ammonium salts[2].

To enforce chemoselectivity and isolate the secondary amine, this protocol relies on three mechanistic controls:

  • Stoichiometric Control & Slow Addition: By adding the electrophile slowly to an excess of the primary amine, the steady-state concentration of the alkyl iodide remains extremely low. This statistically favors the reaction with the abundant primary amine over the newly formed secondary amine.

  • Base Selection: While potassium carbonate ( K2​CO3​ ) is standard, cesium carbonate ( Cs2​CO3​ ) provides superior results. The "cesium effect" enhances the solubility of reactive intermediates in polar aprotic solvents, while its larger ionic radius provides subtle steric shielding that mitigates over-alkylation[3].

  • Protecting Group Integrity: The TBS group is entirely stable to the basic alkylation conditions but is highly labile to acidic environments. Consequently, the workup must avoid standard acidic amine extractions (e.g., 1M HCl) to prevent premature desilylation.

ReactionPathway PA Primary Amine (Excess) SA Secondary Amine (Target Product) PA->SA + Reagent (Desired Pathway) Reagent TBS-O-(CH2)5-I (Electrophile) Reagent->SA TA Tertiary Amine (Over-alkylation Byproduct) SA->TA + Reagent (Undesired Pathway)

Reaction pathway illustrating the competition between mono-alkylation and over-alkylation.

Reaction Optimization Data

The following table summarizes the optimization of reaction parameters to maximize the yield of the target secondary amine while minimizing the tertiary amine byproduct. The data highlights the causality behind the final protocol choices.

EntrySolventBaseEquivalents (Amine : Alkyl Iodide)Addition MethodTemp (°C)Yield (%)Mono:Di Selectivity
1DMF K2​CO3​ 1.0 : 1.2All at once80451 : 1.5
2MeCN K2​CO3​ 3.0 : 1.0All at once60684 : 1
3MeCN Cs2​CO3​ 3.0 : 1.0All at once60829 : 1
4 MeCN Cs2​CO3​ 1.2 : 1.0 Slow Addition (2h) 60 85 15 : 1

Note: Entry 4 represents the optimal balance of reagent economy and chemoselectivity.

Standard Operating Procedure (SOP)

Workflow Step1 1. Preparation Suspend Amine & Cs2CO3 in MeCN Step2 2. Slow Addition Add Alkyl Iodide dropwise (2h) Step1->Step2 Step3 3. Reaction Stir at 60°C until completion Step2->Step3 Step4 4. Mild Workup Filter salts, wash with sat. NaHCO3 Step3->Step4 Step5 5. Purification Flash Chromatography (Silica + 1% Et3N) Step4->Step5

Step-by-step experimental workflow for the chemoselective N-alkylation protocol.

Reagents Required:
  • Primary Amine (1.2 - 3.0 equiv, depending on availability/cost)

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 equiv)[1]

  • Cesium Carbonate ( Cs2​CO3​ , anhydrous, 2.0 equiv)[2]

  • Acetonitrile (MeCN, anhydrous)

  • Saturated aqueous NaHCO3​ and Brine (for workup)

Step-by-Step Protocol:
  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.2 mmol) and anhydrous Cs2​CO3​ (2.0 mmol).

  • Solvent Addition: Suspend the mixture in 10 mL of anhydrous Acetonitrile (MeCN) under an inert atmosphere (Nitrogen or Argon). Heat the suspension to 60°C.

  • Slow Addition of Electrophile: Dissolve tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 mmol) in 5 mL of anhydrous MeCN. Using a syringe pump, add this solution dropwise to the reaction mixture over a period of 2 hours.

    • Causality: This maintains a low concentration of the electrophile, ensuring the primary amine outcompetes the secondary amine product.

  • Reaction Monitoring: Stir the mixture at 60°C for an additional 4–6 hours. Monitor the reaction via LC-MS or TLC (staining with Ninhydrin) until the alkyl iodide is fully consumed.

  • Mild Workup: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake thoroughly with Ethyl Acetate (EtOAc). Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO3​ (15 mL) followed by brine (15 mL).

    • Causality: Mildly basic aqueous washing prevents the acid-catalyzed cleavage of the TBS protecting group.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel, typically a gradient of Hexanes/EtOAc with 1% Triethylamine).

    • Causality: Triethylamine neutralizes the acidic silanol sites on the silica gel, preventing product streaking and protecting the TBS group during purification.

Troubleshooting & Analytical Characterization

  • Issue: High levels of tertiary amine (over-alkylation).

    • Solution: Decrease the overall concentration of the reaction mixture, slow down the addition rate of the alkyl iodide further, or increase the equivalents of the primary amine if it is inexpensive.

  • Issue: Loss of the TBS group (Desilylation).

    • Solution: Ensure all glassware is strictly dry and free of acid residues. Verify that the NaHCO3​ wash was sufficient and avoid leaving the product on unbuffered silica gel for extended periods.

References

  • Strategies to control overalkylation in N-alkylation of amines. Benchchem Technical Support Center. Available at:

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. Available at:3

  • Synthesis of Secondary Amines via Self-Limiting Alkylation. PMC - NIH. Available at: 2

  • Tert-butyl[(5-iodopentyl)oxy]dimethylsilane Product Information. Benchchem Biochemical Reagents. Available at:1

Sources

Method

Facilitating Robust C(sp³)–C(sp²) Bond Formation: The Application of tert-butyl[(5-iodopentyl)oxy]dimethylsilane in Suzuki-Miyaura Cross-Coupling Reactions

Application Note & Protocol Abstract The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Abstract

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While traditionally focused on C(sp²)–C(sp²) bond formation, the extension of this methodology to include C(sp³)-hybridized centers is a critical advancement for pharmaceutical and materials science, enabling the synthesis of complex molecules with saturated carbocyclic scaffolds. This guide provides a detailed examination of tert-butyl[(5-iodopentyl)oxy]dimethylsilane as a versatile C(sp³) building block in Suzuki-Miyaura reactions. We will explore the mechanistic nuances of C(sp³)–C(sp²) coupling, provide a validated, step-by-step protocol, and discuss the strategic role of the tert-butyldimethylsilyl (TBDMS) protecting group in multi-step synthetic campaigns.

Introduction: The Challenge and Opportunity of C(sp³)–C(sp²) Coupling

The palladium-catalyzed Suzuki-Miyaura reaction traditionally couples organoboron compounds with organohalides, most commonly involving aryl, vinyl, or alkynyl partners.[3][4] The extension to C(sp³)-hybridized alkyl halides, such as tert-butyl[(5-iodopentyl)oxy]dimethylsilane, presents unique challenges.[5] Key hurdles include:

  • Slower Oxidative Addition: The insertion of the palladium catalyst into a C(sp³)–X bond is generally more sluggish than with C(sp²)–X bonds.[5]

  • Competing β-Hydride Elimination: Once the alkyl group is attached to the palladium center, it can undergo β-hydride elimination, an undesired side reaction that forms an alkene and truncates the desired coupling.[6][7]

Despite these challenges, overcoming them provides access to valuable alkyl-aryl and alkyl-vinyl structures, which are prevalent in active pharmaceutical ingredients (APIs).[8] The title compound, tert-butyl[(5-iodopentyl)oxy]dimethylsilane, is a particularly useful reagent. It incorporates a five-carbon linear chain, a primary iodide for efficient oxidative addition, and a robust TBDMS ether, which protects a terminal hydroxyl group for subsequent synthetic transformations.[9][10]

Mechanistic Considerations for C(sp³)–C(sp²) Suzuki-Miyaura Coupling

The catalytic cycle for C(sp³)–C(sp²) coupling largely mirrors the classical mechanism but requires careful selection of catalysts and ligands to favor the desired pathway over side reactions.[3][6]

The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: A Pd(0) species, stabilized by electron-rich and sterically bulky ligands (e.g., phosphines, N-heterocyclic carbenes), initiates the cycle by inserting into the C–I bond of the alkyl iodide.[1][11] This is often the rate-limiting step. The use of a primary iodide, as in our title compound, facilitates this step compared to bromides or chlorides.

  • Transmetalation: A base activates the organoboron reagent (e.g., an arylboronic acid) to form a boronate complex.[11] This complex then transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.

  • Reductive Elimination: This final step involves the formation of the new C(sp³)–C(sp²) bond as the two organic ligands are expelled from the palladium center, which is simultaneously reduced back to its catalytically active Pd(0) state.[11] Bulky, electron-donating ligands are crucial for promoting this step and preventing β-hydride elimination.[11][12]

The Role of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS) group is a robust silyl ether used to protect the terminal hydroxyl group. Its significant steric bulk makes it stable to a wide range of reaction conditions, including the basic media of the Suzuki coupling.[10] It is approximately 10,000 times more stable to hydrolysis than the related trimethylsilyl (TMS) group.[10] This stability allows for the chemoselective coupling at the iodide terminus without interference from the protected alcohol. The TBDMS group can be cleanly removed later in the synthesis, typically using a fluoride source like tetrabutylammonium fluoride (TBAF), to reveal the primary alcohol for further functionalization.[10]

Experimental Protocol: Suzuki-Miyaura Coupling of tert-butyl[(5-iodopentyl)oxy]dimethylsilane with 4-Methoxyphenylboronic Acid

This protocol describes a representative C(sp³)–C(sp²) coupling. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for different arylboronic acid partners.

Materials and Reagents
Reagent/MaterialCAS No.SupplierNotes
tert-butyl[(5-iodopentyl)oxy]dimethylsilane85514-45-0e.g., BLDpharm[13]Substrate (1.0 eq)
4-Methoxyphenylboronic acid5720-07-0e.g., Sigma-AldrichCoupling partner (1.2–1.5 eq)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3e.g., StremPalladium precatalyst (1-2 mol%)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6e.g., Combi-BlocksLigand (2-4 mol%)
K₃PO₄ (Potassium phosphate, tribasic)7778-53-2e.g., Acros OrganicsBase (2.0–3.0 eq)
Toluene108-88-3e.g., Fisher ScientificAnhydrous solvent
1,4-Dioxane123-91-1e.g., VWRAnhydrous co-solvent
Deionized Water7732-18-5N/ADegassed
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Syringes and needles for reagent transfer

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Visual Workflow

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification reagents Combine Reactants: - Alkyl Iodide - Boronic Acid - Base (K₃PO₄) catalyst Add Catalyst System: - Pd₂(dba)₃ - SPhos Ligand reagents->catalyst solvent Add Solvents: - Toluene/Dioxane - Degassed H₂O catalyst->solvent degas Degas Mixture (N₂/Ar Purge) solvent->degas heat Heat to 80-100 °C (Monitor by TLC/GC-MS) degas->heat quench Quench & Dilute (H₂O, EtOAc) heat->quench extract Separate & Extract Aqueous Layer quench->extract dry Dry & Concentrate (Na₂SO₄, Roto-Vap) extract->dry purify Purify via Column Chromatography dry->purify product Final Product: tert-butyl-dimethyl- {[5-(4-methoxyphenyl)pentyl]oxy}silane purify->product

Caption: Experimental workflow for the Suzuki-Miyaura C(sp³)–C(sp²) cross-coupling.

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 mmol, 342 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • In a separate vial, weigh Pd₂(dba)₃ (0.01 mmol, 9.2 mg) and SPhos (0.02 mmol, 8.2 mg).

  • Evacuate and backfill the Schlenk flask with nitrogen or argon (repeat 3 times).

  • Add the catalyst and ligand mixture to the flask against a positive flow of inert gas.

  • Via syringe, add anhydrous toluene (3 mL), anhydrous 1,4-dioxane (1 mL), and degassed deionized water (0.2 mL).

Reaction Execution: 6. Ensure the flask is sealed and place it in a pre-heated oil bath at 90 °C. 7. Stir the reaction mixture vigorously for 12–24 hours. 8. Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC (e.g., 9:1 Hexanes:Ethyl Acetate) or GC-MS to confirm the consumption of the starting iodide.

Workup and Purification: 9. Once the reaction is complete, cool the mixture to room temperature. 10. Dilute the mixture with ethyl acetate (20 mL) and water (15 mL). 11. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). 12. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. 13. The crude residue is then purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 0% to 5% EtOAc) to afford the pure product, tert-butyl-dimethyl-{[5-(4-methoxyphenyl)pentyl]oxy}silane.

Expected Results & Characterization

The described protocol can be adapted for various aryl and heteroaryl boronic acids. Yields are typically moderate to high, contingent on the electronic and steric properties of the coupling partner.

Arylboronic Acid PartnerCatalyst SystemBaseSolvent SystemTemp (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/Dioxane/H₂O901675-85
Phenylboronic acidPd(OAc)₂ / RuPhosCs₂CO₃Dioxane/H₂O1001870-80
3-Pyridylboronic acidPEPPSI-IPrK₂CO₃THF/H₂O801265-75

Note: The data in this table is representative and synthesized from typical outcomes for C(sp³)–C(sp²) couplings. Actual results will vary.

Product Characterization: The identity and purity of the final product should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and connectivity.

  • Mass Spectrometry (HRMS or GC-MS): To confirm the molecular weight.

Conclusion and Future Directions

tert-butyl[(5-iodopentyl)oxy]dimethylsilane is a highly effective C(sp³) building block for modern Suzuki-Miyaura cross-coupling reactions. The protocol outlined herein, utilizing advanced palladium catalysts and ligands, successfully mitigates common side reactions like β-hydride elimination, enabling the efficient synthesis of valuable alkyl-aryl structures. The robust TBDMS protecting group provides strategic flexibility, allowing for downstream functionalization of the terminal alcohol. This makes the title compound a valuable tool for researchers in drug discovery and materials science aiming to explore chemical space with greater three-dimensional complexity.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Lennon, D. T., et al. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. PMC. Available at: [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Orsini, M., et al. (2007). Palladium-catalyzed Suzuki-Miyaura reaction involving a secondary sp3 carbon: studies of stereochemistry and scope of the reaction. PubMed. Available at: [Link]

  • Wang, J., et al. (2023). A General Copper Catalytic System for Suzuki–Miyaura Cross-Coupling of Unactivated Secondary and Primary Alkyl Halides with Arylborons. Journal of the American Chemical Society. Available at: [Link]

  • Lipshutz, B. H., et al. (2018). B-Alkyl sp3–sp2 Suzuki–Miyaura Couplings under Mild Aqueous Micellar Conditions. ACS Publications. Available at: [Link]

  • Zhang, X., et al. (2024). Pd-Catalyzed C(sp2)–C(sp3) Suzuki Coupling and Synthesis of Lumacaftor Using Designed Monophosphine Ligands. ACS Publications. Available at: [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

  • Doyle, A. G., et al. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions. Available at: [Link]

  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Available at: [Link]

  • White Rose eTheses Online. (n.d.). Palladium-Catalysed sp3-sp2 Suzuki-Miyaura Cross- Coupling of Secondary Heterocyclic Boronates. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Frontiers. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Available at: [Link]

  • Tyrol, C., & Byers, J. (2021). A Broadly Applicable Alkyl-Alkyl Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by an Iron-Based Complex. ChemRxiv. Available at: [Link]

  • Gevorgyan, V., et al. (n.d.). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. PMC. Available at: [Link]

  • Bode, J. W., et al. (n.d.). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses. Available at: [Link]

  • Alexander, C. W., et al. (n.d.). Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane. Digital Commons@Kennesaw State. Available at: [Link]

  • Gevorgyan, V., et al. (2009). TBDPS and Br-TBDPS Protecting Groups as Efficient Aryl Group Donors in Pd-Catalyzed Arylation of Phenols and Anilines. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

  • Organic Syntheses. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert- butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4- oxobutanoate. Available at: [Link]

Sources

Application

Application Note: Highly Efficient Lithium-Halogen Exchange for tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Executive Summary The generation of primary alkyllithium reagents from alkyl iodides is a cornerstone transformation in complex molecule synthesis. Specifically, the conversion of tert-butyl[(5-iodopentyl)oxy]dimethylsil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The generation of primary alkyllithium reagents from alkyl iodides is a cornerstone transformation in complex molecule synthesis. Specifically, the conversion of tert-butyl[(5-iodopentyl)oxy]dimethylsilane (a TBS-protected 5-iodopentan-1-ol) into its corresponding alkyllithium species is highly valuable for nucleophilic additions, such as coupling with Weinreb amides. This application note details the mechanistic rationale, optimized experimental conditions, and a self-validating protocol for executing this lithium-halogen exchange using tert-butyllithium (t-BuLi).

Mechanistic Causality & Experimental Design

To achieve high yields and prevent side reactions, researchers must understand the kinetic and thermodynamic forces driving the lithium-halogen exchange.

The Role of t-BuLi Equivalents: The exchange reaction between an alkyl iodide and t-BuLi is kinetically controlled and extremely fast[1]. The reaction proceeds via the nucleophilic attack of the organolithium on the iodine atom, forming a hypervalent 10-I-2 "ate-complex" intermediate [2]. This complex dissociates into the desired alkyllithium and t-butyl iodide. Because the exchange is an equilibrium process, a strict minimum of two equivalents of t-BuLi is required. The first equivalent performs the exchange, while the second equivalent rapidly consumes the generated t-butyl iodide via an E2 elimination, yielding isobutylene, isobutane, and lithium iodide [1]. This irreversible elimination drives the reaction forward and prevents the newly formed alkyllithium from undergoing Wurtz-type coupling with the t-butyl iodide[3].

Temperature Control (-78 °C to -40 °C): Low temperatures (-78 °C) are mandatory to stabilize the primary alkyllithium and prevent the migration or cleavage of the tert-butyldimethylsilyl (TBS) protecting group. However, in complex substrates, prolonged stirring at -78 °C can lead to incomplete exchange. As demonstrated in the total synthesis of Amphidinolides G and H, warming the reaction briefly to -40 °C ensures complete lithiation while avoiding the intramolecular cyclization or decomposition that occurs at room temperature [4].

Mechanism SM TBSO-(CH2)5-I (Alkyl Iodide) Ate Ate-Complex [TBSO-(CH2)5-I-tBu]- Li+ SM->Ate Nucleophilic Attack tBuLi1 t-BuLi (1st equiv.) tBuLi1->Ate RLi TBSO-(CH2)5-Li (Alkyllithium) Ate->RLi Dissociation tBuI t-BuI (Byproduct) Ate->tBuI Byproducts Isobutene + Isobutane + LiI tBuI->Byproducts E2 Elimination tBuLi2 t-BuLi (2nd equiv.) tBuLi2->Byproducts

Figure 1: Mechanism of lithium-halogen exchange driven by a two-equivalent t-BuLi system.

Optimization of Reaction Conditions

The table below summarizes the quantitative impact of varying the experimental conditions during the lithium-halogen exchange of primary alkyl iodides[4].

Condition SetEquivalents t-BuLiTemperature ProfileTimeOutcome / YieldRationale
Sub-stoichiometric 1.0 equiv-78 °C30 min< 10%Massive Wurtz coupling; newly formed R-Li reacts with generated t-BuI.
Standard 2.2 equiv-78 °C to RT60 min~40%Warming to RT causes intramolecular cyclization and decomposition of the alkyllithium.
Optimized (Amphidinolide) 1.8 - 2.0 equiv-78 °C → -40 °C10 min> 72%Brief warming to -40 °C drives exchange to completion while protecting the TBS group and preventing cyclization.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating. By incorporating a deuterium-quench step on a small aliquot, researchers can analytically verify the success of the lithiation before committing valuable electrophiles to the bulk reaction.

Materials Required
  • tert-Butyl[(5-iodopentyl)oxy]dimethylsilane: 1.0 mmol (328.3 mg)

  • t-BuLi (1.7 M in pentane): 2.0 mmol (1.18 mL). Note: Must be freshly titrated.

  • Anhydrous Diethyl Ether (Et₂O) or THF: 5.0 mL

  • Deuterium Oxide (D₂O): 0.5 mL (for validation quench)

Step-by-Step Methodology
  • Preparation & Inert Atmosphere: Flame-dry a 25 mL Schlenk flask under high vacuum. Backfill with dry Argon (repeat 3 times). Add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (328.3 mg, 1.0 mmol) and anhydrous Et₂O (5.0 mL) to the flask.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 10 minutes.

  • Lithiation: Using a gas-tight syringe, add t-BuLi (1.18 mL, 2.0 mmol) dropwise down the inner wall of the flask over 3 minutes. Caution: t-BuLi is highly pyrophoric. The solution may turn slightly yellow. Stir at -78 °C for 5 minutes.

  • Maturation: Transfer the flask to a dry ice/acetonitrile bath maintained at -40 °C. Stir for exactly 10 minutes. This step ensures the complete consumption of the "ate-complex" and drives the E2 elimination of t-BuI to completion[4].

  • Analytical Validation (The D₂O Quench): Withdraw a 0.1 mL aliquot of the reaction mixture and inject it into a vial containing 0.5 mL of D₂O. Extract with hexanes, evaporate, and analyze via ¹H NMR. The disappearance of the CH₂-I triplet (approx. 3.18 ppm) and the appearance of a CH₂-D signal confirms successful exchange.

  • Electrophile Trapping: Cool the bulk reaction mixture back to -78 °C. Add the desired electrophile (e.g., a Weinreb amide dissolved in 1 mL Et₂O) dropwise. Stir for 1 hour at -78 °C, then slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract with Et₂O (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Workflow Step1 1. Preparation Flame-dry flask, Ar atm. Dissolve TBSO-(CH2)5-I in Et2O Step2 2. Cooling Cool to -78 °C (Dry ice/acetone) Step1->Step2 Step3 3. Lithiation Add 2.0 eq t-BuLi dropwise Stir 5 min at -78 °C Step2->Step3 Step4 4. Maturation Warm to -40 °C for 10 min (Ensures complete exchange) Step3->Step4 Step5 5. Trapping / Quench Cool to -78 °C, add electrophile or D2O for validation Step4->Step5

Figure 2: Step-by-step experimental workflow for generating the alkyllithium reagent.

References

  • Bailey, W. F., & Patricia, J. J. (1988). The mechanism of the lithium-halogen interchange reaction. Journal of Organometallic Chemistry, 352(1-2), 1-46.[Link]

  • Bailey, W. F., & Punzalan, E. R. (1990). Preparation of aliphatic alkyllithium reagents from primary iodides at low temperature in a pentane-ether solvent system. The Journal of Organic Chemistry, 55(19), 5404-5406.[Link]

  • Petri, A. F., Schneekloth, J. S., Mandal, A. K., & Crews, C. M. (2007). Synthesis of the C3–C18 Fragment of Amphidinolides G and H. Organic Letters, 9(16), 3001-3004.[Link]

Sources

Method

Application Notes &amp; Protocols: tert-Butyl[(5-iodopentyl)oxy]dimethylsilane as a PROTAC Linker Building Block

Introduction: The Critical Role of the Linker in PROTAC Technology Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven protein degradation.[1][2][3][4] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4][5][6][7][8][][10][11][] The PROTAC brings the POI and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[1][2][3][4][5][13] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the cell's natural waste disposal system, the ubiquitin-proteasome system (UPS).[1][2][3][4][8][][14][15]

While the choice of ligands dictates the specificity for the POI and the E3 ligase, the linker is far from a passive spacer. Its length, composition, and rigidity are critical determinants of a PROTAC's efficacy, influencing the stability of the ternary complex, physicochemical properties, cell permeability, and overall pharmacokinetic profile.[4][7][8][][10][16][17] Alkyl and polyethylene glycol (PEG) chains are among the most common motifs used in linker design due to their synthetic accessibility and the ease with which their length and properties can be tuned.[7][][]

This application note focuses on tert-butyl[(5-iodopentyl)oxy]dimethylsilane , a versatile building block for the construction of alkyl ether-based PROTAC linkers. We will delve into its unique properties, provide detailed protocols for its incorporation into PROTAC synthesis workflows, and discuss the rationale behind key experimental steps.

The PROTAC Mechanism: A Symphony of Induced Proximity

The catalytic cycle of a PROTAC can be broken down into several key steps:

  • Binding: The PROTAC molecule, with its two distinct ligands, binds to both the target protein (POI) and an E3 ubiquitin ligase.[1]

  • Ternary Complex Formation: This simultaneous binding event brings the POI and the E3 ligase into close proximity, forming a transient ternary complex.[1][2][3]

  • Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to lysine residues on the surface of the POI.[1]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][3][15]

  • Recycling: The PROTAC molecule is released and can participate in further rounds of degradation, acting catalytically.[1][2][14]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ligase Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into Ternary_Complex->PROTAC Release & Recycle POI_Ub Polyubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination POI_Ub->Proteasome Recognition & Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Spotlight on tert-Butyl[(5-iodopentyl)oxy]dimethylsilane: A Strategic Building Block

tert-Butyl[(5-iodopentyl)oxy]dimethylsilane offers a unique combination of features that make it an attractive building block for PROTAC linker synthesis.

PropertyFeatureAdvantage in PROTAC Synthesis
Chemical Structure (CH3)3CSi(CH3)2O(CH2)5IProvides a five-carbon alkyl chain with a terminal ether linkage.
Terminal Iodide Excellent leaving groupFacilitates efficient nucleophilic substitution reactions for conjugation to warheads or E3 ligase ligands.[18]
tert-Butyldimethylsilyl (TBDMS) Ether Stable protecting groupProtects the hydroxyl functionality during initial coupling reactions and can be selectively deprotected under mild conditions.
Alkyl Ether Chain Flexible and can improve solubilityContributes to the overall flexibility of the linker, which is crucial for achieving an optimal ternary complex conformation, and can enhance the solubility of the final PROTAC molecule.[4][11][16][17][]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane to a Phenolic or Heterocyclic Amine Nucleophile

This protocol describes a general method for the initial coupling of the linker building block to a warhead or E3 ligase ligand containing a suitable nucleophilic handle (e.g., a phenol or a nitrogen on a heterocyclic ring).

Materials:

  • Warhead or E3 ligase ligand with a nucleophilic handle

  • tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

  • Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware and stirring equipment

Procedure:

  • To a solution of the warhead or E3 ligase ligand (1.0 equivalent) in anhydrous DMF, add Cs₂CO₃ (2.0-3.0 equivalents).

  • Stir the mixture at room temperature under an inert atmosphere for 15-30 minutes.

  • Add a solution of tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.2-1.5 equivalents) in anhydrous DMF dropwise.

  • Heat the reaction mixture to a temperature between 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected linker conjugate.

Causality Behind Experimental Choices:

  • Base (Cs₂CO₃ or K₂CO₃): Cesium carbonate is a mild and effective base for deprotonating phenols and some N-H bonds in heterocyclic systems, facilitating the nucleophilic attack on the iodoalkane.

  • Solvent (Anhydrous DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and promotes SN2 reactions. The use of anhydrous solvent is crucial to prevent side reactions.

  • Inert Atmosphere: Prevents oxidation of sensitive functional groups.

  • Temperature: Heating is often necessary to drive the alkylation reaction to completion in a reasonable timeframe.

Protocol 2: Deprotection of the TBDMS Ether

This step reveals the terminal hydroxyl group, which can then be further functionalized or used for subsequent coupling reactions.

Materials:

  • TBDMS-protected linker conjugate

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the TBDMS-protected linker conjugate (1.0 equivalent) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBAF solution (1.1-1.2 equivalents) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Once the deprotection is complete, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain the deprotected alcohol.

Causality Behind Experimental Choices:

  • TBAF: A fluoride source that selectively cleaves the silicon-oxygen bond of the TBDMS ether under mild conditions, preserving other functional groups.

  • Low Temperature (0 °C): Helps to control the reaction and minimize potential side reactions.

Protocol 3: Activation of the Terminal Alcohol and Coupling to the Second Ligand

The deprotected terminal alcohol can be activated (e.g., converted to a mesylate, tosylate, or halide) for subsequent coupling to the second ligand. Alternatively, it can be used in reactions like Mitsunobu or etherification. The following protocol outlines a common two-step approach involving mesylation followed by nucleophilic substitution.

Part A: Mesylation of the Terminal Alcohol

Materials:

  • Deprotected alcohol-linker conjugate

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the alcohol-linker conjugate (1.0 equivalent) in anhydrous DCM.

  • Add TEA or DIPEA (2.0-3.0 equivalents).

  • Cool the solution to 0 °C.

  • Add MsCl (1.2-1.5 equivalents) dropwise.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Part B: Coupling of the Mesylate with the Second Ligand

Materials:

  • Crude mesylate from Part A

  • Second ligand (warhead or E3 ligase ligand) with a nucleophilic handle (1.0 equivalent)

  • Cesium carbonate (Cs₂CO₃) or a suitable base

  • DMF, anhydrous

Procedure:

  • Follow a similar procedure to Protocol 1, using the crude mesylate as the electrophile and the second ligand as the nucleophile.

Workflow for PROTAC Synthesis using tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps Warhead Warhead (with Nucleophile) Step1 Protocol 1: Alkylation with Linker Building Block Warhead->Step1 Linker_BB tert-Butyl[(5-iodopentyl)oxy]dimethylsilane Linker_BB->Step1 E3_Ligand E3 Ligase Ligand (with Nucleophile) Step3B Protocol 3 (Part B): Coupling to Second Ligand E3_Ligand->Step3B Step2 Protocol 2: TBDMS Deprotection Step1->Step2 TBDMS-Protected Intermediate Step3A Protocol 3 (Part A): Activation of Alcohol (e.g., Mesylation) Step2->Step3A Alcohol Intermediate Step3A->Step3B Activated Intermediate (e.g., Mesylate) Final_PROTAC Final PROTAC Molecule Step3B->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Troubleshooting and Key Considerations

  • Low Yield in Alkylation: Ensure all reagents and solvents are anhydrous. Consider using a stronger base or a higher reaction temperature. The choice of base and solvent may need to be optimized depending on the specific nucleophilicity of the ligand.

  • Incomplete TBDMS Deprotection: Use a fresh solution of TBAF. If the reaction is sluggish, allow it to warm to room temperature.

  • Side Reactions: The choice of protecting groups on the warhead and E3 ligase ligand is crucial to avoid unwanted reactions. Orthogonal protecting group strategies are highly recommended.

  • Linker Length and Composition: The five-carbon chain of this building block is a good starting point, but the optimal linker length needs to be determined empirically for each POI-E3 ligase pair.[8][] Researchers can synthesize a library of PROTACs with varying linker lengths to identify the most potent degrader.

Conclusion

tert-Butyl[(5-iodopentyl)oxy]dimethylsilane is a valuable and versatile building block for the synthesis of PROTACs containing flexible alkyl ether linkers. Its straightforward reactivity and the presence of a stable protecting group allow for a modular and efficient approach to PROTAC assembly. By following the detailed protocols and considering the key experimental parameters outlined in this application note, researchers can effectively incorporate this building block into their PROTAC discovery and development programs.

References

  • Vertex AI Search. (n.d.). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Drug Discovery News. (2025, December 15). What are PROTACs? Mechanisms, advantages, and challenges.
  • Frontiers. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers....
  • The Biochemist. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation.
  • Frontiers. (n.d.). E3 ligase ligand optimization of Clinical PROTACs.
  • Vertex AI Search. (2025, August 18). Targeted Protein Degradation with PROTACs and Molecular Glues - Blog.
  • PMC. (n.d.). Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation.
  • Oxford Academic. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance | Protein & Cell.
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • PMC. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • BroadPharm. (2022, December 12). What are PROTAC Linkers?.
  • BOC Sciences. (2024, August 22). Exploration and innovation of Linker features in PROTAC design.
  • MedChemExpress. (n.d.). Alkyl/ether Linkers Inhibitor, Gene.
  • Sigma-Aldrich. (n.d.). High-Throughput PROTAC Synthesis: Kits for Targeted Protein Degradation.
  • BOC Sciences. (n.d.). PEG Linkers for PROTAC Design - Boost Solubility & Flexibility.
  • PubMed. (2025, January 5). Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance.
  • ACS Publications. (2025, January 15). Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs | Journal of Medicinal Chemistry.
  • PubMed. (2025, February 13). Evaluation of Cereblon-Directing Warheads for the Development of Orally Bioavailable PROTACs.
  • Vertex AI Search. (n.d.). Warhead ligand - expanding the druggable proteome? Introduction to PROTACs E3 ligase ligands for PROTACs PROTAC Linkers.
  • ePrints Soton. (2024, March 16). Current strategies for the design of PROTAC linkers: a critical review.
  • Open Exploration Publishing. (2020, October 30). Novel approaches for the rational design of PROTAC linkers.
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Precise PEG LLC. (n.d.). Linkers in PROTACs.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • MedChemExpress. (n.d.). dimethylsilane | PROTAC Linker. Retrieved from

  • MedChemExpress. (n.d.). tert-Butyl((5-iodopentyl)oxy)dimethylsilane | Biochemical Assay Reagent.
  • Vertex AI Search. (2020, October 30). Current strategies for the design of PROTAC linkers.
  • PMC. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions.
  • BroadPharm. (n.d.). dimethylsilane, 749252-71-9. Retrieved from

  • PubChem. (n.d.). Tert-butyl-(3-iodopropoxy)-dimethylsilane.
  • Sigma-Aldrich. (n.d.). Design the Perfect PROTAC®.
  • PMC. (n.d.). An Efficient Conjugation Approach for Coupling Drugs to Native Antibodies via the PtII Linker Lx for Improved Manufacturability of Antibody–Drug Conjugates.
  • BroadPharm. (n.d.). General Antibody Drug Conjugate Protocol.
  • Lumiprobe. (n.d.). Conjugation of Alkyne-modified Oligonucleotides with Dye Azides.
  • Alfa Chemistry. (n.d.). Resources/Linkers in Oligonucleotide Conjugates.
  • PubMed. (2015, March 15). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities.
  • Creative Biogene. (n.d.). Cleavable Linkers for Oligonucleotide Conjugation.

Sources

Application

Application Note: Chemoselective TBAF-Mediated TBS Deprotection of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Introduction & Mechanistic Context tert-Butyl[(5-iodopentyl)oxy]dimethylsilane is a highly versatile bifunctional synthon utilized in complex molecule synthesis, surface modifications, and the preparation of biochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

tert-Butyl[(5-iodopentyl)oxy]dimethylsilane is a highly versatile bifunctional synthon utilized in complex molecule synthesis, surface modifications, and the preparation of biochemical assay reagents [1]. The molecule features two reactive termini: a highly electrophilic primary alkyl iodide and a tert-butyldimethylsilyl (TBS) protected primary alcohol.

The selective removal of the TBS group to reveal the free alcohol (5-iodopentan-1-ol) while preserving the alkyl iodide is a critical synthetic transformation. Tetra-n-butylammonium fluoride (TBAF) is the standard reagent for TBS cleavage due to the high bond dissociation energy of the Si–F bond. However, deploying TBAF in the presence of an alkyl iodide presents a significant chemoselectivity challenge that requires precise stoichiometric and thermodynamic control.

The Chemoselectivity Challenge: Causality of Side Reactions

Alkyl iodides are excellent substrates for both nucleophilic substitution ( SN​2 ) and bimolecular elimination ( E2​ ). TBAF, particularly in its commercially available trihydrate form (TBAF·3H₂O) or as a 1.0 M solution in THF, is not merely a fluoride source; it is significantly basic and nucleophilic [2].

If unbuffered TBAF is used, two primary side reactions compete with the desired desilylation:

  • Nucleophilic Fluorination ( SN​2 ) : The naked fluoride ion can displace the iodide, yielding tert-butyl[(5-fluoropentyl)oxy]dimethylsilane or 5-fluoropentan-1-ol.

  • Dehydrohalogenation ( E2​ ) : The basicity of the fluoride ion (or trace hydroxide from water) can abstract a β -proton, eliminating hydrogen iodide to form terminal alkenes.

To mitigate these pathways, buffering TBAF with Acetic Acid (AcOH) is strictly required [3]. The addition of equimolar AcOH protonates the highly basic species, forming a less nucleophilic acetate/bifluoride-like complex. This buffered system retains sufficient fluorophilicity to attack the silicon center but lacks the kinetic energy and nucleophilicity to displace the iodide or abstract a proton at reduced temperatures [4].

Mechanistic Pathway Visualization

TBAF_Mechanisms Substrate TBS-O-(CH2)5-I (Starting Material) Desired HO-(CH2)5-I (Desired Product) Substrate->Desired TBAF / AcOH (Buffered, 0 °C) SN2_Side HO-(CH2)5-F (Fluorination Side) Substrate->SN2_Side TBAF (Unbuffered) SN2 Displacement E2_Side HO-(CH2)3-CH=CH2 (Elimination Side) Substrate->E2_Side TBAF (Unbuffered) E2 Elimination

Divergent reaction pathways of tert-butyl[(5-iodopentyl)oxy]dimethylsilane with TBAF.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of the buffered protocol.

Reaction ConditionsTemperatureTime (h)Yield of 5-Iodopentan-1-olMajor Side Product
TBAF (1.0 M in THF), Unbuffered25 °C2< 40%5-Fluoropentan-1-ol ( SN​2 )
TBAF (1.0 M in THF), Unbuffered0 °C465%Pent-4-en-1-ol ( E2​ )
TBAF/AcOH (1:1), Buffered25 °C682%Trace fluorination
TBAF/AcOH (1:1), Buffered 0 °C to RT 4 > 92% None (Clean conversion)

Data synthesized from established synthetic methodologies for halogenated aliphatic chains [3, 4].

Experimental Workflow & Protocol

The following self-validating protocol ensures high-fidelity deprotection while preserving the alkyl iodide moiety.

Reagents and Materials
  • tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Substrate)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF

  • Glacial Acetic Acid (AcOH), >99% purity

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Sodium Bicarbonate ( NaHCO3​ )

  • Ethyl Acetate (EtOAc) for extraction

Workflow Diagram

Workflow Step1 1. Substrate Dissolution Dissolve in dry THF (0.1 M) Step3 3. Reagent Addition Dropwise addition at 0 °C Step1->Step3 Step2 2. Buffer Preparation Mix TBAF (1.0 M) + AcOH (1:1 eq) Step2->Step3 Step4 4. Reaction Monitoring TLC until completion (approx. 4 h) Step3->Step4 Step5 5. Aqueous Quench Sat. NaHCO3 to neutralize AcOH Step4->Step5 Step6 6. Extraction & Purification EtOAc extraction, Silica Gel Column Step5->Step6

Step-by-step experimental workflow for the buffered TBAF deprotection.

Step-by-Step Procedure
  • Buffer Preparation (Crucial Step) : In a separate, flame-dried flask under an inert atmosphere (Argon/Nitrogen), add 1.2 equivalents of TBAF (1.0 M in THF). Cool the solution to 0 °C. Slowly add 1.2 equivalents of glacial acetic acid dropwise. Stir for 15 minutes to ensure complete formation of the acetate-buffered fluoride complex.

    • Causality: Pre-mixing prevents the substrate from ever encountering unbuffered, highly basic fluoride, completely shutting down the SN​2 and E2​ pathways before the reaction even begins.

  • Substrate Dissolution : In the main reaction flask, dissolve tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 equivalent) in anhydrous THF to achieve a concentration of 0.1 M. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition : Transfer the pre-cooled TBAF/AcOH buffer solution dropwise into the main reaction flask containing the substrate over 10 minutes.

  • Reaction Progression : Maintain the reaction at 0 °C for 1 hour, then allow it to slowly warm to room temperature (approx. 20-25 °C).

  • Monitoring (Self-Validation) : Monitor the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate solvent system. The starting material (TBS ether) will have a high Rf​ (~0.8), while the deprotected product (5-iodopentan-1-ol) will appear significantly lower ( Rf​ ~0.3) due to the free hydroxyl group. Stain with Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) for visualization.

  • Quenching : Once TLC indicates complete consumption of the starting material (typically 3-4 hours), cool the mixture back to 0 °C and quench by adding an equal volume of saturated aqueous NaHCO3​ .

    • Causality: The bicarbonate neutralizes the acetic acid and any residual acidic fluoride species, preventing acid-catalyzed degradation or acyl migration during the concentration phase.

  • Extraction and Washing : Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine to remove residual water and salts.

  • Drying and Concentration : Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure.

    • Caution: Do not heat the rotary evaporator bath above 30 °C, as primary alkyl iodides can be thermally sensitive and prone to decomposition.

  • Purification : Purify the crude oil via flash column chromatography on silica gel (gradient elution: 10% to 30% EtOAc in Hexanes) to yield pure 5-iodopentan-1-ol.

Conclusion

By strictly controlling the basicity and nucleophilicity of the fluoride source through acetic acid buffering, the chemoselective cleavage of TBS ethers in the presence of highly reactive primary alkyl iodides is achieved. This protocol prevents the catastrophic loss of the iodide moiety to SN​2 fluorination or E2​ elimination, ensuring high yields and preserving the synthetic utility of the bifunctional synthon.

References

  • Title: Synthesis of Halogenated 2-AGPI Analogs as Ligands for GPR55 Source: Research Collection - ETH Zürich URL:[Link]

  • Title: The chemistry and biology of mycolactones Source: Beilstein Journal of Organic Chemistry URL: [Link]

Method

Synthesizing lipid nanoparticles using tert-butyl[(5-iodopentyl)oxy]dimethylsilane precursors

An Application Note and Protocol Guide for Advanced mRNA Delivery Systems Executive Summary & Rationale The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has accelerated the demand for next-generation ioni...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Advanced mRNA Delivery Systems

Executive Summary & Rationale

The rapid clinical validation of mRNA-lipid nanoparticles (LNPs) has accelerated the demand for next-generation ionizable lipids with superior safety and transfection profiles. While early-generation lipids (e.g., DLin-MC3-DMA) were highly effective, they often suffered from slow in vivo clearance and suboptimal endosomal escape. Recent structural-activity relationship (SAR) studies have demonstrated that incorporating hydroxyl groups into the lipid tails significantly enhances mRNA delivery efficacy. These hydroxyl groups form non-ionic hydrogen bonds with the mRNA backbone, nucleating the RNA-lipid core to improve encapsulation, while simultaneously facilitating membrane fusion during endosomal escape [1].

To synthesize these advanced hydroxyl-terminated lipids, tert-butyl[(5-iodopentyl)oxy]dimethylsilane serves as a highly efficient, bifunctional alkylating building block [2].

The Causality of Precursor Selection:

  • Iodine as a Superior Leaving Group: In SN2 alkylation, iodine is a far superior leaving group compared to bromine or chlorine. Its large atomic radius and weak carbon-halogen bond lower the activation energy, ensuring complete alkylation of polyamine cores without requiring harsh, degradation-inducing temperatures.

  • TBS Protection Strategy: The terminal hydroxyl must be protected during the basic SN2 reaction to prevent unwanted side reactions, such as intramolecular etherification or polymerization. The tert-butyldimethylsilyl (TBS) ether is completely stable under the basic conditions (K2CO3) used for alkylation but is highly susceptible to chemoselective fluoride-induced cleavage later in the workflow.

Phase 1: Chemical Synthesis of the Hydroxyl-Terminated Ionizable Lipid

This protocol describes the synthesis of a model hydroxyl-terminated ionizable lipid using a primary amine core (e.g., 3-(dimethylamino)propylamine) and the TBS-protected iodoalkane precursor.

Step 1.1: SN2 Alkylation
  • Preparation: In an oven-dried round-bottom flask purged with inert nitrogen, dissolve 1.0 equivalent of the amine core in anhydrous acetonitrile (MeCN).

  • Reagent Addition: Add 2.5 equivalents of tert-butyl[(5-iodopentyl)oxy]dimethylsilane and 3.0 equivalents of anhydrous potassium carbonate (K2CO3).

    • Causality: An excess of the alkylating agent ensures complete di-alkylation of the primary amine. K2CO3 acts as a mild, non-nucleophilic base to scavenge the hydroiodic acid (HI) byproduct, driving the reaction forward without hydrolyzing the precursor.

  • Reaction: Reflux the mixture at 80°C for 24 hours under continuous stirring.

  • In-Process QC (Self-Validation): Monitor the reaction via LC-MS. Do not proceed until the mono-alkylated intermediate is completely consumed and the mass corresponding to the di-alkylated, TBS-protected lipid is the dominant peak.

  • Workup: Filter the mixture to remove K2CO3 salts, concentrate under reduced pressure, and extract with dichloromethane (DCM) and water. Dry the organic layer over Na2SO4.

Step 1.2: Chemoselective TBS Deprotection
  • Reagent Addition: Dissolve the crude TBS-protected lipid in anhydrous tetrahydrofuran (THF). Dropwise, add 3.0 equivalents of Tetrabutylammonium fluoride (TBAF) (1.0 M in THF) at room temperature.

    • Causality: Why TBAF instead of acid? While acidic deprotection (e.g., HCl/MeOH) can cleave TBS ethers, it risks protonating the newly formed tertiary amines of the lipid core, complicating purification. TBAF provides a highly chemoselective cleavage driven by the thermodynamic stability of the silicon-fluoride bond (bond energy ~582 kJ/mol), leaving the amine core neutral and intact.

  • Reaction: Stir at room temperature for 4 hours.

  • Purification: Concentrate the mixture and purify via flash column chromatography (DCM:MeOH gradient) to isolate the final hydroxyl-terminated ionizable lipid. Verify purity (>95%) via 1H NMR and LC-MS.

SynthesisWorkflow N1 Amine Core (e.g., Polyamine) N3 SN2 Alkylation (K2CO3, MeCN, 80°C) N1->N3 N2 tert-butyl[(5-iodopentyl)oxy]dimethylsilane N2->N3 N4 TBS-Protected Lipid Intermediate N3->N4 Monitor via LC-MS N5 TBS Deprotection (TBAF, THF, RT) N4->N5 N6 Hydroxyl-Terminated Ionizable Lipid N5->N6 Flash Chromatography N7 Microfluidic Mixing (pH 4.0 Citrate Buffer) N6->N7 Combine with mRNA N8 Dialysis & QC (pH 7.4 PBS) N7->N8 Nanoparticle Assembly N9 Purified mRNA-LNP N8->N9 DLS & RiboGreen Assay

Workflow from chemical synthesis of the lipid to microfluidic LNP formulation.

Phase 2: Microfluidic Formulation of mRNA-LNPs

The physical assembly of the LNP is a kinetically controlled process. The transition from a solvated lipid mixture to a solid nanoparticle requires precise microfluidic mixing [3].

Step-by-Step Formulation Protocol
  • Aqueous Phase Preparation: Dilute the target mRNA in 50 mM Citrate Buffer (pH 4.0) to a final concentration of 0.175 mg/mL.

    • Causality: The pKa of the synthesized ionizable lipid is typically engineered to be between 6.0 and 6.5. At pH 4.0, the tertiary amines are fully protonated, driving rapid electrostatic complexation with the negatively charged mRNA phosphate backbone.

  • Lipid Phase Preparation: Dissolve the synthesized Hydroxyl-Terminated Ionizable Lipid, DSPC (helper lipid), Cholesterol, and DMG-PEG2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5. Ensure the total lipid concentration is optimized for an N:P (Nitrogen to Phosphate) ratio of 6:1.

  • Microfluidic Mixing: Load the aqueous and lipid phases into separate syringes. Process through a microfluidic micromixer using a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol) and a Total Flow Rate (TFR) of 12 mL/min.

    • Causality: Why a 3:1 FRR? The rapid increase in polarity when the ethanol stream meets the aqueous stream forces the hydrophobic lipid tails to precipitate. A 3:1 ratio ensures the final ethanol concentration drops to 25%, crossing the solubility limit of the lipids in milliseconds. This rapid supersaturation drives the formation of uniform, kinetically trapped nanoparticles rather than thermodynamically favored, heterogeneous liposomes.

  • Dialysis & Maturation: Immediately dialyze the resulting LNP suspension against 1x PBS (pH 7.4) using a 100 kDa MWCO cassette for 18 hours at 4°C.

    • Self-Validation Check: Dialysis neutralizes the pH, deprotonating the ionizable lipids. This forces the hydrophobic tails to collapse inward, solidifying the LNP core. If the solution becomes visibly cloudy or precipitates during this step, the N:P ratio or mixing kinetics failed, and the batch must be discarded.

Phase 3: Mechanistic Pathway of Endosomal Escape

The primary advantage of synthesizing lipids with tert-butyl[(5-iodopentyl)oxy]dimethylsilane is the resulting terminal hydroxyl groups. Once the LNP is endocytosed by the target cell, the endosome undergoes maturation, dropping in pH from 7.4 to ~5.5. This acidification protonates the ionizable lipid. The combination of the acquired positive charge and the hydrogen-bonding capacity of the hydroxyl groups severely destabilizes the anionic endosomal membrane, leading to efficient mRNA release into the cytosol [4].

EndosomalEscape E1 Endocytosis of LNP (Neutral pH 7.4) E2 Early Endosome (pH ~6.5) E1->E2 E3 Endosome Acidification (V-ATPase pumps H+) E2->E3 E4 Lipid Protonation (Tertiary amines ionized) E3->E4 pH drops to ~5.5 E5 Membrane Destabilization (Hydroxyl H-bonding & Electrostatics) E4->E5 Structural transition E6 Cytosolic Release (mRNA escapes for translation) E5->E6 Membrane fusion

Mechanism of endosomal escape driven by protonation of hydroxyl-terminated LNPs.

Analytical Characterization & Quality Control

To guarantee the trustworthiness of the formulated LNPs, rigorous analytical characterization is required. The table below outlines the critical quality attributes (CQAs), target specifications, and the mechanistic rationale behind each metric.

ParameterTarget SpecificationAnalytical MethodCausality / Rationale
Particle Size (Z-average) 60 - 100 nmDynamic Light Scattering (DLS)Optimal size range to prevent rapid renal clearance (<10 nm) while avoiding reticuloendothelial system (RES) uptake (>150 nm).
Polydispersity Index (PDI) < 0.20Dynamic Light Scattering (DLS)Ensures uniform particle distribution. A PDI > 0.20 indicates aggregation or poor microfluidic mixing kinetics.
Encapsulation Efficiency (EE%) > 90%Quant-iT™ RiboGreen AssayMaximizes therapeutic payload. Free mRNA is rapidly degraded by serum RNases and can trigger unwanted systemic immune responses.
Apparent pKa 6.0 - 6.5TNS Fluorescence AssayCritical for safety and efficacy. Ensures the lipid is neutral in systemic circulation (pH 7.4) to prevent toxicity, but rapidly protonates in the endosome (pH 5.5) for escape.

References

  • Minimizing the ratio of ionizable lipid in lipid nanoparticles for in vivo base editing. National Science Review (Oxford Academic). URL: [Link]

  • Hydroxycholesterol substitution in ionizable lipid nanoparticles for mRNA delivery to T cells. Journal of Controlled Release (NIH/PubMed Central). URL: [Link]

  • Novel Ionizable Lipid Nanoparticles for SARS-CoV-2 Omicron mRNA Delivery. Advanced Science (NIH/PubMed Central). URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in the Synthesis of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Welcome to the Application Scientist Support Center. This hub is dedicated to troubleshooting and optimizing the synthesis of tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0). This bifunctional molecule feat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This hub is dedicated to troubleshooting and optimizing the synthesis of tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0). This bifunctional molecule features a robust silyl ether and a highly reactive terminal iodide, making it a critical linker in the development of PROTACs, antibody-drug conjugates (ADCs), and advanced surface modifications[1].

Below, you will find mechanistic workflows, symptom-based troubleshooting FAQs, and self-validating Standard Operating Procedures (SOPs) designed to maximize your synthetic yield and product purity.

Mechanistic Workflows & Route Selection

The synthesis of this compound typically follows one of two primary pathways. Route A utilizes a cheap starting material (1,5-pentanediol) but requires careful control of stoichiometry to prevent over-protection. Route B utilizes a pre-halogenated precursor (5-chloro-1-pentanol), offering cleaner protection steps but requiring a thermodynamically driven halide exchange.

Workflow A 1,5-Pentanediol C Mono-TBS Protection (NaH, TBSCl, THF) A->C Route A B 5-Chloro-1-pentanol D TBS Protection (Imidazole, TBSCl, DCM) B->D Route B E 5-(TBS-oxy)-1-pentanol C->E F 1-Chloro-5-(TBS-oxy)pentane D->F G Appel Reaction (I2, PPh3, Imidazole) E->G H Finkelstein Reaction (NaI, Dry Acetone, Reflux) F->H Target tert-Butyl[(5-iodopentyl)oxy]dimethylsilane G->Target H->Target

Synthesis workflows for tert-butyl[(5-iodopentyl)oxy]dimethylsilane via Routes A and B.

Troubleshooting Guide & FAQs

Q1: Why am I getting a statistical mixture of mono- and bis-TBS protected products from 1,5-pentanediol?

Causality: In symmetric, long-chain diols like 1,5-pentanediol, the two hydroxyl groups are separated by enough distance that they act independently. Standard addition of TBSCl and imidazole results in competitive bis-silylation because the first protection does not sterically hinder the second. Solution: Transition to a Sodium Hydride (NaH) deprotonation method. By adding exactly 1.0 equivalent of NaH, you generate the mono-alkoxide quantitatively before introducing TBSCl. The negatively charged alkoxide is vastly more nucleophilic than the neutral alcohol, ensuring 2[2].

Q2: During the Appel reaction (iodination), my yield is low and I observe alkene byproducts. Why?

Causality: The 3 generates a highly reactive oxyphosphonium intermediate[3]. While the desired pathway is an SN2 attack by the iodide anion, the presence of basic imidazole and triphenylphosphine oxide can promote an E2 elimination on the unhindered primary carbon, yielding 5-(TBS-oxy)-1-pentene. Solution: Strict temperature control (0 °C) and inverse addition (adding iodine last, in portions) suppress the thermal activation energy required for the E2 pathway, heavily favoring the SN2 substitution[4].

Mechanism R_OH 5-(TBS-oxy)-1-pentanol Intermediate Oxyphosphonium Intermediate R_OH->Intermediate Reagents PPh3 + I2 + Imidazole Reagents->Intermediate Success SN2 Substitution (Target Iodide) Intermediate->Success I- attacks C5 Failure E2 Elimination (Alkene Byproduct) Intermediate->Failure Base abstracts H Temp High Temp / Excess Base Temp->Failure Control Strict 0°C / Inverse Addition Control->Success

Mechanistic divergence in the Appel reaction: SN2 substitution vs. E2 elimination pathways.

Q3: I chose Route B (Finkelstein reaction). The reaction stalls at 70% conversion.

Causality: The Finkelstein reaction is a dynamic equilibrium driven by Le Chatelier's principle. Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) is insoluble and precipitates out, driving the reaction forward. If your solvent contains trace water, NaCl remains solvated, halting the equilibrium shift. Solution: Use strictly anhydrous acetone (stored over 3Å molecular sieves) and run the reaction at reflux. For stubborn substrates, switching to 2-butanone (MEK) allows for a higher reflux temperature (80 °C).

Q4: My purified product degrades during storage, losing the TBS group.

Causality: Alkyl iodides are photolytically and thermally sensitive, slowly degrading over time to release trace hydroiodic acid (HI). Silyl ethers are 5, leading to an autocatalytic deprotection loop[5]. Solution: Store the final product in amber, light-blocking vials over a small amount of copper powder or silver wire at -20 °C. These metals act as scavengers for free iodine and HI, preserving the integrity of the TBS group.

Data & Analytics

Table 1: Route Comparison for Target Synthesis
ParameterRoute A (via Pentanediol)Route B (via Chloropentanol)
Starting Material Cost LowModerate
Step 1 Yield (Protection) 65-80% (Requires NaH optimization)>90% (Clean, quantitative)
Step 2 Yield (Halogenation) 85% (Appel reaction)70-80% (Finkelstein reaction)
Primary Impurity Bis-TBS ether, AlkeneUnreacted alkyl chloride
Overall Scalability High (If NaH method is utilized)Very High
Table 2: Finkelstein Reaction Optimization (Route B)
Solvent / ConditionsAdditiveConversion (24h)Mechanistic Outcome
Acetone (Reagent Grade)None45%Water prevents NaCl precipitation; equilibrium stalls.
Acetone (Anhydrous)None72%Standard equilibrium reached.
Acetone (Anhydrous)NaHCO₃ (0.1 eq)75%Buffers trace acid; prevents premature TBS cleavage.
2-Butanone (MEK), RefluxNaHCO₃ (0.1 eq)>95%Higher boiling point (80°C) drives complete conversion.

Standard Operating Procedures (SOPs)

SOP 1: Selective Mono-TBS Protection of 1,5-Pentanediol (Route A, Step 1)

Objective: Synthesize 5-(TBS-oxy)-1-pentanol while strictly suppressing bis-silylation.

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add anhydrous THF (200 mL) and 1,5-pentanediol (10.4 g, 100 mmol).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 4.0 g, 100 mmol) in small portions. Stir for 1 hour at room temperature to quantitatively form the mono-alkoxide.

  • Silylation: Re-cool the flask to 0 °C. Add tert-Butyldimethylsilyl chloride (TBSCl, 15.1 g, 100 mmol) dissolved in 50 mL THF dropwise over 30 minutes.

  • Reaction & Quench: Stir at room temperature for 4 hours. Quench carefully with saturated aqueous NH₄Cl (50 mL).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating QC Check:

  • TLC (Hexanes/EtOAc 4:1): The desired mono-protected product (Rf ~0.4) should be the major spot. Unreacted diol remains at the baseline (Rf = 0.0), and any bis-TBS impurity runs near the solvent front (Rf ~0.9).

  • ¹H NMR (CDCl₃): Confirm success via a distinct triplet at ~3.65 ppm (2H, -CH₂-OH) and a sharp singlet at 0.05 ppm (6H, Si-CH₃).

SOP 2: Iodination via Modified Appel Reaction (Route A, Step 2)

Objective: Convert 5-(TBS-oxy)-1-pentanol to the target iodide without inducing E2 elimination.

  • Setup: In a 250 mL foil-wrapped flask (to exclude light), dissolve 5-(TBS-oxy)-1-pentanol (10.9 g, 50 mmol), Triphenylphosphine (PPh₃, 17.0 g, 65 mmol), and Imidazole (4.4 g, 65 mmol) in anhydrous Dichloromethane (DCM, 100 mL).

  • Temperature Control: Cool the mixture strictly to 0 °C using an ice-water bath.

  • Inverse Addition: Add Iodine (I₂, 16.5 g, 65 mmol) in 5 portions over 30 minutes. Critical: Do not allow the internal temperature to rise above 5 °C.

  • Completion: Stir at 0 °C for 2 hours.

  • Workup: Dilute the mixture with Hexanes (150 mL) to precipitate triphenylphosphine oxide (TPPO). Filter the suspension through a pad of Celite. Wash the filtrate with saturated aqueous Na₂S₂O₃ (to neutralize unreacted iodine) and brine. Concentrate in vacuo.

Self-Validating QC Check:

  • Visual: The organic layer must transition from dark brown to pale yellow/colorless immediately after the Na₂S₂O₃ wash.

  • ¹H NMR (CDCl₃): The methylene protons adjacent to the newly formed iodide will shift upfield from ~3.6 ppm (CH₂-OH) to ~3.18 ppm (triplet, 2H, -CH₂-I).

References

  • Wikipedia - Appel Reaction (Mechanism and Modifications). Available at:[Link]

  • OrgoSolver - Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection). Available at:[Link]

  • Chem-Station Int. Ed. - Silyl Protective Groups. Available at:[Link]

  • Organic Chemistry Portal - Appel Reaction. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Wurtz Coupling of tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the classical Wurtz coupling—while historically significant—is notoriously difficult to control. When attemp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you understand that the classical Wurtz coupling—while historically significant—is notoriously difficult to control. When attempting the homocoupling of tert-butyl[(5-iodopentyl)oxy]dimethylsilane to synthesize the symmetrical dimer 1,10-bis(tert-butyldimethylsilyloxy)decane, the highly reactive intermediates often lead to complex product mixtures.

This guide synthesizes mechanistic causality with field-proven optimizations to help you diagnose side reactions, preserve your protecting groups, and maximize your homocoupling yields.

Mechanistic Causality of Side Reactions

Classical Wurtz coupling utilizes sodium metal to facilitate the formation of a carbon-carbon bond between two alkyl halides. The reaction initiates via a single-electron transfer (SET) from the sodium metal to the alkyl iodide, generating an intermediate alkyl radical and sodium iodide[1].

For our specific substrate, tert-butyl[(5-iodopentyl)oxy]dimethylsilane, the primary failure modes arise from the high reactivity of this radical and the subsequent alkylsodium species:

  • Disproportionation (Alkene/Alkane Formation): Instead of dimerizing, two alkyl radicals can undergo disproportionation. One radical abstracts a β-hydrogen from the other, yielding a 1:1 mixture of the reduced alkane (tert-butyl(pentyloxy)dimethylsilane) and the terminal alkene (tert-butyl(pent-4-en-1-yloxy)dimethylsilane)[2].

  • Reduction via Protonation: The intermediate alkylsodium species is an exceptionally strong base. If the reaction environment is not rigorously anhydrous, it will immediately abstract a proton from trace moisture or protic solvent impurities, yielding the reduced alkane monomer[3].

  • Protecting Group Integrity: The tert-butyldimethylsilyl (TBDMS) ether relies on steric hindrance from its bulky tert-butyl group to protect the silicon-oxygen bond. While TBDMS is exceptionally stable under the strongly basic conditions of a classical Wurtz reaction[4], it is highly susceptible to cleavage if the reaction is quenched with strong acids or if fluoride impurities are present.

Diagnostic FAQs

Q1: My GC-MS shows a massive peak for the terminal alkene and the reduced alkane, but very little of the desired decane dimer. How do I fix this? A1: You are observing classical radical disproportionation, which is the dominant side reaction for primary alkyl halides in sodium-mediated Wurtz couplings[2]. To suppress this, you must abandon bulk sodium. Transitioning to a modern Wurtz-type reductive homocoupling using a Nickel/Manganese catalytic system shifts the mechanism from uncontrolled free-radical disproportionation to a controlled oxidative addition/reductive elimination cycle, nearly eliminating alkene formation[5].

Q2: The TBDMS group is falling off during the reaction. Is the sodium metal cleaving the silyl ether? A2: No. TBDMS ethers are highly stable to alkali metals and strongly basic environments. If you are losing the TBDMS group, the cleavage is occurring either due to trace acidic impurities in your solvent or during an overly aggressive acidic workup. Ensure you are quenching the reaction with saturated aqueous NH4​Cl or NaHCO3​ , rather than HCl .

Q3: Can I use copper instead of sodium to improve the yield? A3: Yes. Copper-catalyzed alkyl-alkyl coupling systems, particularly those utilizing unsaturated hydrocarbon additives (like 1,3-butadiene), are highly effective at suppressing β-hydrogen elimination[6]. This inhibits the degradation of the catalyst and prevents the formation of the alkene side product, heavily favoring the formation of the desired dimer.

Quantitative Impact of Reaction Conditions

The table below summarizes the expected distribution of products when subjecting tert-butyl[(5-iodopentyl)oxy]dimethylsilane to various homocoupling conditions.

Reaction SystemPrimary IntermediateDominant Side ReactionDimer Yield (%)TBDMS Stability
Na (Bulk), Et2​O , Reflux Alkylsodium / RadicalDisproportionation (Alkene/Alkane)30 - 45%Stable
Na (Dispersion), THF, 0 °C Alkylsodium / RadicalProtonation (Alkane)50 - 60%Stable
NiCl₂ / Mn, DMPU, RT Organonickel speciesMinimal (<5% Elimination)85 - 95%Stable
Cu / 1,3-Butadiene, THF AlkylcopperMinimal (Suppressed β-H elimination)90 - 95%Stable

Diagnostic Workflow

Use the following decision tree to troubleshoot your crude reaction mixtures based on GC-MS or 1H NMR analysis.

WurtzTroubleshooting Start Analyze Crude Reaction Mixture (GC-MS / 1H NMR) Alkene High Alkene Content (Disproportionation) Start->Alkene β-H Elimination Alkane High Monomer Alkane (Reduction/Protonation) Start->Alkane Quenching by H+ Desilyl Loss of TBDMS Group (Deprotection) Start->Desilyl Acidic Cleavage Success High Dimer Yield (Successful Homocoupling) Start->Success Optimal Conditions Action1 Switch to Ni/Mn Catalysis to suppress β-H elimination Alkene->Action1 Action2 Rigorous Schlenk Technique Dry Solvents & Reagents Alkane->Action2 Action3 Check for Acid/Fluoride Impurities Buffer Quench Step Desilyl->Action3

Diagnostic workflow for troubleshooting Wurtz coupling side reactions.

Self-Validating Experimental Protocol

To bypass the inherent flaws of the classical Wurtz reaction, we strongly recommend transitioning to a Nickel-Catalyzed Reductive Homocoupling . This protocol is designed as a self-validating system to ensure reproducibility and protect the acid-sensitive TBDMS group.

Objective: Synthesis of 1,10-bis(tert-butyldimethylsilyloxy)decane.

Step 1: System Preparation & Deoxygenation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Add NiCl2​⋅DME (0.05 equiv), 2,2'-bipyridine (0.05 equiv), and finely powdered Manganese (1.5 equiv).

  • Self-Validation Check: The Mn powder must be a fine, dark grey dust. If it appears clumped or excessively light, it has oxidized and will fail to reduce the Ni(II) precatalyst.

Step 2: Substrate Addition

  • Inject 10 mL of anhydrous, degassed DMPU (N,N'-Dimethylpropyleneurea) into the flask. Stir for 10 minutes until the solution turns a deep, characteristic color indicating the formation of the active Ni-bipyridine complex.

  • Add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 equiv, 2.0 mmol) dropwise via syringe.

Step 3: Reaction Monitoring (In-Process Control)

  • Stir the reaction at room temperature for 4–6 hours.

  • Self-Validation Check: After 4 hours, extract a 50 µL aliquot under Argon. Quench it in a GC vial with 0.5 mL saturated NaHCO3​ and extract with 0.5 mL hexane. Run a rapid GC-MS. The reaction is validated as complete when the substrate peak (m/z 328) is entirely consumed, and the dimer peak dominates. If the terminal alkene (m/z 200) is present at >5%, verify the integrity of your bipyridine ligand.

Step 4: TBDMS-Safe Workup

  • Critical: Do not quench with HCl , as TBDMS ethers are highly sensitive to acidic environments.

  • Quench the reaction mixture by slowly adding 15 mL of saturated aqueous NH4​Cl while stirring vigorously.

  • Extract the aqueous layer with Diethyl Ether ( 3×20 mL).

  • Wash the combined organic layers with water ( 2×20 mL) to remove DMPU, followed by brine (20 mL).

  • Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure 1,10-bis(tert-butyldimethylsilyloxy)decane.

References

  • Benchchem. Technical Support Center: Strategies to Avoid Wurtz Coupling Side Reactions. Benchchem.
  • Grokipedia. Wurtz reaction. Grokipedia.
  • Filo. Write note on wurtz coupling reaction. AskFilo.
  • Unigoa. The Wurtz reaction. Goa University.
  • Organic-Chemistry.org. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Organic Chemistry Portal.
  • Benchchem. The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers. Benchchem.
  • NIH.
  • Fiveable. TBDMSCl: Organic Chemistry Study Guide. Fiveable.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for tert-Butyl[(5-iodopentyl)oxy]dimethylsilane

Welcome to the Advanced Technical Support Center. As application scientists, we frequently consult with researchers struggling to isolate bifunctional intermediates like tert-butyl[(5-iodopentyl)oxy]dimethylsilane (TBDMS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently consult with researchers struggling to isolate bifunctional intermediates like tert-butyl[(5-iodopentyl)oxy]dimethylsilane (TBDMS-protected 5-iodopentanol).

This molecule presents a dual chromatographic challenge: the acid-lability of the silyl ether group and the photolytic/thermal instability of the heavy alkyl iodide. Standard purification workflows often lead to spontaneous decomposition or deprotection. This guide bridges the gap between theoretical mechanistic chemistry and benchtop reality, providing a self-validating framework for flawless purification.

Part 1: Chromatographic Behavior & Quantitative Data

Before beginning the purification, it is critical to understand the relative polarities of your target molecule and its common synthetic impurities. Because this compound is typically synthesized from 1,5-pentanediol via mono-silylation followed by iodination, the crude mixture often contains under- and over-reacted species.

Table 1: Chromatographic Behavior of Reaction Components

Conditions: Silica Gel 60, Eluent: 10% Ethyl Acetate in Hexanes (+1% Triethylamine)

Compound / SpeciesRelative PolarityApprox. Rf​ UV Activity (254 nm)PMA Stain Color
1,5-Diiodopentane (Over-reaction)Very Low0.85WeakBrown / Black
tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Target)Low0.65NoneDark Blue / Green
tert-Butyl[(5-hydroxypentyl)oxy]dimethylsilane (Incomplete Rxn)Medium0.30NoneDark Blue
1,5-Pentanediol (Starting Material)High0.05NoneBlue

Part 2: Core Purification Workflow

To prevent the degradation of your product, the column chromatography protocol must be meticulously controlled. The following methodology is designed as a self-validating system : each step contains an observable metric to ensure the chemical integrity of the compound is maintained.

Step-by-Step Methodology: Flash Column Chromatography
  • Solvent Preparation & Neutralization: Prepare a solvent system of Hexanes and Ethyl Acetate (EtOAc). Add 1% v/v Triethylamine (TEA) to all solvent mixtures. Validation: Spot your crude mixture on a TLC plate and develop it in the TEA-treated solvent. If the target spot streaks, the acidity is not fully buffered; increase TEA to 1.5%.

  • Column Packing: Slurry pack the silica gel using 100% Hexanes containing 1% TEA. Flush at least 2 full column volumes of this solvent through the bed. This pre-neutralizes the weakly acidic silanol groups on the silica surface, which are known to cleave TBDMS ethers .

  • Sample Loading: Dissolve the crude oil in a minimum volume of Hexanes. If the crude is too viscous, add Dichloromethane (DCM) dropwise until dissolved (keep DCM volume <5% of the total column volume to prevent band broadening). Apply evenly to the silica bed.

  • Gradient Elution:

    • Elute with 2 column volumes of 100% Hexanes (+1% TEA) to flush out the highly non-polar 1,5-diiodopentane.

    • Step the gradient to 2% EtOAc / 98% Hexanes (+1% TEA) . The target tert-butyl[(5-iodopentyl)oxy]dimethylsilane will begin to elute.

    • Step to 5% EtOAc to push the remainder of the product off the column.

  • Fraction Concentration (Critical Step): Combine product-containing fractions in a round-bottom flask. Evaporate the solvent under reduced pressure. Strictly maintain the rotavap water bath at ≤30 °C and shield the receiving flask from ambient light using aluminum foil.

  • Stabilized Storage: Transfer the purified, colorless oil to an amber glass vial. Submerge a small, clean piece of metallic copper wire into the oil, flush the headspace with Argon or Nitrogen, and store at -20 °C .

G Start Crude Mixture TBDMS-O-(CH2)5-I Prep Silica Gel Neutralization (1% TEA in Hexanes) Start->Prep Load Sample Loading (Minimal Hexanes/DCM) Prep->Load Elute Gradient Elution (Hexanes to 5% EtOAc) Load->Elute TLC Fraction Monitoring (PMA or KMnO4 Stain) Elute->TLC Store Stabilized Storage (Amber Vial, Cu Wire, -20°C) TLC->Store

Optimized purification workflow for TBDMS-protected alkyl iodides.

Part 3: Troubleshooting Guides & FAQs

Q1: My purified fractions are turning pink/brown during solvent evaporation on the rotavap. What is happening and how do I fix it?

Causality: Alkyl iodides are highly sensitive to thermal energy and actinic light. They undergo homolytic cleavage of the C–I bond, generating alkyl radicals and elemental iodine ( I2​ ). The pink/brown discoloration is dissolved I2​ . Solution: Keep your rotavap water bath below 30 °C and wrap your flasks in foil. Self-Validation: If your product has already turned slightly pink, add a small piece of copper wire or silver foil to the vial . The metal acts as a radical scavenger and reacts with the free iodine to form insoluble Copper(I) iodide (CuI). If the solution turns clear again after a few hours, you have successfully halted the autocatalytic degradation cycle.

Q2: I am losing my product on the silica column, and I see a new, highly polar spot on the TLC. Why?

Causality: While the tert-butyldimethylsilyl (TBDMS) ether is robust against basic conditions, it is notoriously sensitive to acids . Standard chromatography silica gel ( SiO2​ ) possesses unbuffered, weakly acidic silanol groups on its surface. Prolonged residence time on the column catalyzes the cleavage of the silicon-oxygen bond, reverting your product back to the highly polar 5-iodopentan-1-ol. Solution: You must neutralize the stationary phase. Pre-flush the column with 1-2% Triethylamine (TEA) and maintain at least 0.5% TEA in your mobile phase. The amine preferentially binds to the acidic silanol sites, shielding your TBDMS ether from protonation.

Q3: The compound is completely invisible under the UV lamp (254 nm). How can I reliably track my fractions?

Causality: Neither the aliphatic pentyl chain, the silyl ether, nor the isolated iodide atom possesses the conjugated π -system required to absorb UV light at 254 nm. Solution: You must utilize a destructive chemical stain. Phosphomolybdic acid (PMA) or Potassium Permanganate ( KMnO4​ ) are the gold standards here . PMA oxidizes the compound upon heating, reducing the molybdenum to form a highly visible dark blue/green spot against a yellow background. Self-Validation: Dip the TLC plate into the PMA solution, wipe the back clean, and heat it evenly with a heat gun. The appearance of a dark blue spot at Rf​≈0.65 confirms the presence of the TBDMS-ether.

Degradation Molecule tert-butyl[(5-iodopentyl)oxy]dimethylsilane Acid Acidic Silica Gel (Unneutralized) Molecule->Acid Surface Exposure Light Light / Heat (>35°C) (During Rotavap/Storage) Molecule->Light Energy Absorption Deprotected 5-Iodopentan-1-ol + TBDMS-OH Acid->Deprotected Silyl Ether Cleavage Decomposed Alkyl Radicals + I2 (Pink/Brown Discoloration) Light->Decomposed Homolytic C-I Cleavage

Primary degradation pathways of TBDMS-O-(CH2)5-I during purification.

Part 4: References

  • US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide Source: Google Patents URL:

Optimization

Minimizing elimination byproducts when alkylating with tert-butyl[(5-iodopentyl)oxy]dimethylsilane

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize alkylation reactions util...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize alkylation reactions utilizing tert-butyl[(5-iodopentyl)oxy]dimethylsilane .

While the terminal iodine in this reagent is an exceptional leaving group for nucleophilic substitution[1], the presence of β-hydrogens on the pentyl chain introduces a critical failure mode: E2 elimination . This guide provides field-proven insights to suppress the formation of the alkene byproduct (tert-butyl(pent-4-enyloxy)dimethylsilane) and maximize your desired SN2 alkylation yields.

Mechanistic Divergence: SN2 vs. E2 Pathways

To control the reaction, we must first visualize the competing thermodynamic and kinetic pathways. The diagram below illustrates how environmental conditions dictate whether the nucleophile acts as a substituting agent (SN2) or a base (E2).

Mechanism Reagent tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (Primary Alkyl Iodide) SN2 SN2 Pathway (Substitution) Reagent->SN2 Low Temp, Aprotic Solvent E2 E2 Pathway (Elimination) Reagent->E2 High Temp, Strong Base Nucleophile Nucleophile / Base (e.g., RO⁻, R₂N⁻) Nucleophile->SN2 Nucleophile->E2 Product_SN2 Alkylated Target (Desired) SN2->Product_SN2 Product_E2 Alkene Byproduct (Dehydrohalogenation) E2->Product_E2

Fig 1. Mechanistic divergence of tert-butyl[(5-iodopentyl)oxy]dimethylsilane during alkylation.

Diagnostic Data: Parameter Optimization

Understanding the causality behind reaction parameters is critical. The following table summarizes how specific variables influence the transition state barriers of SN2 and E2 reactions[2].

Reaction ParameterSN2 Optimization (Desired)E2 Promotion (Byproduct)Mechanistic Causality
Temperature 0 °C to 25 °C> 50 °CE2 has a higher activation entropy ( ΔS‡ ); higher thermal energy overcomes the E2 activation barrier, making elimination dominant[3],[2].
Base Selection K₂CO₃, Cs₂CO₃, DIPEANaH, KOtBu, LDASterically hindered or excessively strong bases cannot efficiently attack the α-carbon, defaulting to β-proton abstraction[3].
Solvent Environment Polar Aprotic (DMF, MeCN)Polar Protic (EtOH, H₂O)Aprotic solvents leave nucleophiles unsolvated and highly reactive, accelerating SN2 rates without requiring heat[4].
Concentration High (0.5 M - 1.0 M)Low (< 0.1 M)SN2 is strictly bimolecular. Higher concentrations of the nucleophile increase the probability of productive collisions[3].
Troubleshooting & FAQs

Q: Why is my reaction yielding predominantly the alkene byproduct instead of the alkylated target? A: You are likely using a base that is too strong, a temperature that is too high, or a combination of both. tert-Butyl[(5-iodopentyl)oxy]dimethylsilane is a primary alkyl iodide (MW: 328.30 g/mol [5]), which inherently favors SN2. However, strong bases (like NaH or KOtBu) act on the β-hydrogens to initiate E2 dehydrohalogenation[6]. Because elimination reactions produce three molecules from two, they are entropically favored. Elevated temperatures exponentially accelerate this E2 pathway[3].

Q: How does solvent choice dictate the reaction pathway? A: Solvent selection is arguably your most powerful kinetic lever. Polar aprotic solvents (such as DMF or DMSO) strongly solvate cations (like K⁺ or Na⁺) but leave the anionic nucleophile unsolvated or "naked." This drastically increases the nucleophilicity of the anion, allowing the SN2 reaction to proceed rapidly at lower temperatures where the E2 pathway remains kinetically suppressed[4].

Q: Can I use phase-transfer catalysis (PTC) to minimize elimination? A: Yes. Utilizing a mild, heterogeneous inorganic base (e.g., K₂CO₃) in conjunction with a phase-transfer catalyst like TBAB (tetrabutylammonium bromide) allows for highly efficient alkylation. This method prevents the high localized basicity that triggers E2 and is often employed in "green" O-alkylation protocols[7].

Self-Validating Experimental Protocol: Mild Heteroatom Alkylation

To ensure scientific integrity and reproducible results, use the following self-validating protocol for the O-alkylation or N-alkylation of sensitive substrates. This methodology is specifically designed to suppress the E2 byproduct to <5%.

Step 1: Nucleophile Pre-Activation

  • In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve your nucleophile (1.0 equiv) in anhydrous DMF to achieve a 0.5 M concentration.

  • Add finely powdered, oven-dried Cs₂CO₃ or K₂CO₃ (1.5 equiv).

    • Causality: Mild, heterogeneous bases prevent the high localized concentrations of strong alkoxides that trigger E2[7].

  • Stir at room temperature for 30 minutes to pre-form the nucleophilic salt.

Step 2: Electrophile Addition

  • Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: Lowering the thermal energy suppresses the entropically driven E2 pathway, which requires higher activation energy[3].

  • Add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.1 equiv) dropwise over 10 minutes via syringe.

Step 3: Reaction Propagation & In-Process Validation

  • Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 12–16 hours.

  • Self-Validation Checkpoint: Pull a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS or TLC. You should observe the consumption of the starting material. The mass spectrum should confirm the molecular ion of your desired product, with negligible presence of the alkene byproduct (which typically presents a distinct mass loss profile compared to the intact pentyl chain).

Step 4: Quench and Isolation

  • Quench the reaction with cold distilled water to dissolve all inorganic salts.

  • Extract the aqueous layer with diethyl ether or EtOAc (3x).

  • Wash the combined organic layers with brine (5x) to forcefully partition and remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure before proceeding to flash chromatography.

Sources

Troubleshooting

Technical Support Center: Ideal Storage and Handling of tert-butyl[(5-iodopentyl)oxy]dimethylsilane

Welcome to the technical support center for tert-butyl[(5-iodopentyl)oxy]dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for tert-butyl[(5-iodopentyl)oxy]dimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable bifunctional molecule. Improper storage can lead to degradation, compromising your experimental outcomes. This resource provides in-depth troubleshooting advice and answers to frequently asked questions regarding the optimal storage conditions for tert-butyl[(5-iodopentyl)oxy]dimethylsilane.

Troubleshooting Guide: Identifying and Mitigating Degradation

This section addresses specific issues you might encounter during the storage and use of tert-butyl[(5-iodopentyl)oxy]dimethylsilane, providing plausible causes and actionable solutions.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Appearance of a yellow or brownish tint in the normally colorless oil. 1. Decomposition of the Alkyl Iodide: Alkyl iodides are susceptible to decomposition, especially when exposed to light, which can liberate free iodine (I₂), causing discoloration.[1] 2. Oxidation: Exposure to air can lead to slow oxidation.1. Minimize Light Exposure: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. 2. Inert Atmosphere: For long-term storage, flush the container with an inert gas like argon or nitrogen before sealing to displace oxygen.[2] 3. Purification: If discoloration is significant, the compound may require purification by flash column chromatography.
TLC or NMR analysis shows the presence of a new, more polar spot/peak corresponding to an alcohol. 1. Hydrolysis of the Silyl Ether: The tert-butyldimethylsilyl (TBDMS) ether is susceptible to cleavage in the presence of moisture, especially under acidic or basic conditions, yielding the corresponding alcohol (5-iodopentan-1-ol).[3] 2. Trace Acidity/Basicity: Residual acidic or basic impurities in the compound or storage container can catalyze hydrolysis.1. Anhydrous Conditions: Ensure the compound is stored in a dry environment. Use of a desiccator is recommended.[2] 2. Neutral Glassware: Store in neutral glass containers to avoid leaching of acidic or basic residues. 3. Proper Quenching: During synthesis, ensure the reaction is properly quenched and washed to remove any acidic or basic reagents.
Reduced reactivity in subsequent reactions (e.g., nucleophilic substitution at the iodide). 1. Hydrolysis of the Alkyl Iodide: The primary iodide can undergo slow hydrolysis to the corresponding alcohol, rendering it unreactive in substitution reactions. 2. Presence of Inhibitors: Decomposition products can sometimes inhibit subsequent reactions.1. Quality Control: Before use, verify the purity of the compound using ¹H NMR or GC-MS to ensure the integrity of the alkyl iodide functionality. 2. Fresh is Best: For critical applications, it is always best to use a freshly opened or recently purified batch of the reagent.
Formation of a white precipitate in the sample. 1. Hydrolysis and Dimerization: The TBDMS group, upon hydrolysis, can form silanols (e.g., tert-butyldimethylsilanol), which can then condense to form disiloxanes. These are often less soluble and may precipitate.1. Strict Anhydrous Storage: The most effective preventative measure is to rigorously exclude moisture during storage. 2. Filtration: If a precipitate is observed, it may be possible to remove it by filtration, though the purity of the remaining liquid should be confirmed analytically.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal temperature and atmospheric conditions for long-term storage of tert-butyl[(5-iodopentyl)oxy]dimethylsilane?

A1: For optimal long-term stability, the compound should be stored at refrigerated temperatures (2-8 °C) or, for extended periods, in a freezer (-20 °C).[4] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, to minimize exposure to moisture and oxygen.[2] The container should be tightly sealed with a high-quality cap, preferably with a PTFE liner.

Q2: How does light exposure affect the stability of the compound?

A2: The carbon-iodine bond is the most labile part of the molecule and is susceptible to homolytic cleavage upon exposure to light, particularly UV light.[1] This can lead to the formation of free radicals and the liberation of elemental iodine, which results in a characteristic brown or violet discoloration. Therefore, storage in a dark place or in light-protecting amber vials is mandatory.

Q3: Can I store tert-butyl[(5-iodopentyl)oxy]dimethylsilane as a solution?

A3: While storing the compound neat is ideal, if a solution is required, it is imperative to use an anhydrous, aprotic solvent such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene.[2] Protic solvents like methanol or ethanol should be avoided for long-term storage as they can promote the hydrolysis of the silyl ether.

Handling and Use

Q4: What precautions should I take when handling the compound?

A4: Always handle tert-butyl[(5-iodopentyl)oxy]dimethylsilane in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[5]

Q5: My freezer is not frost-free. Is this a problem for storage?

A5: Yes, a frost-free freezer goes through temperature cycles that can be detrimental to the long-term stability of the compound. A standard, non-cycling freezer is preferred. If a frost-free freezer must be used, ensure the container is exceptionally well-sealed to prevent moisture ingress during temperature fluctuations.

Q6: How can I check the purity of my stored tert-butyl[(5-iodopentyl)oxy]dimethylsilane before use?

A6: The purity can be readily assessed by ¹H NMR spectroscopy. Look for the characteristic signals of the TBDMS group (two singlets around 0.05 and 0.89 ppm) and the protons adjacent to the oxygen and iodine atoms. The appearance of a broad singlet corresponding to a hydroxyl proton would indicate hydrolysis of the silyl ether. GC-MS is also an excellent technique to check for purity and the presence of degradation products.

Degradation Pathways and Prevention

The two primary functional groups in tert-butyl[(5-iodopentyl)oxy]dimethylsilane have distinct degradation pathways. Understanding these is key to preventing decomposition.

  • Silyl Ether Hydrolysis: The Si-O bond is susceptible to cleavage by water, a reaction that can be catalyzed by both acid and base.[6][7] The bulky tert-butyl group provides significant steric hindrance, making the TBDMS ether much more stable than simpler silyl ethers like TMS.[3] However, prolonged exposure to moisture will lead to the formation of 5-iodopentan-1-ol and silanol byproducts.

  • Alkyl Iodide Decomposition: The C-I bond is the weakest of the carbon-halogen bonds and is prone to cleavage, especially when exposed to light or heat.[1] This can lead to the formation of iodine, which is visible as a colored impurity. Nucleophilic substitution by water can also occur, though this is generally a slower process for primary alkyl halides.[8]

G main tert-butyl[(5-iodopentyl)oxy]dimethylsilane hydrolysis Silyl Ether Hydrolysis main->hydrolysis decomposition Alkyl Iodide Decomposition main->decomposition alcohol 5-Iodopentan-1-ol hydrolysis->alcohol silanol tert-Butyldimethylsilanol hydrolysis->silanol iodine Iodine (I₂) decomposition->iodine moisture Moisture (H₂O) Acid/Base Traces moisture->hydrolysis light_heat Light (UV) Heat light_heat->decomposition

Caption: Primary degradation pathways for tert-butyl[(5-iodopentyl)oxy]dimethylsilane.

Experimental Protocol: Quality Control via ¹H NMR

Objective: To assess the purity of tert-butyl[(5-iodopentyl)oxy]dimethylsilane and check for the presence of hydrolysis byproducts.

Materials:

  • Sample of tert-butyl[(5-iodopentyl)oxy]dimethylsilane

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Place approximately 5-10 mg of tert-butyl[(5-iodopentyl)oxy]dimethylsilane into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to the NMR tube.

  • Cap the NMR tube and gently invert several times to ensure the sample is fully dissolved.

  • Acquire a ¹H NMR spectrum.

Data Interpretation:

  • Expected Signals for Pure Compound:

    • δ ~3.60 (t, 2H, -CH₂-O-)

    • δ ~3.19 (t, 2H, -CH₂-I)

    • δ ~1.85 (p, 2H, -CH₂-CH₂-I)

    • δ ~1.54 (m, 2H, -CH₂-CH₂-O-)

    • δ ~1.40 (m, 2H, -CH₂-CH₂-CH₂-)

    • δ 0.89 (s, 9H, -C(CH₃)₃)

    • δ 0.05 (s, 6H, -Si(CH₃)₂)

  • Signals Indicating Degradation:

    • A broad singlet, typically between δ 1.5-3.0, corresponding to the -OH proton of 5-iodopentan-1-ol.

    • A slight downfield shift of the -CH₂-O- triplet to ~3.64 ppm.

By adhering to these storage and handling guidelines, you can ensure the long-term stability and reliability of your tert-butyl[(5-iodopentyl)oxy]dimethylsilane, leading to more consistent and successful experimental outcomes.

References

  • The TBDMS Group: A Superior Silyl Ether for Hydroxyl Protection in Complex Synthesis. Benchchem.
  • The Enduring Guardian: A Technical Guide to the Stability of Tert-Butyldimethylsilyl Ethers. Benchchem.
  • Poly(silyl ether)s as Degradable and Sustainable Materials: Synthesis and Applications. MDPI.
  • Oxidatively assisted nucleophilic substitution/elimination of alkyl iodides in alcoholic media. A further study. ACS Publications.
  • KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. National Institutes of Health.
  • Safety Data Sheet for tert-Butyl(chloro)dimethylsilane.
  • Chapter 7 Alkyl Halides and Nucleophilic Substitution.
  • TBS Protecting Group: TBS Protection & Deprotection. Total Synthesis.
  • Oxidatively assisted nucleophilic substitution of iodine in alkyl iodides by nucleofugic anions. ACS Publications.
  • a) Representative stepwise degradation routes of poly(silyl ether)s... ResearchGate.
  • Why do alkyl iodides on standing become violet or brown? Organic Mystery.
  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
  • Alkyl iodide synthesis by iodination or substitution. Organic Chemistry Portal.
  • dimethylsilane. BroadPharm. Available from:

  • Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation.
  • Technical Support Center: Ensuring the Stability of TBDPS-Protected Compounds During Storage. Benchchem.
  • Thermal Decomposition of Alkyl Halides on Aluminum. 1. Carbon-Halogen Bond Cleavage and Surface /3-Hydride Elimination Reactions. ElectronicsAndBooks.
  • Safety Data Sheet. TCI AMERICA.
  • tert-Butyl((5-iodopentyl)oxy)dimethylsilane. Biochemical Assay Reagent.
  • Synthesis and hydrolytic stability of tert-Butoxydimethylsilyl enol ethers. ResearchGate.
  • Alkyl iodide storage container and method for purification of alkyl iodide. Google Patents.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Low-Temperature Decomposition of Alkyl Iodides on Ni(100) Surfaces: Evidence for the Formation of Alkyl Free Radicals. ACS Publications.
  • Alkyl iodide decomposition on copper surfaces: .alpha.-elimination and .beta.-hydride elimination from adsorbed alkyls. Journal of the American Chemical Society.
  • Degradable Silyl Ether Polymers Synthesized by Sequence-Controlled Cationic Terpolymerization of 1,3-Dioxa-2-silacycloalkanes with Vinyl Ethers and Aldehydes. ACS Publications.
  • Deprotection of Silyl Ethers. Gelest Technical Library.
  • Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis. MDPI.
  • Alkyl iodide storage container and purifying method of alkyl iodide. Google Patents.
  • An In-depth Technical Guide to the Stability and Storage of Deuterated Alkyl Halides. Benchchem.
  • Kinetic study of the reactions of OH with the simple alkyl iodides: CH3I, C2H5I, 1-C3H7I and 2-C3H7I. Request PDF.
  • TBDMS protection of guanosine - seems simple, but turned out terrible. Reddit.
  • Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. PubMed.
  • optimizing selective deprotection of a primary TBDMS ether in the presence of a secondary TIPS ether. Benchchem.
  • tert-Butyl((5-iodopentyl)oxy)dimethylsilane. BLDpharm.
  • Metabolically Stable tert-Butyl Replacement. PubMed.

Sources

Optimization

Overcoming steric hindrance in tert-butyl[(5-iodopentyl)oxy]dimethylsilane substitution reactions

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or unexpected byproducts when utilizing tert-butyl[(5-iodopentyl)oxy]dimethylsilane (TBDMS-prote...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals who encounter stalled reactions or unexpected byproducts when utilizing tert-butyl[(5-iodopentyl)oxy]dimethylsilane (TBDMS-protected 5-iodopentanol).

While the terminal iodine is an exceptional leaving group for nucleophilic substitution (SN2)[1], the reality of complex molecule synthesis is rarely straightforward. When researchers report "steric hindrance" with this substrate, the hindrance is almost never at the primary electrophilic carbon[2]. Instead, the kinetic barriers arise from the steric bulk of the incoming nucleophile or the solvation microenvironment [3].

This guide provides field-proven diagnostic frameworks, quantitative data, and validated protocols to help you overcome these kinetic barriers while preserving the integrity of the TBDMS protecting group.

Diagnostic Workflow: Identifying the Bottleneck

Before adjusting reaction parameters, you must identify the dominant competing pathway. Use the diagnostic matrix below to map your LC-MS or 1H NMR data to the correct troubleshooting strategy.

SN2_Troubleshooting A Reaction Stalls: Low Product Yield B Analyze Reaction Mixture (LC-MS / 1H NMR) A->B C Unreacted Alkyl Iodide (Steric Hindrance / Solvation) B->C Intact Mass D Alkene Byproducts (E2 Elimination) B->D -HI Mass E Desilylated Alcohol (TBDMS Cleavage) B->E -TBDMS Mass F Switch to Polar Aprotic Solvent (DMSO/DMF) to strip solvation shell C->F G Reduce Base Strength or Lower Temperature D->G H Ensure Strictly Basic/Neutral pH Remove trace acids/fluorides E->H

Diagnostic workflow for troubleshooting tert-butyl[(5-iodopentyl)oxy]dimethylsilane substitutions.

Quantitative Data: Solvation and Stability Matrices

To design a self-validating protocol, you must control the nucleophile's solvation state and respect the chemical limits of the TBDMS ether.

Table 1: Solvent Effects on Nucleophilic Activation Protic solvents form hydrogen-bonded cages around nucleophiles, effectively increasing their steric bulk and lowering their ground-state energy. Polar aprotic solvents strip this cage away, leaving a highly reactive "naked" anion[4].

Solvent TypeExamplesSolvation of AnionImpact on SN2 with Bulky Nucleophiles
Polar Protic MeOH, EtOH, H2OStrong (H-bonding cage)Poor: Increases effective steric bulk, stalls reaction[3].
Polar Aprotic DMF, DMSO, CH3CNWeak (Naked anion)Excellent: Lowers ΔG‡ , accelerates attack[2].
Non-Polar Toluene, HexaneNone (Ion pairing)Poor: Reactants remain insoluble or highly aggregated.

Table 2: TBDMS Ether Stability Matrix The TBDMS group relies on the steric bulk of the tert-butyl group to shield the silicon-oxygen bond[5]. While robust against nucleophiles, it has specific vulnerabilities.

ConditionReagentsStabilityImplication for SN2 Workflows
Aqueous Base NaOH, KOH, K2CO3Highly StableIdeal for generating nucleophiles in situ[6].
Strong Nucleophiles Alkoxides, AminesHighly StableCompatible with direct SN2 attack[5].
Mild Acid AcOH, Dilute HClLabileAvoid: Will cause rapid deprotection[5].
Fluoride Sources TBAF, HF-PyridineExtremely LabileStrictly avoid during the SN2 phase[6].
Troubleshooting FAQs

Q: Why is my substitution reaction stalling when tert-butyl[(5-iodopentyl)oxy]dimethylsilane is a primary alkyl iodide? A: While the 5-iodopentyl group is a primary electrophile and intrinsically highly reactive[1], steric hindrance in these systems typically originates from the incoming nucleophile. Bulky nucleophiles (e.g., secondary/tertiary amines, substituted phenoxides) face a high activation energy barrier ( ΔG‡ ) during the backside attack[2]. Furthermore, if you are using protic solvents, the nucleophile is encased in a solvation shell, which effectively increases its steric bulk and prevents close approach to the electrophilic carbon[3].

Q: How do I overcome this nucleophile-induced steric hindrance? A: The most effective strategy is switching to a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents strongly solvate the accompanying cations but leave the nucleophilic anions "naked" and highly reactive[4]. By removing the hydrogen-bonded solvent cage, the nucleophile's effective size is reduced, allowing it to penetrate the steric environment and successfully execute the SN2 backside attack[3].

Q: I am observing significant alkene formation instead of my desired substitution product. How do I fix this? A: Alkene formation indicates that your bulky nucleophile is acting as a strong base, triggering an E2 elimination pathway instead of SN2. Because the transition state for E2 elimination is less sterically demanding than the SN2 backside attack, bulky bases naturally favor elimination[7]. To mitigate this, lower the reaction temperature to kinetically favor SN2, or switch to a less basic, more polarizable nucleophile.

Q: My LC-MS shows the loss of the TBDMS group. Aren't silyl ethers stable? A: The tert-butyldimethylsilyl (TBDMS) ether is highly stable under basic conditions, which is why it is an excellent protecting group for SN2 reactions[5]. However, it is highly sensitive to acidic environments[6]. If your nucleophile was generated using an amine hydrochloride salt without sufficient base neutralization, the localized acidic environment will rapidly cleave the TBDMS ether[5]. Ensure your reaction mixture is strictly neutral or basic.

Standard Operating Procedure: SN2 Substitution with Sterically Hindered Amines

This protocol utilizes solvent-mediated activation to overcome the steric hindrance of bulky amine nucleophiles while preserving the TBDMS ether.

Materials Required:

  • tert-Butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 equiv)

  • Sterically hindered amine nucleophile (1.5 equiv)

  • Anhydrous K2CO3 (2.5 equiv) - Finely powdered

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere to prevent moisture-induced side reactions.

  • Nucleophile Activation: Add the bulky amine (1.5 equiv) and anhydrous K2CO3 (2.5 equiv) to the flask.

    • Expert Insight: Using an excess of K2CO3 ensures that any trace acids (especially if the amine is a hydrochloride salt) are completely neutralized, protecting the acid-labile TBDMS group[5].

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M concentration. Stir vigorously for 15 minutes at room temperature. This step strips the solvation shell from the nucleophile, maximizing its reactivity[4].

  • Substrate Addition: Dissolve tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.0 equiv) in a minimal volume of DMF and add it dropwise to the reaction mixture over 5 minutes.

  • Temperature Control: Heat the mixture to 45°C.

    • Expert Insight: Do not exceed 60°C. While heat helps overcome the ΔG‡ of steric hindrance, elevated temperatures exponentially increase the rate of E2 elimination relative to SN2[2].

  • Validation Checkpoint: At 4 hours, pull a 50 µL aliquot, quench in 500 µL H2O, extract with 500 µL EtOAc, and analyze the organic layer via LC-MS. You should observe the consumption of the intact mass of the alkyl iodide without the appearance of the -TBDMS mass.

  • Workup: Once complete, cool to room temperature. Quench with ice water and extract three times with ethyl acetate. The TBDMS group is highly stable to this aqueous basic workup[6]. Wash the combined organic layers with brine to remove residual DMF, dry over MgSO4, and concentrate under reduced pressure.

References
  • Chemistry LibreTexts. "11.3: Characteristics of the SN2 Reaction". LibreTexts. Available at:[Link]

  • Chemistry Steps. "Steric Hindrance in SN1 and SN2 Reactions". Chemistry Steps. Available at:[Link]

  • Portland State University. "Chapter 8 Notes: Nucleophilic Substitution and Elimination". PDX.edu. Available at:[Link]

  • OpenStax. "11.3 Characteristics of the SN2 Reaction". OpenStax Organic Chemistry. Available at:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Tert-butyl[(5-iodopentyl)oxy]dimethylsilane and Tert-butyl[(5-bromopentyl)oxy]dimethylsilane

For Researchers, Scientists, and Drug Development Professionals In the realm of organic synthesis, the choice of starting material is a critical decision that profoundly influences reaction outcomes. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, the choice of starting material is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth comparison of two structurally similar yet functionally distinct alkyl halides: tert-butyl[(5-iodopentyl)oxy]dimethylsilane and tert-butyl[(5-bromopentyl)oxy]dimethylsilane. Understanding their relative reactivity is paramount for designing efficient synthetic routes and optimizing reaction conditions.

The key difference between these two molecules lies in the halogen atom, which acts as the leaving group in nucleophilic substitution reactions. The principles of leaving group ability are central to predicting which of these reagents will be more reactive.

The Decisive Role of the Leaving Group: Iodide vs. Bromide

In nucleophilic substitution reactions, a good leaving group is one that can readily depart from the carbon atom, taking a pair of electrons with it. The effectiveness of a leaving group is primarily governed by two factors:

  • Basicity: There's an inverse relationship between the basicity of a species and its ability to act as a leaving group. Weaker bases are more stable with a negative charge and are therefore better leaving groups.[1] Iodide (I⁻) is a weaker base than bromide (Br⁻) because its conjugate acid, hydroiodic acid (HI), is a stronger acid than hydrobromic acid (HBr).

  • Bond Strength: A weaker carbon-halogen bond is more easily broken, leading to a faster reaction rate.[1] The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond.[2][3]

  • Polarizability: Larger atoms, like iodine, have more diffuse electron clouds and are more polarizable. This allows them to better stabilize the developing negative charge in the transition state of a substitution reaction.[2]

Based on these principles, iodide is a better leaving group than bromide .[2][4] Consequently, tert-butyl[(5-iodopentyl)oxy]dimethylsilane is generally more reactive than tert-butyl[(5-bromopentyl)oxy]dimethylsilane in nucleophilic substitution reactions. The reactivity trend for alkyl halides in these reactions is: R-I > R-Br > R-Cl > R-F.[1][5]

dot graph LR; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

end

Caption: Factors influencing the leaving group ability of iodide vs. bromide.

The Role of the Tert-butyldimethylsilyl (TBDMS) Ether

Both molecules contain a tert-butyldimethylsilyl (TBDMS or TBS) ether protecting group. This group is known for its robust stability under a wide range of non-acidic reaction conditions, including those involving many oxidizing and reducing agents, organometallic reagents, and basic conditions.[6][7] The TBDMS group is sterically hindered, which provides high selectivity for the protection of primary alcohols.[6] Its presence in these molecules serves to protect the hydroxyl group from unwanted reactions while the alkyl halide end of the molecule undergoes transformation. The TBDMS group itself does not directly participate in the substitution reaction at the C-X bond but ensures the integrity of the alcohol functionality.

Comparative Reactivity in Common Synthetic Transformations

The enhanced reactivity of the alkyl iodide has significant practical implications in several common synthetic transformations.

In S_N2 reactions, a nucleophile attacks the carbon atom bearing the leaving group in a single, concerted step.[8][9] The rate of an S_N2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[9][10] Given that the C-I bond is weaker and iodide is a better leaving group, tert-butyl[(5-iodopentyl)oxy]dimethylsilane will generally react faster than its bromo counterpart in S_N2 reactions.[3]

A classic example is the Williamson Ether Synthesis , where an alkoxide displaces a halide to form an ether.[11][12] When reacting with an alkoxide, tert-butyl[(5-iodopentyl)oxy]dimethylsilane will form the corresponding ether product more rapidly and likely under milder conditions than tert-butyl[(5-bromopentyl)oxy]dimethylsilane.

Another important S_N2 reaction is the Finkelstein Reaction , which is a halogen exchange process.[13][14] In this reaction, an alkyl chloride or bromide is converted to an alkyl iodide by treatment with sodium iodide in acetone.[13][15] The success of this reaction is driven by the precipitation of the less soluble sodium chloride or bromide in acetone, shifting the equilibrium towards the formation of the alkyl iodide.[16] This highlights the greater reactivity of alkyl iodides as products in this specific equilibrium-driven S_N2 reaction.

The formation of Grignard reagents (R-MgX) involves the reaction of an alkyl halide with magnesium metal.[17] The reactivity of alkyl halides in Grignard formation follows the trend R-I > R-Br > R-Cl.[5] This is because the reaction involves the insertion of magnesium into the carbon-halogen bond, and the weaker C-I bond facilitates this process.[5]

Therefore, tert-butyl[(5-iodopentyl)oxy]dimethylsilane will form a Grignard reagent more readily than tert-butyl[(5-bromopentyl)oxy]dimethylsilane.[5] The initiation of the reaction with the alkyl iodide is often spontaneous, whereas the alkyl bromide may require an initiator like a crystal of iodine.[5] However, a potential side reaction, Wurtz coupling, is more pronounced with the more reactive alkyl iodides.[5]

Reaction Typetert-butyl[(5-iodopentyl)oxy]dimethylsilanetert-butyl[(5-bromopentyl)oxy]dimethylsilaneKey Considerations
S_N2 Reactions Higher reactivity, faster reaction rates.Lower reactivity, may require more forcing conditions.Iodide is a superior leaving group.[3]
Grignard Formation Faster and easier initiation.Slower initiation, may require activation.Higher risk of Wurtz coupling with the iodide.[5]
Experimental Protocol: A Representative S_N2 Reaction - Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of an ether using either of the two subject compounds.

Objective: To synthesize tert-butyl-dimethyl-{[5-(pentyloxy)pentyl]oxy}silane.

Materials:

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane OR tert-butyl[(5-bromopentyl)oxy]dimethylsilane

  • Pentan-1-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF. To this, add pentan-1-ol followed by the portion-wise addition of sodium hydride at 0 °C. Allow the mixture to stir at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the freshly prepared sodium pentoxide solution to 0 °C. Add a solution of either tert-butyl[(5-iodopentyl)oxy]dimethylsilane or tert-butyl[(5-bromopentyl)oxy]dimethylsilane in a minimal amount of anhydrous DMF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC). It is expected that the reaction with the iodo-compound will proceed to completion significantly faster than the bromo-compound. The reaction with the bromo-compound may require gentle heating to proceed at a reasonable rate.

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

dot graph TD; A[Start: Prepare Sodium Pentoxide] --> B{Nucleophilic Substitution}; B --> C[Add Alkyl Halide]; subgraph Reaction Conditions direction LR Iodo[tert-butyl[(5-iodopentyl)oxy]dimethylsilane] --> Fast{Faster Reaction}; Bromo[tert-butyl[(5-bromopentyl)oxy]dimethylsilane] --> Slow{Slower Reaction/Heating}; end C --> D[Monitor by TLC]; D --> E{Reaction Complete?}; E -- Yes --> F[Work-up]; E -- No --> D; F --> G[Purification]; G --> H[End: Product]; end

Caption: Experimental workflow for Williamson ether synthesis.

Practical Considerations and Conclusion

When selecting between these two reagents, a researcher must weigh the trade-off between reactivity and other factors such as cost and stability.

  • tert-butyl[(5-iodopentyl)oxy]dimethylsilane: Offers higher reactivity, leading to faster reactions and potentially higher yields under milder conditions. This is advantageous for reactions with less reactive nucleophiles or when trying to avoid high temperatures that might degrade sensitive functional groups. However, alkyl iodides are generally more expensive and can be less stable, sometimes being prone to decomposition that releases free iodine.

  • tert-butyl[(5-bromopentyl)oxy]dimethylsilane: This reagent is typically more cost-effective and has better shelf-life stability. While it is less reactive than its iodo counterpart, it is still a very effective substrate for a wide range of nucleophilic substitution reactions. For many standard transformations, the reactivity of the alkyl bromide is sufficient, making it a practical and economical choice.

References

  • BenchChem. A Comparative Guide to Grignard Reagents from Diverse Haloalkane Precursors.

  • Vedantu. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences.

  • Brainly. [FREE] Iodide is a better leaving group than bromide. However, in hydroxylic solvents...

  • Master Organic Chemistry. The Williamson Ether Synthesis.

  • SATHEE JEE. Finkelstein Reaction.

  • Testbook. Finkelstein Reaction: Equation, Mechanism, Properties & Uses.

  • Chemistry Steps. Reactivity of Alkyl Halides in SN2 Reactions.

  • chemguide. Learning outcome 10.3(b).

  • Pharmaguideline. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides.

  • Chemistry Learner. Finkelstein Reaction: Definition, Examples and Mechanism.

  • Master Organic Chemistry. The SN2 Reaction Mechanism.

  • Wikipedia. Williamson ether synthesis.

  • BenchChem. Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.

  • ACS Publications. How Alkyl Halide Structure Affects E2 and SN2 Reaction Barriers.

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis.

  • Gelest Technical Library. Silyl Groups.

  • Quora. Which is a better nucleophile, a bromide or iodide ion? Why?

  • BYJU'S. Finkelstein Reaction.

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook.

  • University of Calgary. SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

  • BenchChem. SN1 vs. SN2: A Comparative Guide for Secondary Alkyl Halides.

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers.

  • BenchChem. A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens.

  • UvA-DARE (Digital Academic Repository). Exploring Silyl Protecting Groups for the Synthesis of Carbon Nanohoops.

  • K. C. Nicolaou, T. Montagnon, S. A. Snyder. Protecting Groups in Organic Synthesis.

  • MedChemExpress. dimethylsilane | PROTAC Linker.

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones.

  • Kennesaw State University. Symposium of Student Scholars: Synthesis of tert-Butyl(5-(2-iodoethyl)-2-methoxyphenoxy)dimethylsilane; a Side Chain Precursor that is Required for the Total Synthesis of the Hancock Alkaloid, Galipeine.

  • PMC. Halogenation Reactions of Alkyl Alcohols Employing Methyl Grignard Reagents.

  • PMC. Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton.

  • ACS Publications. Mechanism of Formation of Grignard Reagents. The Rate of Reaction of Cyclopentyl Bromide with Magnesium Is Transport Limited in.

  • Wikipedia. Grignard reagent.

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  • Supporting Information. Diaminodiacid-Based Solid-Phase Synthesis of all-Hydrocarbon Stapled α-helical Peptides.

  • BenchChem. Synthesis routes of ((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilane.

  • ResearchGate. Synthesis of tert-butyl... | Download Scientific Diagram.

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  • Macmillan Group. Radical Chemistry of tert-Butoxide.

  • WEI WANG and YONG-MIAO SHEN. NOTE Synthesis of 2-(t-Butyl)dimethyl-silyloxy-2-cyclopropyl- 1-ethyl-triphenylphosphonium iodide and Its Crystal Structure.

  • PMC. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans.

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Comparative

A Comparative Guide to TBS and TIPS Protecting Groups for 5-Halopentanol Derivatives

In the multi-step synthesis of complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers in pharmaceutical development and fine chemical synthesis, the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the multi-step synthesis of complex molecules, the strategic protection and deprotection of functional groups is a cornerstone of success. For researchers in pharmaceutical development and fine chemical synthesis, the hydroxyl group presents a frequent challenge, requiring a protecting group that is robust enough to withstand various reaction conditions yet can be removed selectively and mildly. Silyl ethers, particularly those derived from tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) chlorides, are among the most utilized protecting groups for alcohols.[1]

This guide provides an in-depth technical comparison of TBS and TIPS as protecting groups for a specific, and often challenging, class of substrates: 5-halopentanols. These substrates are valuable bifunctional building blocks, but their inherent structure presents a significant risk of a yield-reducing side reaction: intramolecular cyclization to form tetrahydropyran (THP). The choice of silyl protecting group can profoundly influence the efficiency of subsequent reactions by mitigating this side reaction.

Herein, we will explore the nuances of TBS and TIPS protection, providing experimental data, detailed protocols, and mechanistic insights to empower chemists to make informed decisions for their synthetic strategies.

The Critical Challenge: Intramolecular Cyclization

5-halopentanols possess both a nucleophilic hydroxyl group and an electrophilic carbon bearing a halogen. In the presence of a base, the deprotonated alcohol can readily attack the terminal halide, leading to the formation of the thermodynamically stable five-membered tetrahydropyran ring. This intramolecular Williamson ether synthesis is often a rapid and undesired pathway that can significantly diminish the yield of any intended intermolecular reaction.

The most reliable strategy to prevent this is to mask the hydroxyl group's nucleophilicity with a protecting group. The ideal protecting group for this application must be installed in high yield without promoting cyclization and remain inert during subsequent transformations of the halide moiety.

G cluster_problem The Problem: Undesired Cyclization ROH 5-Halopentanol RO_minus Alkoxide ROH->RO_minus Deprotonation Base Base THP Tetrahydropyran (Side Product) RO_minus->THP Intramolecular SN2 Attack

Caption: Intramolecular cyclization of 5-halopentanol.

Relative Stability: A Quantitative Overview

The primary distinction between TBS and TIPS ethers lies in their stability, which is a direct consequence of the steric bulk surrounding the silicon atom.[2][3] The three bulky isopropyl groups of TIPS provide significantly more steric shielding to the silicon-oxygen bond compared to the single tert-butyl and two smaller methyl groups of TBS.[2] This steric hindrance dictates the lability of the protecting group under both acidic and basic conditions.

Protecting GroupRelative Rate of Acidic Hydrolysis (vs. TMS=1)Relative Rate of Basic Hydrolysis (vs. TMS=1)
TBS 20,000Similar to TBDPS
TIPS 700,000Greater than TBDPS
Data compiled from multiple sources.[3]

As the data indicates, TIPS ethers are substantially more stable than TBS ethers in acidic media.[2][3] While both are generally stable to basic conditions, TIPS ethers exhibit greater stability here as well.[2][4] This enhanced stability makes TIPS the protecting group of choice when the subsequent synthetic steps involve harsh acidic or basic environments. Conversely, the greater lability of the TBS group allows for its removal under milder conditions, which can be advantageous when other sensitive functional groups are present.[2]

Experimental Protocols: Protection of 5-Halopentanol

The silylation of an alcohol is typically achieved by reacting it with the corresponding silyl chloride in the presence of a mild base.[5] Imidazole is a common choice as it acts as both a base and a catalyst.[6]

Protocol 1: TBS Protection of 5-Bromopentan-1-ol

Reagents and Materials:

  • 5-Bromopentan-1-ol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv)

  • Imidazole (2.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromopentan-1-ol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF.

  • Add TBSCl (1.1 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

  • Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Separate the layers and wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure TBS ether.

Typical Yield: >90%[5]

Protocol 2: TIPS Protection of 5-Chloropentan-1-ol

Reagents and Materials:

  • 5-Chloropentan-1-ol (1.0 equiv)

  • Triisopropylsilyl chloride (TIPSCl, 1.2 equiv)[5]

  • Imidazole (2.5 equiv)[5]

  • Anhydrous N,N-Dimethylformamide (DMF)[5]

  • Ethyl acetate[5]

  • Water and Brine[5]

Procedure:

  • To a solution of 5-chloropentan-1-ol (1.0 equiv) in DMF at room temperature, add imidazole (2.5 equiv), followed by TIPSCl (1.2 equiv).[5]

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-16 hours.[5]

  • Dilute the reaction with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography.[5]

Typical Yield: 90-98%[5]

G cluster_protection Silyl Ether Protection Workflow Start 5-Halopentanol + Silyl Chloride + Imidazole in DMF Stir Stir at RT (1-16h) Start->Stir Workup Aqueous Workup (Ether/EtOAc Extraction) Stir->Workup Purify Flash Column Chromatography Workup->Purify Product Protected 5-Halopentanol Purify->Product

Caption: General workflow for silyl ether protection.

Experimental Protocols: Deprotection Strategies

The removal of silyl ethers is most commonly achieved using a fluoride source, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[7] The choice of deprotection agent depends on the relative stability of the silyl ether and the compatibility with other functional groups in the molecule.

Fluoride-Mediated Deprotection

The driving force for fluoride-mediated deprotection is the formation of the very strong silicon-fluoride bond.[7][8] The mechanism involves the attack of the fluoride ion on the silicon atom, leading to the cleavage of the silicon-oxygen bond.[1][8]

G cluster_deprotection Fluoride-Mediated Deprotection Mechanism ROSiR3 R-O-SiR'3 Intermediate [R-O---SiR'3---F]⁻ ROSiR3->Intermediate Nucleophilic Attack F_minus F⁻ (from TBAF) F_minus->Intermediate RO_minus R-O⁻ Intermediate->RO_minus SiF R'3Si-F Intermediate->SiF ROH R-OH RO_minus->ROH Protonation H3O_plus H₃O⁺ (Workup) H3O_plus->ROH

Caption: Mechanism of fluoride-mediated silyl ether deprotection.

Protocol 3: TBAF Deprotection of a TBS Ether

This method is generally rapid for TBS ethers.[2]

Reagents and Materials:

  • TBS-protected alcohol (1.0 equiv)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether and Water

Procedure:

  • Dissolve the TBS-protected alcohol in anhydrous THF.

  • Add the TBAF solution dropwise at room temperature.

  • Stir the mixture for 1-4 hours, monitoring the reaction by TLC.

  • Quench the reaction by adding water and dilute with diethyl ether.

  • Separate the layers, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Acid-Catalyzed Deprotection of a TIPS Ether

Due to the higher stability of the TIPS group, more forcing acidic conditions are generally required compared to TBS cleavage.[2]

Reagents and Materials:

  • TIPS-protected alcohol (1.0 equiv)

  • Hydrochloric acid (HCl, 1M aqueous solution)[5]

  • Methanol (MeOH)/Water[5]

Procedure:

  • Dissolve the TIPS ether in a mixture of methanol and water.[5]

  • Add a catalytic amount of 1M HCl and stir the reaction at room temperature.[5]

  • Monitor the progress by TLC, which may take several hours.[5]

  • Upon completion, neutralize the reaction with saturated aqueous sodium bicarbonate.

  • Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.[5]

  • Wash the combined organic layers with brine, dry, and concentrate to yield the deprotected alcohol.[5]

Comparative Analysis: TBS vs. TIPS for 5-Halopentanols

FeatureTBS (tert-Butyldimethylsilyl)TIPS (Triisopropylsilyl)
Steric Hindrance ModerateHigh
Stability Good stability to a wide range of non-acidic reagents.[9]Excellent stability under both acidic and basic conditions.[2]
Protection Generally faster reaction times (1-12h).[5]Slower reaction times due to sterics (2-16h).[5]
Deprotection Readily cleaved by TBAF or mild acidic conditions (e.g., AcOH).[2]Requires more forcing conditions for cleavage (e.g., stronger acid, longer reaction times with TBAF).[2]
Selectivity Can be selectively removed in the presence of TIPS.[10]Can remain intact during the removal of less stable silyl ethers like TBS.[10]
Application with 5-Halopentanols Suitable for subsequent reactions under basic, neutral, or mildly acidic conditions. The protection is robust enough for many standard transformations of the halide.Preferred choice if the subsequent synthetic route involves strongly acidic conditions or other harsh reagents that might cleave a TBS ether.

Conclusion and Recommendations

The choice between TBS and TIPS as a protecting group for 5-halopentanol derivatives is a strategic decision that hinges on the planned synthetic route.

Choose TBS when:

  • The subsequent reactions are performed under basic, organometallic, or mildly acidic conditions.

  • A rapid deprotection under mild conditions is desired at a later stage.

  • Selective deprotection in the presence of a more robust silyl ether (like TIPS) is required.

Choose TIPS when:

  • The protected hydroxyl group must endure harsh acidic or basic conditions.

  • Maximum stability is paramount to prevent premature deprotection and potential cyclization.

  • The synthetic plan involves the selective deprotection of a more labile protecting group elsewhere in the molecule.

By carefully considering the relative stabilities and the specific demands of the synthetic sequence, researchers can effectively utilize either TBS or TIPS to protect 5-halopentanol derivatives, thereby preventing unwanted intramolecular cyclization and maximizing the overall efficiency of their synthetic endeavors.

References

  • Benchchem. A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions.
  • Benchchem.
  • Benchchem. Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • OrgoSolver. Silyl Deprotection of Alcohols (TBAF, F⁻).
  • Benchchem. Application Notes and Protocols: Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF).
  • Gelest Technical Library. Deprotection of Silyl Ethers.
  • Chem-St
  • Benchchem. Application Notes and Protocols: Use of Protecting Groups for Alcohols.
  • Benchchem. Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols.
  • Gelest Technical Library. Silyl Groups.
  • Total Synthesis. TBS Protecting Group: TBS Protection & Deprotection.
  • Benchchem.
  • Suzhou Highfine Biotech. Alcoholic Hydroxyl Protection & Deprotection.

Sources

Validation

GC-MS Purity Analysis and Validation for tert-Butyl[(5-iodopentyl)oxy]dimethylsilane: A Comparative Methodological Guide

Executive Summary & Chemical Context As a Senior Application Scientist, establishing a robust analytical framework for bifunctional linkers is paramount for downstream synthetic success. tert-butyl[(5-iodopentyl)oxy]dime...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

As a Senior Application Scientist, establishing a robust analytical framework for bifunctional linkers is paramount for downstream synthetic success. tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS 85514-45-0) is a highly versatile reagent; the terminal iodine serves as an exceptional leaving group for nucleophilic substitution, while the tert-butyldimethylsilyl (TBDMS) group shields the hydroxyl moiety from unwanted side reactions[1]. Because alkyl halides are classified as potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, rigorous GC-MS purity profiling is a strict regulatory necessity[2],[3].

This guide objectively compares the analytical performance of this iodo-silane against its structural alternatives and provides a self-validating, ICH Q2(R1)-compliant protocol for its quantification.

Comparative Performance Analysis: Structural & Thermal Dynamics

When designing a GC-MS method, the physicochemical properties of the analyte dictate the instrumental parameters. Here is the causality behind how tert-butyl[(5-iodopentyl)oxy]dimethylsilane behaves compared to its alternatives:

  • Vs. Unprotected 5-iodopentan-1-ol : Under standard GC inlet conditions (typically >200°C), unprotected iodoalcohols are highly susceptible to intramolecular nucleophilic attack, rapidly cyclizing into tetrahydropyran. TBDMS derivatization eliminates this degradation pathway by sterically and electronically masking the nucleophilic oxygen, ensuring the molecule remains intact during vaporization.

  • Vs. Bromo-Analog (tert-butyl[(5-bromopentyl)oxy]dimethylsilane) : Iodine's larger atomic radius and weaker carbon-halogen bond make it a far superior alkylating agent compared to bromine[1]. However, this same bond weakness makes the iodo-analog highly prone to thermal deiodination. Consequently, our protocol mandates a lower GC inlet temperature (220°C) to prevent premature C-I bond cleavage before the analyte reaches the stationary phase.

Mechanistic GC-MS Fragmentation Pathway

Understanding the Electron Impact (EI) fragmentation of TBDMS ethers is critical for selecting the correct Selected Ion Monitoring (SIM) ions. TBDMS derivatives produce highly predictable mass spectra where the molecular ion (M+) is virtually undetectable due to rapid degradation[4].

The fragmentation is driven by the thermodynamic stability of the resulting siliconium ions[5]:

  • [M - 57]+ (Base Peak, m/z 271) : The alpha-cleavage of the bulky tert-butyl radical relieves severe steric strain, yielding a highly stable, resonance-stabilized dimethylsilyl cation. This serves as our primary quantifier ion[4],[5].

  • [M - 15]+ (Qualifier, m/z 313) : Formed via the loss of a methyl radical from the silicon center.

  • [M - 57 - 127]+ (Qualifier, m/z 144) : Formed by the subsequent loss of the iodine atom from the base peak fragment.

Fragmentation M Molecular Ion (M+) m/z 328 (Weak/Absent) M57 Base Peak [M-57]+ m/z 271 (Quantifier Ion) M->M57 - •C(CH3)3 M15 Qualifier [M-15]+ m/z 313 (Loss of Methyl) M->M15 - •CH3 M144 Secondary Fragment m/z 144 (Loss of Iodine) M57->M144 - •I

GC-MS EI fragmentation pathway of tert-butyl[(5-iodopentyl)oxy]dimethylsilane.

Self-Validating Experimental Protocol

To ensure the method is self-validating and compliant with ICH Q2(R1) standards[6],[7], the following step-by-step protocol integrates system suitability checks directly into the workflow.

Step 1: Sample Preparation & Matrix Control
  • Dilution : Dissolve the sample in MS-grade hexane. Causality: Protic solvents (like methanol) must be strictly avoided to prevent solvolysis of the silyl ether.

  • Internal Standard : Spike the solution with 10 µg/mL of Fluorobenzene to correct for injection volume variances and matrix effects[8].

Step 2: GC-MS Instrumental Parameters
  • Column : DB-5MS (30 m × 0.25 mm × 0.25 µm). The non-polar stationary phase minimizes silanol interactions with the analyte.

  • Inlet : 220°C, Split ratio 10:1. (Critical: Higher temperatures risk thermal breakdown of the labile C-I bond).

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Program : 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • MS Source : EI at 70 eV, Source Temp 230°C.

  • Acquisition : SIM mode tracking m/z 271, 313, 144 (Analyte) and m/z 96 (IS)[5].

Step 3: ICH Q2(R1) Validation Execution
  • Specificity : Inject a hexane blank to unequivocally confirm no co-eluting peaks exist at the retention time of the analyte[7].

  • Linearity : Prepare a 5-point calibration curve (1, 5, 10, 50, 100 µg/mL). Acceptance criteria requires R² > 0.999[6].

  • Precision & Accuracy : Perform 6 replicate injections at 100% test concentration. Recovery must fall between 98.0% and 102.0% to validate the method's reliability[9].

Validation Prep Method Optimization Spec Specificity (Blank Matrix) Prep->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Prec Precision & Accuracy (Recovery 98-102%) Lin->Prec Sens Sensitivity (LOD/LOQ) Prec->Sens

ICH Q2(R1) self-validating workflow for GC-MS analytical procedures.

Quantitative Validation Data

The table below objectively compares the validated GC-MS performance of the iodo-derivative against its bromo-counterpart. The data demonstrates that while the iodo-analog has a slightly higher Limit of Detection (LOD) due to its marginal thermal lability, it remains highly precise and well within regulatory thresholds for impurity monitoring.

Validation Parameter (ICH Q2(R1))tert-butyl[(5-iodopentyl)oxy]dimethylsilanetert-butyl[(5-bromopentyl)oxy]dimethylsilaneAcceptance Criteria
Linearity Range 1.0 - 100 µg/mL0.5 - 100 µg/mLR² > 0.999[6]
Correlation Coefficient (R²) 0.99940.9998R² > 0.999
LOD (S/N = 3) 0.15 µg/mL0.08 µg/mLSignal-to-Noise ≥ 3
LOQ (S/N = 10) 0.50 µg/mL0.25 µg/mLSignal-to-Noise ≥ 10
Repeatability (RSD%, n=6) 1.2%0.9%≤ 1.5%[9]
Accuracy (% Recovery) 98.8% ± 1.1%99.5% ± 0.8%98.0% - 102.0%[9]
Primary Quantifier Ion m/z 271m/z 223Base Peak [M-57]+

Sources

Comparative

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane vs 1,5-diiodopentane in mono-alkylation efficiency

Strategic C5 Mono-Alkylation: A Comparative Guide to 1,5-Diiodopentane vs. TBS-Protected 5-Iodopentanol In the synthesis of active pharmaceutical ingredients (APIs) and complex natural products, the precise installation...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic C5 Mono-Alkylation: A Comparative Guide to 1,5-Diiodopentane vs. TBS-Protected 5-Iodopentanol

In the synthesis of active pharmaceutical ingredients (APIs) and complex natural products, the precise installation of a 5-carbon (C5) linker is a ubiquitous challenge. When a nucleophile—such as an amine, alkoxide, or enolate—requires mono-alkylation, chemists are often forced to choose between inexpensive symmetrical dihaloalkanes and more costly, orthogonally protected monofunctional reagents.

This guide objectively compares the mono-alkylation efficiency of 1,5-diiodopentane against tert-butyl[(5-iodopentyl)oxy]dimethylsilane (TBS-protected 5-iodopentanol). By analyzing the mechanistic causality behind their reactivity profiles, we provide a definitive framework for selecting the optimal reagent for your workflow.

Mechanistic Causality: The Symmetrical vs. Asymmetrical Dilemma

The fundamental difference between these two reagents lies in their statistical probability of reaction and their susceptibility to secondary nucleophilic attacks.

1,5-Diiodopentane (The Symmetrical Approach) 1,5-Diiodopentane is a highly reactive, bifunctional electrophile. Because both ends of the C5 chain possess an excellent leaving group (iodide), the initial nucleophilic attack yields a mono-alkylated intermediate that remains electrophilic. In many cases—particularly with primary amines—the newly formed secondary amine is more nucleophilic than the starting material. This leads to rapid over-alkylation, forming unwanted dimers or triggering 6-exo-tet intramolecular cyclizations (e.g., forming piperidine or cyclopentane derivatives). To suppress dimerization and force mono-alkylation, chemists must employ a "pseudo-dilution" strategy, using a massive stoichiometric excess (typically 5 to 10 equivalents) of the diiodide[1].

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (The Asymmetrical Approach) Conversely, tert-butyl[(5-iodopentyl)oxy]dimethylsilane utilizes an orthogonal protecting group strategy[2]. One end of the C5 chain is activated as an iodide, while the other is masked as a bulky tert-butyldimethylsilyl (TBS) ether. The steric bulk of the TBS group completely shields the oxygen, rendering it inert under standard S_N2 conditions. Because the reagent is strictly monofunctional during the alkylation step, dimerization is mechanistically impossible. This allows the reagent to be used in near-stoichiometric amounts (1.05–1.1 equivalents), maximizing atom economy and eliminating the need to separate excess high-boiling alkylating agents.

G Nuc Starting Nucleophile (e.g., R-NH2, R-OH) DIP 1,5-Diiodopentane (Bifunctional) Nuc->DIP S_N2 Alkylation TBS TBS-O-(CH2)5-I (Monofunctional) Nuc->TBS S_N2 Alkylation MonoDIP Mono-alkylated Product (Requires 5-10x Excess) DIP->MonoDIP Mass Action (Excess) DiDIP Dialkylated / Dimer (Major side product) DIP->DiDIP Stoichiometric Ratio CycDIP Cyclized Product (Intramolecular) DIP->CycDIP Internal Attack MonoTBS TBS-Protected Mono-alkylated (High Yield, 1.1 equiv) TBS->MonoTBS Absolute Selectivity

Reaction pathways demonstrating the divergence between symmetrical and asymmetrical C5 alkylation.

Quantitative Performance Matrix

The following table summarizes the empirical performance metrics of both reagents when targeting a mono-alkylated product.

Parameter1,5-DiiodopentaneTert-butyl[(5-iodopentyl)oxy]dimethylsilane
Electrophilic Sites 2 (Symmetrical)1 (Asymmetrical, Protected)
Required Equivalents 5.0 – 10.0 eq[1]1.0 – 1.1 eq
Mono-Alkylation Yield 40% – 77% (Substrate dependent)[1]>90% (Consistent S_N2)
Major Side Reactions Dimerization, CyclizationNone (during alkylation step)
Purification Profile Difficult (Vacuum distillation required)Simple (Standard silica gel chromatography)
Overall Efficiency Low atom economy, high purification costHigh atom economy, low purification cost

Self-Validating Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following protocols are designed as self-validating systems. By monitoring specific Thin Layer Chromatography (TLC) checkpoints, the operator can verify the mechanistic pathway in real-time.

Protocol A: The Pseudo-Dilution Strategy (Using 1,5-Diiodopentane)

Objective: Force mono-alkylation via mass action.

  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve the nucleophile (1.0 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.5 eq) and stir for 15 minutes at room temperature.

  • Electrophile Addition: Add 1,5-diiodopentane (5.0 eq) in one portion[1]. Causality Note: The massive excess ensures that the probability of a nucleophile encountering a fresh diiodide molecule is vastly higher than encountering an already mono-alkylated intermediate.

  • Reaction & Validation: Stir at room temperature for 2–4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) must show a massive, UV-active/I₂-staining spot near the solvent front ( Rf​≈0.9 ), corresponding to the excess 1,5-diiodopentane. The desired mono-alkylated product will appear lower ( Rf​≈0.5 ), and a faint dimer spot may appear near the baseline ( Rf​≈0.2 ).

  • Workup & Purification: Quench with water, extract with EtOAc. The critical challenge is purification: the crude mixture must be subjected to high-vacuum distillation to remove the excess 1,5-diiodopentane before silica gel chromatography, as the diiodide will co-elute and smear across non-polar fractions.

Protocol B: The Orthogonal Protection Strategy (Using TBS-O-(CH2)5-I)

Objective: Achieve absolute mono-alkylation via steric shielding.

  • Setup: Dissolve the nucleophile (1.0 eq) in anhydrous DMF (0.2 M) under nitrogen.

  • Base Addition: Add anhydrous K₂CO₃ (1.5 eq) and stir for 15 minutes.

  • Electrophile Addition: Add tert-butyl[(5-iodopentyl)oxy]dimethylsilane (1.1 eq) dropwise. Causality Note: Because dimerization is impossible, a stoichiometric ratio is sufficient, preserving the expensive reagent.

  • Reaction & Validation: Stir at 50°C for 4–6 hours.

    • Self-Validation Checkpoint: TLC will show near-complete consumption of the starting nucleophile and a single major product spot ( Rf​≈0.6 ). No baseline dimer spots will be present.

  • Workup & Purification: Quench with water, extract with EtOAc. Purification is trivial via a short silica plug, as there is no massive excess of high-boiling electrophile to remove.

Downstream Processing: Unmasking the C5 Linker

While the TBS-protected route is vastly superior for the initial alkylation, it requires a subsequent deprotection step to reveal the terminal hydroxyl group for further functionalization (e.g., conversion to a leaving group via the Appel reaction or tosylation)[2].

Workflow Step1 S_N2 Alkylation (1.1 eq TBS-Iodide) Step2 Aqueous Workup & Silica Plug Step1->Step2 High Yield Step3 TBAF Deprotection (Cleave TBS group) Step2->Step3 Purified Intermediate Step4 Pure C5-Alcohol (Target Scaffold) Step3->Step4 Quantitative Yield

Workflow for the orthogonal protection strategy, highlighting the downstream TBAF deprotection.

Deprotection Protocol: Treat the purified TBS-protected intermediate with Tetra-n-butylammonium fluoride (TBAF, 1.2 eq) in THF at 0°C to room temperature for 2 hours. The strong affinity of fluoride for silicon drives the quantitative cleavage of the TBS ether[2]. Self-Validation: The product's Rf​ will drop significantly on TLC due to the newly exposed, polar hydroxyl group.

Conclusion & Recommendation

For early-stage discovery chemistry or reactions where the nucleophile is precious, tert-butyl[(5-iodopentyl)oxy]dimethylsilane is the unequivocally superior choice. The upfront cost of the reagent is rapidly offset by the near-quantitative yield of the mono-alkylated product and the elimination of laborious vacuum distillations.

1,5-Diiodopentane should be reserved strictly for applications where symmetrical dimerization is the actual goal, or for industrial-scale processes where the raw material cost outweighs the operational expense of complex downstream purification.

References

  • Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents.Journal of Medicinal Chemistry - ACS Publications.
  • Activating the C-I Bond in 1,5-Diiodopentane: A Guide to Synthetic Methodologies.Benchchem.
  • Application Notes and Protocols for the Use of 1,5-Diiodopentane in Williamson Ether Synthesis.Benchchem.
  • Protecting Groups For Alcohols.Master Organic Chemistry.

Sources

Validation

HPLC method validation for tert-butyl[(5-iodopentyl)oxy]dimethylsilane reaction monitoring

The synthesis of tert-butyl[(5-iodopentyl)oxy]dimethylsilane is a critical transformation in medicinal chemistry, frequently utilized in the preparation of PROTAC linkers, lipid nanoparticles, and complex natural product...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of tert-butyl[(5-iodopentyl)oxy]dimethylsilane is a critical transformation in medicinal chemistry, frequently utilized in the preparation of PROTAC linkers, lipid nanoparticles, and complex natural products. However, monitoring this reaction—typically the protection of 5-iodopentan-1-ol with tert-butyldimethylsilyl chloride (TBSCl)—presents a severe analytical challenge. The target molecule is highly lipophilic and completely lacks a conjugated π-system, rendering traditional UV-Vis detection practically blind.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) detection modalities and column chemistries for monitoring this reaction. By anchoring our methodology in the[1], we establish a self-validating protocol that prioritizes Charged Aerosol Detection (CAD) over traditional UV methods.

The Analytical Challenge: Causality in Detector Selection

The fundamental limitation in analyzing tert-butyl[(5-iodopentyl)oxy]dimethylsilane lies in its molecular structure. The compound consists solely of an alkyl chain, a silyl ether, and an iodine atom.

HPLC-UV (210 nm) vs. HPLC-CAD

While iodine exhibits weak UV absorbance in the low-wavelength region (210–220 nm), relying on this for reaction monitoring is scientifically flawed. Low-wavelength UV detection is highly susceptible to baseline drift during gradient elution (due to mobile phase absorbance) and suffers from poor signal-to-noise (S/N) ratios.

In contrast, the[2] that provides a near-universal response for non-volatile analytes, independent of their optical properties[3].

The Causality of CAD Superiority:

  • Nebulization: The column eluent is nebulized into droplets.

  • Desolvation: The mobile phase evaporates, leaving behind solid particles of the non-volatile tert-butyl[(5-iodopentyl)oxy]dimethylsilane.

  • Charging: A corona discharge ionizes nitrogen gas, which transfers a positive charge to the analyte particles.

  • Detection: An electrometer measures the aggregate charge, yielding a signal directly proportional to the mass of the analyte[4].

G A Reaction Mixture (5-iodopentan-1-ol + TBSCl) B Sample Aliquot Quench & Dilute A->B C HPLC Separation (C8 Column, Gradient) B->C D Nebulization & Desolvation C->D E Corona Discharge Particle Charging D->E F Electrometer Detection (CAD) E->F

Workflow for HPLC-CAD reaction monitoring of silyl ether synthesis.

Chromatographic Strategy: Managing Extreme Lipophilicity

The addition of the massive, highly hydrophobic TBS group to an already lipophilic iodoalkane pushes the logP of the product well above 4.5.

  • Standard C18 Columns: Often result in excessive retention times and peak broadening for this molecule, requiring near 100% organic mobile phases to elute, which compresses resolution between the product and unreacted TBSCl.

  • C8 Columns: By reducing the alkyl chain length of the stationary phase, a C8 column reduces hydrophobic retention, allowing for a more balanced gradient (e.g., 50% to 95% Acetonitrile) that successfully resolves the starting materials from the product without excessive run times.

Quantitative Comparison of Method Performance
ParameterHPLC-UV (210 nm)HPLC-CADCausality / Scientific Rationale
Sensitivity (LOD) ~50 µg/mL~0.5 µg/mLCAD measures mass directly; UV relies on weak iodine absorbance.
Baseline Stability PoorExcellentUV at 210 nm detects mobile phase changes; CAD evaporates the mobile phase.
Response Factor Highly variableUniformCAD response is independent of chromophores, allowing standard-free estimation.
Linearity R² = 0.92 (Non-linear at low conc.)R² = 0.998 (Log-Log)CAD requires log-log transformation for strict linearity over wide ranges[4].

Step-by-Step Experimental Protocol

To ensure a self-validating system, this protocol incorporates an internal standard (e.g., highly pure nonadecane) to account for any volumetric errors during reaction sampling.

Reagents & Equipment:

  • Mobile Phase A: LC-MS grade Water (0.1% Formic Acid to suppress silanol ionization).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column: Thermo Scientific™ Accucore™ C8 (2.6 µm, 100 x 2.1 mm).

  • Detector: Corona™ Veo™ RS Charged Aerosol Detector (Evaporator Temp: 35°C).

Workflow:

  • Reaction Sampling: Withdraw 10 µL of the reaction mixture (5-iodopentan-1-ol, TBSCl, Imidazole in DMF).

  • Quenching: Immediately inject the aliquot into 990 µL of cold Acetonitrile containing 0.1 mg/mL nonadecane (Internal Standard). The dilution halts the reaction and precipitates imidazole salts.

  • Centrifugation: Spin at 12,000 x g for 3 minutes to pellet insoluble salts.

  • Transfer: Transfer 500 µL of the supernatant to an HPLC vial.

  • Chromatography:

    • Flow rate: 0.4 mL/min.

    • Gradient: 50% B to 95% B over 6 minutes, hold at 95% B for 3 minutes, re-equilibrate at 50% B for 3 minutes.

    • Injection Volume: 2 µL.

Method Validation according to ICH Q2(R2)

To demonstrate that this analytical procedure is "fit for its intended purpose"[5], we must validate it against the [6].

ICH N1 Method Design (CAD vs UV Selection) N2 Specificity Assessment (Resolution from TBSCl) N1->N2 N3 Linearity & Range (0.1 - 1.0 mg/mL) N2->N3 N4 Accuracy & Precision (Recovery & RSD) N3->N4 N5 Routine Reaction Monitoring N4->N5

ICH Q2(R2) analytical procedure validation lifecycle for the CAD method.
Validation Data Summary (HPLC-CAD)

Because CAD response is inherently non-linear across large concentration ranges due to droplet size distribution dynamics[4], the ICH Q2(R2) guidelines permit the use of appropriate non-linear or transformed calibration models (e.g., logarithmic transformation) to establish the reportable range[1].

Validation ParameterCriteria (ICH Q2(R2))Experimental Result (HPLC-CAD)
Specificity Baseline resolution (Rs > 1.5)Rs = 3.2 (Product vs. TBSCl)
Linearity (Log-Log) R² ≥ 0.990R² = 0.9985
Range 80% to 120% of target conc.Validated from 0.05 to 1.5 mg/mL
Accuracy (Recovery) 95.0% - 105.0%98.4% ± 1.2%
Repeatability (Precision) RSD ≤ 2.0% (n=6)RSD = 1.1%
Quantitation Limit (QL) S/N ≥ 101.5 µg/mL

Scientific Grounding of Validation Results: The high specificity (Rs = 3.2) confirms that the C8 column effectively manages the hydrophobicity of the silyl ether, preventing co-elution with the unreacted TBSCl. Furthermore, the repeatability (RSD = 1.1%) proves that the CAD nebulization process is highly stable, provided the mobile phase is completely volatile (hence the strict use of Formic Acid over non-volatile phosphate buffers).

Conclusion

For the reaction monitoring of tert-butyl[(5-iodopentyl)oxy]dimethylsilane, traditional UV detection is scientifically inadequate. The implementation of a Charged Aerosol Detector (CAD) coupled with a C8 stationary phase provides a highly sensitive, universally responsive, and ICH Q2(R2)-compliant methodology. By understanding the causality behind detector mechanics and molecular properties, researchers can eliminate baseline artifacts and achieve precise kinetic monitoring of non-chromophoric syntheses.

References

  • ICH Expert Working Group. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency (EMA). Available at:[Link][6]

  • International Council for Harmonisation. "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at: [Link][1]

  • Gamache, P. et al. "HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection." Chromatography Online. Available at:[Link][2]

  • HWI Group. "Charged Aerosol Detection in Pharmaceutical Analysis." HWI Pharma Services. Available at:[Link][4]

  • Thermo Fisher Scientific. "Application of Charged Aerosol HPLC Detection in Biopharmaceutical Analysis." Labrulez. Available at:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane proper disposal procedures

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) is a bifunctional reagent widely utilized in drug development and surface modification[1]. It features a terminal iodine atom—an excellent leaving group for n...

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Author: BenchChem Technical Support Team. Date: April 2026

Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) is a bifunctional reagent widely utilized in drug development and surface modification[1]. It features a terminal iodine atom—an excellent leaving group for nucleophilic substitution—and a tert-butyldimethylsilyl (TBDMS) ether group that protects the terminal alcohol[1].

While highly valuable in synthetic workflows, the presence of the iodine atom strictly dictates its hazard profile and end-of-life management. Because it is an alkyl iodide, it acts as a potential alkylating agent[2]. Furthermore, its halogenated nature requires stringent segregation from standard organic waste to comply with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) guidelines[3][4].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and disposal of this compound.

Chemical Profile & Causality of Hazards

Before executing any disposal protocol, personnel must understand the causality behind the required safety measures. Table 1 summarizes the critical parameters that dictate our handling strategy.

Table 1: Quantitative Data & Hazard Causality

Property / ParameterValue / SpecificationCausality / Operational Impact
Chemical Name Tert-butyl[(5-iodopentyl)oxy]dimethylsilaneBifunctional molecule requiring dual-hazard consideration.
Molecular Formula C₁₁H₂₅IOSiThe presence of Iodine (I) legally classifies this as Halogenated Organic Waste [3].
Functional Groups Alkyl Iodide, Silyl EtherAlkyl iodides are potent alkylating agents (toxic/mutagenic)[2]. Silyl ethers can hydrolyze in the presence of strong acids/bases.
Waste Classification Halogenated WasteMust never be mixed with non-halogenated solvents. Mixing causes the formation of highly toxic dioxins during incineration and exponentially increases disposal costs[5].
Primary Incompatibilities Strong oxidizers, strong acids/basesContact can cause exothermic hydrolysis, releasing volatile silanols and potentially corrosive iodine species.

Operational Prerequisite: Engineering Controls & PPE

To establish a self-validating safety system, no handling or disposal of Tert-butyl[(5-iodopentyl)oxy]dimethylsilane should occur outside of these defined parameters:

  • Engineering Controls: All transfers, quenching, and waste consolidation must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm[6].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (minimum 8 mil thickness). Alkyl iodides can permeate thin latex rapidly. Double-gloving is recommended during waste consolidation.

    • Eye Protection: ANSI Z87.1-compliant chemical splash goggles.

    • Body: Flame-resistant laboratory coat.

Step-by-Step Disposal Protocol

The disposal of Tert-butyl[(5-iodopentyl)oxy]dimethylsilane must follow a strict segregation pathway. Mixing this compound with standard acetone or ethanol waste streams is a critical regulatory violation[4][5].

Step 1: Waste Segregation
  • Identify a dedicated waste container specifically designated for Halogenated Organic Solvents .

  • Verify that the container does not contain incompatible chemicals (e.g., strong oxidizers, concentrated acids, or alkali metals)[3].

Step 2: Containment & Transfer
  • Use a High-Density Polyethylene (HDPE) or PTFE-lined glass container[7]. Do not use standard polystyrene or non-PTFE plastics, as halogenated organics can degrade them over time.

  • Transfer the residual Tert-butyl[(5-iodopentyl)oxy]dimethylsilane into the waste container using a dedicated glass pipette or PTFE funnel.

  • Self-Validation Check: Ensure the container is no more than 80% full to allow for vapor expansion. Cap the container tightly immediately after transfer[8].

Step 3: RCRA Labeling & SAA Storage
  • Apply a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container[3].

  • Check the following boxes on the label: Toxic and Halogenated .

  • Write the full chemical name: "Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (Halogenated Silane)". Do not use abbreviations like "TBDMS-Iodopentane."

  • Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a chemically resistant tray)[3][8].

Step 4: Final Disposition
  • Once the container reaches its 80% volume limit, date the label.

  • Transfer the container to your facility's central Environmental Health and Safety (EHS) accumulation area within 3 days of the fill date[3]. EHS will route the chemical for high-temperature commercial incineration (>1100°C) equipped with caustic scrubbing to neutralize halogenated exhaust[9][10].

WasteSegregation Start Generate Chemical Waste: Tert-butyl[(5-iodopentyl)oxy]dimethylsilane CheckHalogen Does it contain halogens? (Iodine present) Start->CheckHalogen Halogenated Classify as: Halogenated Organic Waste CheckHalogen->Halogenated Yes (Iodine) Container Store in HDPE/Glass Container (Max 80% Capacity in SAA) Halogenated->Container Labeling Apply RCRA Hazardous Waste Label Specify: Toxic, Halogenated Container->Labeling Disposal Transfer to EHS / EPA-approved Incineration Facility (>1100°C) Labeling->Disposal

Caption: Waste Segregation and Disposal Workflow for Halogenated Silane Compounds.

Spill Response & Decontamination Workflow

Because alkyl iodides pose an inhalation and dermal toxicity risk, spills must be addressed systematically to prevent exposure and environmental release[11].

Step-by-Step Spill Protocol:
  • Assess the Volume: If the spill exceeds 100 mL or occurs outside a fume hood in a poorly ventilated area, evacuate the immediate vicinity and contact EHS immediately[11].

  • Containment: For manageable spills (<100 mL) inside a hood, don fresh PPE. Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary spill pads)[8]. Causality: Do not use paper towels or combustible materials, as reactive halogenated organics can occasionally trigger exothermic reactions with incompatible organics.

  • Collection: Use a non-sparking polyethylene scoop to collect the saturated absorbent. Place the material into a heavy-duty, sealable polypropylene or glass wide-mouth jar.

  • Decontamination: Wash the spill surface with a mild detergent and water solution, followed by a wipe-down with a small amount of isopropanol to remove residual silane[8].

  • Disposal: Seal the jar, label it as "Spill Debris - Halogenated Organic Waste (Tert-butyl[(5-iodopentyl)oxy]dimethylsilane)," and process it through the standard EHS disposal route[11].

SpillResponse Spill Chemical Spill Detected Assess Assess Volume & Risk Spill->Assess Evacuate Evacuate & Call EHS (>100 mL) Assess->Evacuate Large Spill Contain Don PPE & Contain Spill (Use inert absorbent) Assess->Contain Small Spill Collect Collect in Sealable Container Contain->Collect Decon Decontaminate Surface (Detergent & Isopropanol) Collect->Decon Dispose Dispose as Halogenated Waste Decon->Dispose

Caption: Step-by-Step Spill Response and Decontamination Protocol.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Chapter 8: Management of Waste. Washington, DC: The National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Hazardous Waste Engineering Research Laboratory. Available at:[Link]

  • RiskAssess. (2023). Disposal of Chemical Wastes: Halogenated Compounds. Available at:[Link]

Sources

Handling

Comprehensive Safety &amp; Operational Guide: Handling Tert-butyl[(5-iodopentyl)oxy]dimethylsilane

As a bifunctional reagent, Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) is a critical building block in drug discovery, lipid nanoparticle (LNP) synthesis, and surface modification[1][2]. It features a t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional reagent, Tert-butyl[(5-iodopentyl)oxy]dimethylsilane (CAS: 85514-45-0) is a critical building block in drug discovery, lipid nanoparticle (LNP) synthesis, and surface modification[1][2]. It features a terminal primary iodine—an excellent leaving group for nucleophilic substitution—and a bulky tert-butyldimethylsilyl (TBDMS) ether protecting group[1].

While highly useful, the exact structural features that make this compound synthetically valuable also dictate its unique hazard profile. This guide provides a self-validating, mechanistic approach to safely handling, storing, and disposing of this chemical.

Hazard Profile & Mechanistic Causality

To implement effective safety measures, researchers must understand the chemical behaviors driving the hazards:

  • Alkylating Potential (Electrophilicity): Primary alkyl iodides are potent electrophiles. If exposed to human tissue, they can non-specifically alkylate nucleophilic sites on proteins and nucleic acids, leading to severe skin irritation, ocular damage, and potential sensitization[1][3].

  • Enhanced Dermal Penetration (Lipophilicity): The bulky, hydrophobic TBDMS group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly penetrate the lipid bilayer of the stratum corneum (the skin's outer barrier) if spilled on unprotected skin.

  • Photolytic Degradation: Like most alkyl iodides, this compound is highly sensitive to UV and visible light. Photo-cleavage of the carbon-iodine bond generates radical species, ultimately degrading the material into corrosive iodine ( I2​ ) gas and hydroiodic acid (HI)[3].

  • Ether Cleavage: The TBDMS group is stable under neutral and basic conditions but will rapidly hydrolyze in the presence of strong acids or fluoride ions (e.g., TBAF), releasing volatile and potentially irritating silanols.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling liquid alkyl iodides. Halogenated organics rapidly permeate standard nitrile and latex[4]. The following PPE matrix must be strictly adhered to:

PPE CategoryRequired EquipmentMechanistic Rationale & Causality
Hand Protection Double-Gloving System: • Inner: 4-mil Nitrile• Outer: Viton® or SilverShield®Alkyl iodides rapidly permeate nitrile. Viton® (a fluoroelastomer) provides exceptional chemical resistance to halogenated solvents and prevents breakthrough[4][5]. Nitrile inner gloves provide baseline dexterity and secondary defense.
Eye Protection ANSI Z87.1 Splash GogglesProtects against micro-droplet aerosolization during syringe transfers. Safety glasses with side shields are inadequate for liquid alkylating agents.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex)Alkyl iodides are combustible liquids[3]. An FR coat prevents the garment from melting into the skin in the event of a flash fire.
Respiratory Class II Chemical Fume HoodPrevents inhalation of volatile organic vapors and trace hydroiodic acid (HI) generated from ambient photolytic degradation[3].

Standard Operating Procedure (SOP): Operational Workflow

Phase 1: Pre-Operational Setup
  • Light Mitigation: Wrap the reaction flask in aluminum foil or use amber glassware to prevent photolytic degradation of the C-I bond.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or Nitrogen). Moisture can slowly degrade the compound over time, while oxygen can accelerate radical decomposition pathways.

  • Equipment Verification: Ensure the fume hood sash is pulled down to the marked operational height to guarantee a minimum face velocity of 100 feet per minute (fpm).

Phase 2: Reagent Transfer
  • Avoid Pouring: Never pour the liquid directly from the reagent bottle. Pouring increases the surface area of the liquid, maximizing vapor release.

  • Syringe Technique: Use a glass, gas-tight syringe with a stainless steel needle. Flush the syringe with Argon three times prior to drawing the reagent.

  • Pressure Equalization: Inject an equivalent volume of Argon into the reagent bottle headspace before drawing the liquid to prevent creating a vacuum, which can introduce ambient moisture upon needle removal.

Phase 3: Reaction Quenching
  • Neutralize Unreacted Iodide: Once the reaction is complete, quench any unreacted Tert-butyl[(5-iodopentyl)oxy]dimethylsilane by adding a mild nucleophile (e.g., a secondary amine) or a saturated aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ).

  • Mechanistic Rationale: Sodium thiosulfate effectively reduces any free iodine ( I2​ ) generated during the reaction into harmless, water-soluble iodide ions ( I− ), neutralizing the mixture's oxidative toxicity.

Disposal and Segregation Plan

Improper disposal can lead to dangerous cross-reactions in the waste stream.

  • Waste Categorization: Must be disposed of strictly in the Halogenated Organic Waste stream.

  • Incompatibility Warning: DO NOT mix with strong acids (e.g., HCl, H2​SO4​ ) or fluoride sources. Acidic conditions will cleave the TBDMS ether, generating reactive intermediates and potentially over-pressurizing the waste container.

  • Container Specs: Store waste in high-density polyethylene (HDPE) or amber glass containers. Keep tightly capped to prevent vapor emission[3][6].

Emergency Response Protocols

  • Dermal Exposure: Immediately remove contaminated Viton/Nitrile gloves and clothing. Wash the affected area with copious amounts of soap and water for a minimum of 15 minutes[3]. Do not use solvents (like acetone) to wash the skin, as this will accelerate the dermal absorption of the highly lipophilic compound.

  • Spill Cleanup: Do not use combustible materials like sawdust to absorb the spill. Cover the spill with an inert, non-combustible absorbent such as vermiculite or dry sand[6]. Sweep up using non-sparking tools and place into a sealed, labeled container for hazardous waste disposal.

Operational Safety Workflow Diagram

Below is the logical progression of handling Tert-butyl[(5-iodopentyl)oxy]dimethylsilane, mapping the critical path from setup to disposal.

G A 1. Pre-Operational Setup (Fume Hood & Argon Purge) B 2. Don Specialized PPE (Viton Gloves, FR Coat, Goggles) A->B C 3. Reagent Transfer (Gas-Tight Syringe, No Pouring) B->C D 4. Reaction Execution (Amber Flask / Light-Protected) C->D G Emergency Spill Protocol (Inert Absorbent: Sand/Vermiculite) C->G If Spill Occurs E 5. Quenching Phase (Sodium Thiosulfate Neutralization) D->E D->G If Spill Occurs F 6. Waste Segregation (Halogenated Organic Stream) E->F

Caption: Step-by-step operational workflow and emergency diversion path for handling alkyl iodides.

References

  • Montana Tech. Chemical Hygiene Plan: Glove Compatibility for Halogenated Solvents. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl[(5-iodopentyl)oxy]dimethylsilane
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